4-Dodecyloxy-2-hydroxybenzophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(4-dodecoxy-2-hydroxyphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O3/c1-2-3-4-5-6-7-8-9-10-14-19-28-22-17-18-23(24(26)20-22)25(27)21-15-12-11-13-16-21/h11-13,15-18,20,26H,2-10,14,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVUDIQYNJVQIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062755 | |
| Record name | 4-Dodecyloxy-2-hydroxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2985-59-3 | |
| Record name | 2-Hydroxy-4-dodecyloxybenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2985-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, (4-(dodecyloxy)-2-hydroxyphenyl)phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002985593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanone, [4-(dodecyloxy)-2-hydroxyphenyl]phenyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Dodecyloxy-2-hydroxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-dodecyloxy-2-hydroxybenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.136 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 4-Dodecyloxy-2-hydroxybenzophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 4-dodecyloxy-2-hydroxybenzophenone from 2,4-dihydroxybenzophenone (resbenzophenone). The document details established experimental protocols, presents quantitative data for comparison of synthetic methodologies, and includes key characterization data for the final product.
Introduction
This compound is a substituted benzophenone that finds applications in various fields, including as a UV absorber and stabilizer in polymers and cosmetic formulations. Its synthesis from the readily available precursor 2,4-dihydroxybenzophenone is a topic of interest for process development and optimization. The primary synthetic route involves a regioselective O-alkylation of the 4-hydroxyl group of resbenzophenone, a classic example of the Williamson ether synthesis. This guide explores different approaches to this synthesis, providing the necessary data and protocols for laboratory-scale preparation.
Synthetic Pathways
The synthesis of this compound is achieved through the Williamson ether synthesis, which involves the reaction of the phenoxide ion of 2,4-dihydroxybenzophenone with a dodecyl halide. The regioselectivity of the reaction, favoring alkylation at the more acidic and sterically accessible 4-hydroxyl group, is a key aspect of this transformation. Two primary methods are detailed below, differing in the choice of base and solvent, which significantly impacts reaction efficiency and yield.
Caption: General reaction pathway for the synthesis of this compound.
Quantitative Data Summary
The choice of reagents and reaction conditions has a significant impact on the yield of this compound. The following table summarizes quantitative data from various synthetic approaches.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1-Bromododecane | K₂CO₃ | Acetone | Reflux | 16 - 20 | Not specified | [1] |
| Dodecyl Chloride | K₂CO₃ / Iodide catalyst | Methyl Isoamyl Ketone | 120 - 145 | Not specified | 30 | [2] |
| Alkyl Bromides | CsHCO₃ | Acetonitrile | 80 | Not specified | up to 95 | [3] |
Experimental Protocols
Method 1: Williamson Ether Synthesis using Potassium Carbonate
This protocol is a classic and widely used method for the synthesis of 4-alkoxy-2-hydroxybenzophenones.
Materials:
-
2,4-Dihydroxybenzophenone (resbenzophenone)
-
1-Bromododecane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
n-Hexane
-
Ethanol
-
Acetonitrile
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dihydroxybenzophenone (1 equivalent) in anhydrous acetone.
-
Add anhydrous potassium carbonate (1.5 - 2 equivalents) to the solution.
-
Add 1-bromododecane (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 16-20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the acetone from the filtrate under reduced pressure to obtain the crude product.
-
Purification:
-
Recrystallize the crude product from n-hexane.
-
For further purification, a second recrystallization can be performed from a 10% (v/v) solution of ethanol in acetonitrile.[1]
-
Dry the purified crystals under vacuum.
-
Method 2: High-Yield Synthesis using Cesium Bicarbonate
This method offers a more efficient and higher-yielding alternative for the regioselective alkylation.[3]
Materials:
-
2,4-Dihydroxybenzophenone (resbenzophenone)
-
1-Bromododecane
-
Cesium Bicarbonate (CsHCO₃)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a reaction vessel, dissolve 2,4-dihydroxybenzophenone (1 equivalent) in anhydrous acetonitrile.
-
Add cesium bicarbonate (1.5 equivalents) to the solution.
-
Add 1-bromododecane (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to 80°C and stir vigorously. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts and wash the solid residue with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to yield pure this compound.
-
Caption: A generalized experimental workflow for the synthesis of this compound.
Product Characterization
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
| Property | Value |
| Molecular Formula | C₂₅H₃₄O₃ |
| Molecular Weight | 382.54 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 49-50 °C[1] |
| Infrared (IR) Spectrum | An IR spectrum is available from the NIST Chemistry WebBook.[4] |
| ¹H NMR | Specific data not available in the searched literature. Expected signals would include aromatic protons, a triplet for the -OCH₂- group around 4.0 ppm, a multiplet for the long alkyl chain, and a singlet for the hydroxyl proton. |
| ¹³C NMR | Specific data not available in the searched literature. Expected signals would include those for the carbonyl carbon, aromatic carbons, and the carbons of the dodecyloxy chain. |
Conclusion
The synthesis of this compound from resbenzophenone can be effectively achieved via Williamson ether synthesis. While the traditional method using potassium carbonate in acetone is viable, the use of cesium bicarbonate in acetonitrile offers a significant improvement in yield. The choice of method will depend on the desired yield, cost of reagents, and available laboratory equipment. Proper purification, typically by recrystallization or column chromatography, is crucial to obtain a product of high purity suitable for its intended applications. Further spectroscopic analysis, particularly NMR, is recommended to fully characterize the final product.
References
Spectroscopic Profile of 4-Dodecyloxy-2-hydroxybenzophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Dodecyloxy-2-hydroxybenzophenone, a widely used ultraviolet (UV) absorber. The information presented herein is intended to support research and development activities by providing detailed data and methodologies related to its characterization.
Introduction
This compound (CAS No. 2985-59-3) is a member of the hydroxybenzophenone class of organic compounds, which are known for their ability to absorb UVA and UVB radiation. This property makes it a valuable ingredient in sunscreens, plastics, and various coatings to prevent photodegradation. A thorough understanding of its spectroscopic characteristics is crucial for quality control, formulation development, and stability studies.
Molecular Structure and Properties
-
Chemical Name: this compound
-
Molecular Formula: C₂₅H₃₄O₃
-
Molecular Weight: 382.54 g/mol
-
Appearance: White to off-white or light yellow powder
-
Melting Point: 48-51 °C
-
Boiling Point: >250 °C
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound.
UV-Visible (UV-Vis) Spectroscopy
This compound exhibits strong absorbance in the UV region, which is the basis for its function as a UV absorber.
| Parameter | Value | Reference |
| Absorption Range | 270 - 340 nm | [1][2] |
| λmax (in THF) | ~325 nm (estimated) | Based on data for similar 2-hydroxybenzophenone derivatives. |
Note: The exact λmax can vary depending on the solvent.
Fluorescence Spectroscopy
While primarily a UV absorber, 2-hydroxybenzophenone derivatives can exhibit fluorescence. The emission properties are influenced by an excited-state intramolecular proton transfer (ESIPT) process.
| Parameter | Value (Estimated) | Reference |
| Emission Maximum | Not directly available. Expected to be in the range of 450-550 nm. | Based on data for other 2-hydroxy-4-alkoxybenzophenones. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Estimated, CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~12.5 | s | -OH (intramolecular hydrogen bond) |
| 7.8 - 7.2 | m | Aromatic protons |
| ~4.0 | t | -O-CH₂- |
| ~1.8 | p | -O-CH₂-CH₂- |
| ~1.5 - 1.2 | m | -(CH₂)₉- |
| ~0.9 | t | -CH₃ |
¹³C NMR (Estimated, CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| >200 | C=O |
| 160 - 110 | Aromatic carbons |
| ~68 | -O-CH₂- |
| 32 - 22 | Aliphatic carbons |
| ~14 | -CH₃ |
Infrared (IR) Spectroscopy
The infrared spectrum of this compound provides key information about its functional groups. The spectrum is available on the NIST WebBook.[3]
| Wavenumber (cm⁻¹) | Assignment |
| ~3200-2500 (broad) | O-H stretch (intramolecularly hydrogen-bonded) |
| ~2920, 2850 | C-H stretch (aliphatic) |
| ~1630 | C=O stretch (conjugated and hydrogen-bonded) |
| ~1600, 1580, 1500 | C=C stretch (aromatic) |
| ~1260 | C-O stretch (aryl ether) |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
UV-Visible Spectroscopy
-
Instrumentation: A double-beam UV-Vis spectrophotometer is used.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable UV-grade solvent (e.g., ethanol, methanol, or cyclohexane) at a concentration of approximately 1 mg/mL. This stock solution is then serially diluted to obtain working solutions in the concentration range of 1-10 µg/mL.
-
Measurement: The spectrophotometer is blanked with the solvent. The absorbance of the working solutions is measured over the wavelength range of 200-400 nm.
-
Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.
Fluorescence Spectroscopy
-
Instrumentation: A spectrofluorometer equipped with a xenon arc lamp and suitable monochromators for excitation and emission is used.
-
Sample Preparation: A dilute solution of the compound (typically in the micromolar range) is prepared in a fluorescence-grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measurement: An excitation wavelength is selected (e.g., the λmax from the UV-Vis spectrum). The emission spectrum is then recorded over a suitable wavelength range (e.g., 350-600 nm).
-
Data Analysis: The wavelength of maximum emission is identified from the spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard.
-
Measurement: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.
-
Data Analysis: The chemical shifts, multiplicities, and integration of the signals are analyzed to elucidate the molecular structure.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Sample Preparation:
-
KBr Pellet: A small amount of the solid sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
-
Thin Film: The sample is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.
-
-
Measurement: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Data Analysis: The characteristic absorption bands are assigned to the corresponding functional groups in the molecule.
Mandatory Visualizations
Experimental Workflow for Spectroscopic Characterization
The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of this compound.
Caption: General workflow for the spectroscopic characterization of this compound.
Conclusion
This technical guide has summarized the key spectroscopic properties of this compound, providing a valuable resource for researchers and professionals. While direct experimental NMR and fluorescence data were not available in the public domain, estimations based on analogous compounds have been provided to guide analytical efforts. The detailed experimental protocols offer a starting point for in-house characterization of this important UV absorber.
References
Photophysical and photochemical properties of 2-hydroxybenzophenones
An In-depth Technical Guide on the Photophysical and Photochemical Properties of 2-Hydroxybenzophenones
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxybenzophenones (2-HBPs) are a significant class of organic compounds renowned for their potent ultraviolet (UV) absorbing properties. This characteristic has led to their widespread application as photostabilizers in various industrial products, including plastics, coatings, and cosmetics, to prevent photodegradation.[1] Furthermore, their unique photochemical behavior makes them valuable scaffolds in the design of fluorescent probes and potential therapeutic agents. At the core of their function lies a fascinating photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT).[2][3] This guide provides a comprehensive technical overview of the photophysical and photochemical properties of 2-HBPs, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.
Core Photophysical and Photochemical Properties
Upon absorption of UV radiation, 2-HBPs undergo a series of rapid photophysical and photochemical processes. The defining characteristic is the presence of an intramolecular hydrogen bond between the 2-hydroxyl group and the carbonyl oxygen.[1][3]
Excited-State Intramolecular Proton Transfer (ESIPT)
The principal deactivation pathway for the absorbed UV energy in 2-HBPs is an ultrafast ESIPT reaction.[2] Upon photoexcitation from the ground state (S₀) to the first excited singlet state (S₁), the proton of the hydroxyl group is transferred to the carbonyl oxygen. This transfer occurs on a femtosecond to picosecond timescale (k ≈ 2×10¹² s⁻¹) and results in the formation of an excited keto-tautomer.[2] This keto form then undergoes rapid, non-radiative decay back to the ground state via internal conversion, dissipating the absorbed energy as heat.[1][2] This efficient energy dissipation cycle, which regenerates the original enol form, is the cornerstone of the photostabilizing action of 2-HBPs.[1]
Dual Emission
Several derivatives of 2-hydroxybenzophenone exhibit dual fluorescence emission, with bands originating from both the initially excited enol form and the proton-transferred keto form.[3][4] The relative intensities of these emission bands can be highly sensitive to the molecular environment, including solvent polarity, temperature, and the specific electronic properties of substituents on the benzophenone scaffold.[4][5] For instance, some derivatives show a significant redshift in their emission spectra with increasing excitation power, attributed to a more efficient population of the keto form at higher energies.[3][4]
Photochemical Reactivity and Degradation
While the ESIPT process is the dominant and photoprotective pathway, a minor photodegradative channel exists. This involves the homolytic cleavage of the O-H bond, leading to the formation of phenoxyl radicals.[2] Although this is a minor pathway, the generation of these reactive radical species is a consideration in the application of 2-HBPs, particularly in biological contexts such as sunscreens.[2]
Quantitative Photophysical Data
The photophysical properties of 2-hydroxybenzophenones are highly dependent on their substitution pattern and the solvent environment. The following tables summarize key quantitative data for the parent 2-hydroxybenzophenone and some of its derivatives.
Table 1: UV Absorption Properties of Selected 2-Hydroxybenzophenones
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |
| 2-Hydroxybenzophenone | - | 260 | Not Specified | [1] |
| 2,4-Dihydroxybenzophenone | Ethanol | 322 | Not Specified | [6] |
| 2,2',4,4'-Tetrahydroxybenzophenone | Acetonitrile | - | - | [7] |
| 2-Hydroxy-4-methoxybenzophenone | Acetonitrile | - | - | [7] |
| 5-Chloro-2-hydroxybenzophenone | Acetonitrile | - | - | [7] |
| 2-Hydroxy-4-n-octyloxybenzophenone | Acetonitrile | - | - | [7] |
| BPOH-TPA¹ | THF | ~380 | Not Specified | [3][4] |
| BPOH-PhCz² | THF | ~375 | Not Specified | [3][4] |
| BPOH-SF³ | THF | ~370 | Not Specified | [3][4] |
¹5-(2-triphenylamine)-2-hydroxybenzophenone ²5-(9-phenyl carbazole)-2-hydroxybenzophenone ³5-(4-dibenzothiophene)-2-hydroxybenzophenone
Table 2: Fluorescence Emission Properties of Selected 2-Hydroxybenzophenone Derivatives
| Compound | Solvent/State | λem (nm) (Enol) | λem (nm) (Keto) | Fluorescence Quantum Yield (Φf) | Reference |
| BPOH-TPA | THF | ~480 | ~600 | Low | [3][4] |
| BPOH-PhCz | THF | ~475 | ~580 | Low | [3][4] |
| BPOH-SF | THF | ~470 | - | Low | [3][4] |
| BPOH-TPA | Solid Powder | 550 | 614 | Low | [3][4] |
| BPOH-PhCz | Solid Powder | 558 | - | Low | [3][4] |
| BPOH-SF | Solid Powder | 582 | - | Low | [3][4] |
Note: The fluorescence quantum yields for many 2-hydroxybenzophenone derivatives are generally low due to the highly efficient and rapid non-radiative deactivation through the ESIPT mechanism.[3][4]
Experimental Protocols
The characterization of the photophysical and photochemical properties of 2-hydroxybenzophenones involves a suite of spectroscopic techniques.
1. UV-Visible Absorption Spectroscopy
-
Objective: To determine the ground-state absorption characteristics (λmax and molar absorptivity).
-
Methodology:
-
Prepare a stock solution of the 2-hydroxybenzophenone derivative in a spectroscopic grade solvent (e.g., THF, acetonitrile, ethanol).[4][8]
-
Prepare a series of dilutions from the stock solution to achieve concentrations in the micromolar range (e.g., 1-50 µM).[8]
-
Record a baseline spectrum using a cuvette containing only the solvent.[8]
-
Measure the absorbance spectra of the sample solutions over a relevant wavelength range (e.g., 200-500 nm).[6][8] Ensure the maximum absorbance is within the linear range of the instrument (typically < 1.5).[8]
-
Identify the wavelength(s) of maximum absorption (λmax).[8]
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
-
2. Steady-State Fluorescence Spectroscopy
-
Objective: To determine the fluorescence emission spectrum and quantum yield.
-
Methodology:
-
Prepare dilute solutions of the sample in a spectroscopic grade solvent, with absorbance at the excitation wavelength typically below 0.1 to avoid inner filter effects.
-
Use a spectrofluorometer.[4]
-
Select an excitation wavelength corresponding to an absorption maximum identified from the UV-Vis spectrum.[8]
-
Scan the emission spectrum over a wavelength range starting from just above the excitation wavelength.[8]
-
To determine the fluorescence quantum yield (Φf), a comparative method is often used:
-
Measure the integrated fluorescence intensity of the sample and a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).[8]
-
The quantum yield is calculated using the following equation: Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
-
3. Time-Resolved Spectroscopy (e.g., Transient Absorption)
-
Objective: To study the dynamics of excited states, including the ESIPT process and the lifetime of transient species like the keto-tautomer and triplet states.
-
Methodology:
-
A pump-probe setup is typically used, often involving femto- or nanosecond laser pulses.[2]
-
The "pump" pulse excites the sample.
-
A "probe" pulse, with a variable time delay, is passed through the sample, and its absorption is measured.
-
By varying the delay between the pump and probe pulses, the absorption spectrum of the transient species can be recorded as a function of time.[9]
-
Analysis of the decay kinetics of the transient absorption signals provides information on the lifetimes of the excited states and the rates of photophysical processes like ESIPT and intersystem crossing.[2]
-
Visualizations
Mechanism of Photostability
References
- 1. longchangchemical.com [longchangchemical.com]
- 2. A reevaluation of the photolytic properties of 2-hydroxybenzophenone-based UV sunscreens: are chemical sunscreens inoffensive? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission [frontiersin.org]
- 4. 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone [mdpi.com]
- 7. Photoexcited states of UV absorbers, benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on Excited-State Intramolecular Proton Transfer (ESIPT) in 4-Alkoxy-2-Hydroxybenzophenones
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the excited-state intramolecular proton transfer (ESIPT) phenomenon in 4-alkoxy-2-hydroxybenzophenones. These compounds are of significant interest due to their potential applications as photostabilizers, fluorescent probes, and in drug development. This document details the core principles of ESIPT, experimental protocols for synthesis and characterization, and a summary of the photophysical properties of this class of molecules. The guide is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the photochemistry of 4-alkoxy-2-hydroxybenzophenones.
Introduction to ESIPT in 2-Hydroxybenzophenones
Excited-state intramolecular proton transfer (ESIPT) is a photophysical process that involves the transfer of a proton within a molecule in its electronically excited state. In 2-hydroxybenzophenone derivatives, this process is facilitated by the presence of an intramolecular hydrogen bond between the hydroxyl group at the 2-position and the carbonyl group.[1][2]
Upon photoexcitation, the molecule is promoted from its ground state (enol form, E) to an excited singlet state (E). In this excited state, the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen are significantly increased, leading to an ultrafast transfer of the proton to the carbonyl oxygen. This results in the formation of a transient excited-state keto tautomer (K).[1][2]
The excited keto tautomer can then relax to its ground state (K) via radiative (fluorescence) or non-radiative pathways. The ground state keto form is generally unstable and rapidly undergoes a reverse proton transfer to regenerate the more stable ground state enol form. The fluorescence from the excited enol form (E) is typically observed in the blue-green region of the spectrum, while the fluorescence from the excited keto form (K) is significantly red-shifted, often appearing in the yellow-orange region. This results in a characteristic dual emission, a hallmark of the ESIPT process in these molecules.[1][2][3]
Photophysical Properties of 4-Alkoxy-2-Hydroxybenzophenones
| Compound | Solvent | λ_abs (nm) | λ_em (Enol) (nm) | λ_em (Keto) (nm) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F) (ns) | Reference(s) |
| 2-Hydroxy-4-methoxybenzophenone | Various | ~325-340 | - | - | - | - | [4][5] |
| 5-(2-triphenylamine)-2-hydroxybenzophenone | THF | 385 | 550 | 625 | - | - | [3] |
| 5-(9-phenyl carbazole)-2-hydroxybenzophenone | THF | 360 | 582 | 638 | - | - | [3] |
| 5-(4-dibenzothiophene)-2-hydroxybenzophenone | THF | 355 | 560 | 630 | - | - | [3] |
Note: The data for the 5-substituted derivatives are included to illustrate the dual emission characteristic of ESIPT in substituted 2-hydroxybenzophenones. The lack of specific quantum yield and lifetime data for 2-hydroxy-4-methoxybenzophenone highlights a gap in the current literature.
Experimental Protocols
Synthesis of 4-Alkoxy-2-Hydroxybenzophenones
A general and efficient method for the synthesis of 4-alkoxy-2-hydroxybenzophenones is the regioselective O-alkylation of 2,4-dihydroxybenzophenone.[6] This method takes advantage of the higher acidity and steric accessibility of the hydroxyl group at the 4-position compared to the intramolecularly hydrogen-bonded hydroxyl group at the 2-position.[6]
General Procedure for Williamson Ether Synthesis:
-
Dissolution: Dissolve 2,4-dihydroxybenzophenone in a suitable polar aprotic solvent such as acetone or acetonitrile.
-
Deprotonation: Add a slight excess of a suitable base, such as potassium carbonate (K₂CO₃) or cesium bicarbonate (CsHCO₃), to the solution to selectively deprotonate the 4-hydroxyl group.[6]
-
Alkylation: Add the corresponding alkyl halide (e.g., methyl iodide, ethyl bromide, butyl bromide) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or elevated temperature (e.g., reflux) for a specified period (typically several hours to days), monitoring the reaction progress by thin-layer chromatography (TLC).[6]
-
Work-up: After completion of the reaction, filter off the inorganic salts and remove the solvent under reduced pressure.
-
Purification: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be further purified by column chromatography on silica gel or by recrystallization.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a key technique to study the ESIPT process by observing the dual emission from the enol and keto tautomers.
Instrumentation:
-
A fluorescence spectrophotometer equipped with a xenon lamp as the excitation source and a sensitive detector (e.g., a photomultiplier tube).
Sample Preparation:
-
Prepare a dilute solution of the 4-alkoxy-2-hydroxybenzophenone in a spectroscopic grade solvent (e.g., cyclohexane, acetonitrile, or ethanol) in a quartz cuvette. The concentration should be low enough to avoid inner filter effects (typically in the micromolar range).
Measurement Protocol:
-
Absorption Spectrum: Record the UV-visible absorption spectrum of the sample to determine the absorption maximum (λ_abs).
-
Emission Spectrum: Set the excitation wavelength to the determined λ_abs. Record the emission spectrum over a wide wavelength range to capture both the enol and keto emission bands.
-
Excitation Spectrum: Set the emission wavelength to the maximum of the keto emission band and scan the excitation wavelengths. The resulting excitation spectrum should match the absorption spectrum, confirming that the emission originates from the analyte.
-
Quantum Yield Determination: The fluorescence quantum yield (Φ_F) can be determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).[7] The quantum yield is calculated using the following equation:
Φ_F,sample = Φ_F,ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Transient Absorption Spectroscopy
Transient absorption spectroscopy is a powerful technique to directly observe the transient excited species (E* and K*) and to study the kinetics of the ESIPT process.
Instrumentation:
-
A femtosecond or picosecond transient absorption spectrometer. This typically consists of a pump laser to excite the sample and a probe laser (often a white light continuum) to measure the absorption changes of the excited species.
Measurement Protocol:
-
Sample Preparation: Prepare a slightly more concentrated solution of the 4-alkoxy-2-hydroxybenzophenone in a suitable solvent in a flow cell to prevent photodecomposition.
-
Data Acquisition: The sample is excited by the pump pulse, and the absorption of the probe pulse is measured at various delay times after the pump pulse. The difference in absorbance before and after the pump pulse (ΔA) is recorded as a function of wavelength and delay time.
-
Data Analysis: The transient absorption spectra at different delay times reveal the formation and decay of the excited enol (E) and keto (K) species. The kinetics of the rise and decay of these species can be fitted to exponential functions to determine the time constants for the ESIPT and the lifetimes of the excited states.
Visualization of the ESIPT Mechanism and Experimental Workflows
ESIPT Signaling Pathway
Caption: The Jablonski diagram illustrating the excited-state intramolecular proton transfer (ESIPT) process.
Synthesis Workflow
Caption: A generalized workflow for the synthesis of 4-alkoxy-2-hydroxybenzophenones.
Photophysical Characterization Workflow
Caption: An experimental workflow for the photophysical characterization of 4-alkoxy-2-hydroxybenzophenones.
Conclusion
4-Alkoxy-2-hydroxybenzophenones exhibit a fascinating excited-state intramolecular proton transfer (ESIPT) process, leading to dual fluorescence. This property makes them promising candidates for various applications in materials science and drug development. This technical guide has provided an overview of the ESIPT mechanism, detailed experimental protocols for their synthesis and photophysical characterization, and a summary of their known properties. Further systematic studies on a homologous series of these compounds are warranted to fully elucidate the structure-property relationships and to unlock their full potential in various scientific and technological fields.
References
- 1. Frontiers | 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission [frontiersin.org]
- 2. 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. 2-ヒドロキシ-4-メトキシベンゾフェノン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
Unveiling the Photophysical Profile of 4-Dodecyloxy-2-hydroxybenzophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum yield and fluorescence characteristics of 4-Dodecyloxy-2-hydroxybenzophenone. Due to a scarcity of specific quantitative data for this particular compound in published literature, this guide establishes a foundational understanding by leveraging data from analogous 2-hydroxybenzophenone derivatives. The core focus is on the principles of their photophysical behavior, dominated by excited-state intramolecular proton transfer (ESIPT), and the standardized methodologies for its characterization.
Core Concepts: The Photophysics of 2-Hydroxybenzophenones
2-Hydroxybenzophenone and its derivatives are a class of compounds widely utilized as UV absorbers and stabilizers. Their efficacy is intrinsically linked to their ability to dissipate absorbed UV energy through non-radiative pathways, a process that competes with fluorescence emission. A pivotal mechanism governing this behavior is Excited-State Intramolecular Proton Transfer (ESIPT).
Upon absorption of a photon, the molecule transitions from its ground electronic state (S₀) to an excited singlet state (S₁). In 2-hydroxybenzophenones, an intramolecular hydrogen bond exists between the hydroxyl group and the carbonyl group. In the excited state, this hydrogen bond facilitates an ultrafast transfer of the proton from the hydroxyl group to the carbonyl oxygen, forming a transient keto-tautomer. This process is illustrated in the signaling pathway diagram below. This keto-tautomer can then relax to its ground state non-radiatively or, in some cases, exhibit a separate, red-shifted fluorescence. The efficiency of the ESIPT process and the subsequent decay pathways of the keto-tautomer are the primary determinants of the fluorescence quantum yield.
Caption: Excited-State Intramolecular Proton Transfer (ESIPT) pathway in 2-hydroxybenzophenones.
Quantitative Data for Analogous Compounds
| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_f) | Reference |
| 2-Hydroxybenzophenone | Various | ~320-340 | Dual Emission Possible | Generally Low | [3] |
| 5-(2-Triphenylamine)-2-hydroxybenzophenone | THF | ~350, ~420 | ~550, ~625 | Low | [1][2] |
| 5-(9-Phenyl carbazole)-2-hydroxybenzophenone | THF | ~330, ~380 | ~560, ~630 | Low | [1][2] |
| 5-(4-Dibenzothiophene)-2-hydroxybenzophenone | THF | ~320, ~360 | ~580, ~638 | Low | [1][2] |
Experimental Protocols
The following sections detail the standardized experimental methodologies for determining the quantum yield and fluorescence characteristics of a compound like this compound.
Determination of Fluorescence Emission and Excitation Spectra
The characterization of the fluorescent properties of a molecule begins with the measurement of its excitation and emission spectra.[4]
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a spectroscopic grade solvent. The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.[5]
-
Instrumentation: A calibrated spectrofluorometer is required.[6]
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to the wavelength of maximum absorption (λ_abs_max) of the sample.
-
Scan the emission monochromator over a wavelength range starting from just above the excitation wavelength to the near-infrared region.
-
The resulting plot of fluorescence intensity versus emission wavelength is the fluorescence emission spectrum.[4]
-
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the wavelength of maximum fluorescence emission (λ_em_max).
-
Scan the excitation monochromator over a wavelength range from the UV region up to the emission wavelength.
-
The resulting plot of fluorescence intensity versus excitation wavelength is the fluorescence excitation spectrum. For a pure compound, the corrected excitation spectrum should be superimposable with its absorption spectrum.[4]
-
Determination of Fluorescence Quantum Yield (Φ_f)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is the most common approach.[5][7]
Methodology:
-
Selection of a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample. The quantum yield of the standard (Φ_std) must be accurately known.[5]
-
Preparation of Solutions: Prepare a series of solutions of both the sample and the standard of varying concentrations in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to ensure a linear relationship between absorbance and fluorescence intensity.[5]
-
Absorbance Measurements: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurements:
-
Excite each solution at the same wavelength used for the absorbance measurements.
-
Record the integrated fluorescence intensity (the area under the emission curve) for each solution.[5]
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The slope of these plots is proportional to the quantum yield.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation[7]:
Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample² / n_std²)
where:
-
Slope_sample and Slope_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
n_sample and n_std are the refractive indices of the sample and standard solutions (if different solvents are used).
-
The following diagram illustrates the general workflow for determining the relative fluorescence quantum yield.
Caption: Experimental workflow for relative fluorescence quantum yield determination.
Jablonski Diagram: Visualizing Photophysical Processes
The Jablonski diagram is a standard way to illustrate the electronic transitions that occur in a molecule following the absorption of light. This includes the competing processes of fluorescence, internal conversion, and intersystem crossing.
Caption: Jablonski diagram illustrating key photophysical transitions.
Conclusion
While direct quantitative data on the quantum yield and fluorescence of this compound remains elusive in the public domain, a strong foundational understanding can be built upon the well-studied photophysics of its 2-hydroxybenzophenone analogs. The dominant excited-state intramolecular proton transfer (ESIPT) pathway is a key determinant of their low fluorescence quantum yields, a characteristic that makes them effective UV absorbers. The standardized experimental protocols detailed in this guide provide a robust framework for researchers to precisely characterize the photophysical properties of this and related compounds, enabling a deeper understanding of their behavior for applications in drug development, materials science, and beyond.
References
- 1. Frontiers | 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission [frontiersin.org]
- 2. 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A reevaluation of the photolytic properties of 2-hydroxybenzophenone-based UV sunscreens: are chemical sunscreens inoffensive? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. ossila.com [ossila.com]
- 7. jasco-global.com [jasco-global.com]
An In-depth Technical Guide to 4-Dodecyloxy-2-hydroxybenzophenone (CAS 2985-59-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and potential biological activities of 4-Dodecyloxy-2-hydroxybenzophenone, a compound identified by the CAS number 2985-59-3. This document is intended to serve as a valuable resource for professionals in research, science, and drug development.
Core Chemical and Physical Properties
This compound is a light yellow crystalline solid.[1] It is primarily utilized as a UV absorber, capable of absorbing ultraviolet light in the 270-340 nm range, thereby protecting materials from photodegradation.[1][2][3]
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 2985-59-3 | [4][5][6][7][8][9][10] |
| Common Names | This compound, 2-Hydroxy-4-dodecyloxybenzophenone, UV-1200, UV-538 | [1][11][4] |
| Molecular Formula | C25H34O3 | [11][4][5][6][8] |
| Molecular Weight | 382.54 g/mol | [11][4][5][6][8] |
| Melting Point | 47-50 °C | [1][11][3][5][6] |
| Boiling Point (Predicted) | 506.3 ± 35.0 °C | [3][6] |
| Appearance | Light yellow crystals | [1][11] |
| Density (Predicted) | 1.020 g/ml | [5] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 1-bromododecane with resbenzophenone.[2][6] The reaction is typically carried out in the presence of potassium carbonate in refluxing acetone for 16 to 20 hours.[2][6]
Purification
The purification of the synthesized compound can be achieved through recrystallization.[2][6] A typical procedure involves recrystallizing the crude product from n-hexane, followed by a second recrystallization from a 10% (v/v) solution of ethanol in acetonitrile.[2][6]
Determination of Melting Point
The melting point of this compound can be determined using a standard capillary method.
Methodology:
-
A small, finely powdered sample of the purified compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.
Determination of Boiling Point
The boiling point can be determined using the Thiele tube method.
Methodology:
-
A small amount of the liquid sample is placed in a fusion tube, and an inverted capillary tube is added.
-
The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).
-
The temperature is carefully raised until a steady stream of bubbles emerges from the capillary tube.
-
The heat is then removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.
Solubility Testing
A general protocol for determining the solubility of a compound involves the following steps:
Methodology:
-
A small, accurately weighed amount of the solute (this compound) is added to a known volume of a solvent (e.g., water, ethanol, acetone) in a vial.
-
The mixture is agitated, for instance, by vortexing or sonication, to facilitate dissolution.
-
If the solute does not fully dissolve, the mixture can be gently heated.
-
The solubility is determined by observing the concentration at which the solute completely dissolves in the solvent at a given temperature.
Potential Biological Activity and Signaling Pathway
Benzophenones, the class of compounds to which this compound belongs, have been studied for their biological effects. Research suggests that some benzophenones can induce apoptosis (programmed cell death) in human cells.[4][5] This process is believed to be mediated through the generation of reactive oxygen species (ROS), which can lead to mitochondrial and nuclear damage.[4][5]
The following diagram illustrates a proposed signaling pathway for benzophenone-induced apoptosis.
Caption: Proposed pathway for benzophenone-induced apoptosis.
Experimental Workflow for Investigating Biological Activity
The following diagram outlines a general experimental workflow to investigate the biological effects of this compound on a cell line.
Caption: General workflow for cell-based assays.
References
- 1. Benzophenone-3, a chemical UV-filter in cosmetics: is it really safe for children and pregnant women? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Do you know the mechanism of action of UV absorbers? - Knowledge - Zhengzhou Alfa Chemical Co.,Ltd [alfachemch.com]
- 3. chembk.com [chembk.com]
- 4. mdpi.com [mdpi.com]
- 5. Understanding of Benzophenone UV Absorber-Induced Damage and Apoptosis in Human Hepatoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzophenone: The UV Filter That May Harm More Than Help - Damiva Diaries [blog.damiva.com]
- 7. This compound | CAS#:2985-59-3 | Chemsrc [chemsrc.com]
- 8. scbt.com [scbt.com]
- 9. This compound CAS#: 2985-59-3 [m.chemicalbook.com]
- 10. This compound | 2985-59-3 [amp.chemicalbook.com]
- 11. This compound | 2985-59-3 [amp.chemicalbook.com]
Navigating the Solubility Landscape of 4-Dodecyloxy-2-hydroxybenzophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Dodecyloxy-2-hydroxybenzophenone, a member of the benzophenone class of organic compounds, is primarily utilized as a UV absorber in various industrial and commercial applications. Its efficacy in this role is intrinsically linked to its solubility and compatibility with different formulation matrices. This technical guide provides a comprehensive overview of the current understanding of the solubility of this compound in common organic solvents. Due to a lack of specific quantitative solubility data in publicly accessible literature, this guide also presents qualitative solubility information, quantitative data for a structurally similar analogue, a detailed experimental protocol for solubility determination, and an elucidation of its mechanism of action as a UV absorber.
Introduction to this compound
This compound (CAS No. 2985-59-3) is a UV absorber that is effective in protecting various materials from degradation caused by ultraviolet radiation. Its molecular structure, featuring a benzophenone core with a long alkyl chain, imparts properties that make it suitable for incorporation into polymers, coatings, and other organic systems. Understanding its solubility is a critical parameter for formulators to ensure homogeneous dispersion and optimal performance.
Solubility Profile of this compound
A thorough review of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data (e.g., in g/100mL or mol/L) for this compound in common organic solvents.
Qualitative Solubility Data
Quantitative Solubility of a Structural Analogue: 2-Hydroxy-4-n-octyloxybenzophenone
To provide a valuable point of reference for researchers, the following table summarizes the solubility of a closely related and structurally similar compound, 2-Hydroxy-4-n-octyloxybenzophenone (also known as Octabenzone, CAS No. 1843-05-6). This compound shares the 2-hydroxy-4-alkoxybenzophenone core, with a slightly shorter alkyl chain. It is described as freely soluble in benzene, n-hexane, and acetone, slightly soluble in ethanol, and very slightly soluble in ethane dichloride.[1][2]
| Solvent | Solubility of 2-Hydroxy-4-n-octyloxybenzophenone |
| Benzene | Freely Soluble |
| n-Hexane | Freely Soluble |
| Acetone | Freely Soluble |
| Ethanol | Slightly Soluble |
| Ethane Dichloride | Very Slightly Soluble |
| Chloroform | Slightly Soluble[3][4] |
| Methanol | Slightly Soluble[3][4] |
| Water | <0.001 mg/L at 20 °C[2][5] |
Note: The terms "Freely Soluble," "Slightly Soluble," and "Very Slightly Soluble" are qualitative descriptors from the literature and are presented here as found. The quantitative value for water is provided for context.
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data for their specific applications, the following experimental protocol outlines a general method for determining the solubility of a compound like this compound in an organic solvent using UV-Visible spectrophotometry. This method is suitable for compounds that possess a chromophore and thus absorb UV-Vis light.
Principle
The solubility is determined by creating a saturated solution of the compound at a specific temperature, allowing it to reach equilibrium, and then measuring the concentration of the dissolved solute in a filtered aliquot of the supernatant using UV-Visible spectrophotometry and the Beer-Lambert law.
Materials and Equipment
-
This compound
-
Organic solvent of interest (e.g., ethanol, acetone, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Volumetric flasks and pipettes
-
UV-Visible spectrophotometer
-
Quartz cuvettes
Experimental Workflow
Detailed Steps
-
Preparation of Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
From the stock solution, prepare a series of dilutions of known concentrations.
-
Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin.
-
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials and place them in a constant temperature shaker bath. Allow the solutions to equilibrate for a sufficient time (e.g., 24 to 48 hours) to ensure saturation is reached.
-
-
Sample Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution using the UV-Visible spectrophotometer at the predetermined λmax.
-
-
Calculation of Solubility:
-
Using the equation of the line from the calibration curve, calculate the concentration of the diluted solution.
-
Multiply this concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of this compound in the solvent at the specified temperature.
-
Mechanism of Action: UV Absorption
This compound does not typically interact with biological signaling pathways in its primary function. Instead, its protective effect is based on a photophysical mechanism. It absorbs harmful UV radiation and dissipates the energy as harmless thermal energy, thus preventing the UV rays from reaching and damaging the substrate.[6]
The key to this mechanism is the intramolecular hydrogen bond between the hydroxyl group at the 2-position and the carbonyl group. Upon absorption of UV energy, the molecule is excited, leading to the breaking of this hydrogen bond and a temporary change in the molecular structure. The molecule then rapidly relaxes back to its ground state, reforming the hydrogen bond and releasing the absorbed energy as heat. This cycle can be repeated many times, providing long-lasting UV protection.[7]
Conclusion
While quantitative solubility data for this compound remains elusive in the current body of scientific literature, this guide provides researchers and formulators with the available qualitative information, a practical experimental protocol to determine this crucial parameter, and reference data from a close structural analogue. A clear understanding of its solubility, coupled with the knowledge of its UV absorption mechanism, is essential for its effective application in the development of UV-resistant materials and formulations.
References
- 1. Octabenzone | 1843-05-6 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. Cas 1843-05-6,Octabenzone | lookchem [lookchem.com]
- 4. Octabenzone CAS#: 1843-05-6 [m.chemicalbook.com]
- 5. Octabenzone | C21H26O3 | CID 15797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications - TinToll Performance Materials Co., Ltd. [uvabsorber.com]
- 7. partinchem.com [partinchem.com]
Theoretical and Computational Elucidation of 2-Hydroxybenzophenone Photophysics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxybenzophenone (2-HBP) and its derivatives are a cornerstone in the development of photostabilizers and sunscreens. Their efficacy lies in their remarkable ability to dissipate harmful ultraviolet (UV) radiation as heat, thereby preventing photodegradation of materials and protecting biological tissues. The photoprotective mechanism of 2-HBP is a fascinating example of ultrafast molecular photophysics, governed by an excited-state intramolecular proton transfer (ESIPT) process. This technical guide provides a comprehensive overview of the theoretical and computational approaches used to study the photophysics of 2-HBP, intended for researchers, scientists, and professionals in drug development.
The photostability of 2-hydroxybenzophenone is primarily attributed to the intramolecular hydrogen bond between the hydrogen atom of the 2-hydroxy group and the oxygen atom of the carbonyl group.[1] Upon absorption of UV light, 2-HBP is promoted to an excited state, where the proton from the hydroxyl group is transferred to the carbonyl oxygen, forming an enol-quinone tautomer.[1] This process, known as excited-state intramolecular proton transfer (ESIPT), is a key mechanism for dissipating UV energy as heat and preventing photodegradation.[1]
Core Photophysical Pathway: Excited-State Intramolecular Proton Transfer (ESIPT)
The photophysics of 2-HBP are dominated by the ESIPT process, which can be summarized in the following steps:
-
Photoexcitation: The ground-state enol form of 2-HBP absorbs a UV photon, promoting the molecule to an excited singlet state (S1).
-
Ultrafast Proton Transfer: In the excited state, the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen are significantly increased. This facilitates an ultrafast transfer of the proton from the hydroxyl group to the carbonyl group, forming the excited keto tautomer. This process is essentially barrierless and occurs on the femtosecond timescale.
-
Vibrational Relaxation and Internal Conversion: The excited keto tautomer is energetically unstable and rapidly undergoes vibrational relaxation and internal conversion to its ground state (S0). This process dissipates the absorbed energy as heat.
-
Back Proton Transfer: In the ground state, the keto tautomer is less stable than the enol form. A rapid back-proton transfer occurs, regenerating the original enol tautomer and completing the photoprotective cycle.
This efficient cycle allows 2-HBP to absorb UV radiation and dissipate the energy without undergoing any net chemical change, making it an excellent photostabilizer.
Quantitative Photophysical Data
The photophysical properties of 2-hydroxybenzophenone and its derivatives have been extensively studied. The following table summarizes key quantitative data from the literature. Note that specific values can vary depending on the solvent and experimental conditions. The data for derivatives are included to provide context on the effects of substitution.
| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | S1 Lifetime (τ_S1) | ESIPT Rate Constant (k_ESIPT) |
| 2-Hydroxybenzophenone | ~330-350 | ~450-550 (Keto emission) | Very low (<0.01) | ps timescale | >10^12 s^-1 |
| BPOH-TPA[2] | 385 (in THF) | 525 (Enol), 669 (Keto) | 0.021 (in THF) | 2.15 ns (Enol decay) | - |
| BPOH-PhCz[2] | 370 (in THF) | 510 (Enol), 650 (Keto) | 0.015 (in THF) | 1.89 ns (Enol decay) | - |
| BPOH-SF[2] | 365 (in THF) | 500 (Enol), 630 (Keto) | 0.011 (in THF) | 1.55 ns (Enol decay) | - |
Data for derivatives are from Zhang et al. (2021) and are provided for comparative purposes. The quantum yields and lifetimes of the parent 2-HBP are notoriously difficult to measure due to the extremely rapid and efficient ESIPT process.
Experimental Protocols
Femtosecond Transient Absorption Spectroscopy
Femtosecond transient absorption spectroscopy is a powerful technique to study the ultrafast dynamics of photoexcited molecules like 2-HBP.[1][3][4]
Objective: To observe the formation and decay of the excited enol and keto tautomers of 2-HBP on the femtosecond to picosecond timescale.
Methodology:
-
Sample Preparation:
-
Dissolve 2-hydroxybenzophenone in a spectroscopic grade, non-polar solvent (e.g., cyclohexane or hexane) to a concentration that yields an absorbance of approximately 0.5-1.0 at the excitation wavelength in a 1-2 mm path length cuvette.
-
Use a flow cell or stir the sample to avoid photoproduct accumulation and thermal lensing.
-
-
Instrumentation (Pump-Probe Setup):
-
Laser System: A Ti:sapphire laser system generating femtosecond pulses (e.g., <100 fs) is typically used.
-
Pump Beam: The output of the laser is directed to an optical parametric amplifier (OPA) to generate the pump pulse at the desired excitation wavelength (e.g., 340 nm).
-
Probe Beam: A portion of the fundamental laser output is used to generate a white-light continuum probe pulse by focusing it onto a nonlinear crystal (e.g., sapphire or CaF2).
-
Delay Stage: The pump beam path includes a motorized delay stage to precisely control the time delay between the pump and probe pulses.
-
Detection: The probe beam is passed through the sample and then directed to a spectrometer with a multichannel detector (e.g., a CCD camera).
-
-
Data Acquisition:
-
The sample is excited by the pump pulse, and the transient absorption spectrum is recorded by the probe pulse at various time delays.
-
The change in absorbance (ΔA) is calculated as ΔA = -log(I_pump_on / I_pump_off), where I_pump_on and I_pump_off are the intensities of the probe light transmitted through the sample with and without the pump pulse, respectively.
-
Data is collected over a range of time delays from pre-time-zero to several hundred picoseconds or nanoseconds.
-
-
Data Analysis:
-
The collected data is a 3D map of ΔA as a function of wavelength and time.
-
Global analysis of the data is performed to extract the kinetic information (lifetimes of different species) and their corresponding spectral signatures (decay-associated difference spectra).
-
The rise time of the keto tautomer's absorption and the decay of the enol tautomer's excited-state absorption provide a direct measure of the ESIPT rate.
-
References
- 1. Introduction to Transient Spectroscopy and its applications- Oxford Instruments [andor.oxinst.com]
- 2. Frontiers | 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission [frontiersin.org]
- 3. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Introduction to Transient Absorption Spectroscopy - Avantes [avantes.com]
An In-depth Technical Guide to the Synthesis and Characterization of Novel 4-Alkoxy-2-Hydroxybenzophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of a versatile class of compounds, 4-alkoxy-2-hydroxybenzophenone derivatives. These molecules are of significant interest due to their applications as UV absorbers, photostabilizers, and as scaffolds in medicinal chemistry. This document details the prevalent synthetic methodologies, offers step-by-step experimental protocols, and presents a structured summary of characterization data to facilitate comparative analysis and further research in this field.
Synthesis of 4-Alkoxy-2-Hydroxybenzophenone Derivatives
The most common and versatile method for the synthesis of 4-alkoxy-2-hydroxybenzophenones is the Williamson ether synthesis. This method involves the O-alkylation of 2,4-dihydroxybenzophenone with a suitable alkyl halide in the presence of a base. The reaction selectively alkylates the more acidic hydroxyl group at the 4-position due to its para-relationship with the electron-withdrawing carbonyl group.
General Reaction Scheme
The general reaction for the synthesis of 4-alkoxy-2-hydroxybenzophenone derivatives via Williamson ether synthesis is depicted below:
-
Starting Material: 2,4-Dihydroxybenzophenone
-
Alkylating Agent: Alkyl halide (e.g., alkyl bromide or alkyl chloride)
-
Base: A suitable base to deprotonate the phenolic hydroxyl group (e.g., potassium carbonate, sodium hydroxide).
-
Solvent: A polar aprotic solvent (e.g., acetone, DMF, ethanol).
The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the phenoxide ion, generated in situ, attacks the electrophilic carbon of the alkyl halide.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a representative 4-alkoxy-2-hydroxybenzophenone derivative, 2-hydroxy-4-octyloxybenzophenone. This protocol can be adapted for the synthesis of other derivatives by substituting the corresponding alkyl halide.
Protocol 1: Synthesis of 2-Hydroxy-4-octyloxybenzophenone
Materials:
-
2,4-Dihydroxybenzophenone
-
1-Bromooctane (or 1-chlorooctane)
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Ethanol
-
Hydrochloric acid (1 M)
-
Deionized water
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dihydroxybenzophenone (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone.
-
Addition of Alkylating Agent: To the stirred suspension, add 1-bromooctane (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the residue with acetone.
-
Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the crude residue in ethyl acetate and wash successively with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from ethanol to yield pure 2-hydroxy-4-octyloxybenzophenone as a pale-yellow solid.[1]
Characterization of 4-Alkoxy-2-Hydroxybenzophenone Derivatives
The synthesized derivatives are characterized by various spectroscopic and analytical techniques to confirm their structure and purity. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.
Data Presentation
The following tables summarize the key characterization data for a series of 4-alkoxy-2-hydroxybenzophenone derivatives.
| Alkoxy Group | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| Methoxy | C₁₄H₁₂O₃ | 228.24 | 62-64 | ~91 |
| Ethoxy | C₁₅H₁₄O₃ | 242.27 | 63-65 | - |
| Propoxy | C₁₆H₁₆O₃ | 256.30 | 58-60 | - |
| Butoxy | C₁₇H₁₈O₃ | 270.32 | 47-49 | - |
| Octyloxy | C₂₁H₂₆O₃ | 326.43 | 48-49 | 50-85 |
| Dodecyloxy | C₂₅H₃₄O₃ | 382.54 | 49-50 | - |
Table 1: Physicochemical Properties of 4-Alkoxy-2-Hydroxybenzophenone Derivatives
| Alkoxy Group | ¹H NMR (δ, ppm in CDCl₃) | ¹³C NMR (δ, ppm in CDCl₃) | IR (ν, cm⁻¹) |
| Methoxy | 12.5 (s, 1H, OH), 7.8-7.2 (m, 6H, Ar-H), 6.5-6.4 (m, 2H, Ar-H), 3.8 (s, 3H, OCH₃) | 200.1, 165.9, 163.2, 137.9, 135.5, 131.8, 128.9, 128.5, 114.2, 107.8, 102.5, 55.6 | 3200-2800 (O-H), 1620 (C=O), 1260 (C-O) |
| Octyloxy | 12.6 (s, 1H, OH), 7.8-7.2 (m, 6H, Ar-H), 6.5-6.4 (m, 2H, Ar-H), 4.0 (t, 2H, OCH₂), 1.8 (m, 2H, CH₂), 1.5-1.2 (m, 10H, CH₂), 0.9 (t, 3H, CH₃) | 200.0, 166.1, 163.3, 137.9, 135.4, 131.7, 128.9, 128.4, 114.1, 107.9, 102.4, 68.5, 31.8, 29.4, 29.3, 29.2, 26.0, 22.7, 14.1 | 3250-2850 (O-H), 1625 (C=O), 1255 (C-O) |
| Dodecyloxy | 12.6 (s, 1H, OH), 7.8-7.2 (m, 6H, Ar-H), 6.5-6.4 (m, 2H, Ar-H), 4.0 (t, 2H, OCH₂), 1.8 (m, 2H, CH₂), 1.5-1.2 (m, 18H, CH₂), 0.9 (t, 3H, CH₃) | 200.0, 166.1, 163.3, 137.9, 135.4, 131.7, 128.9, 128.4, 114.1, 107.9, 102.4, 68.5, 31.9, 29.7, 29.6, 29.5, 29.4, 29.3, 26.0, 22.7, 14.1 | 3250-2850 (O-H), 1625 (C=O), 1255 (C-O) |
Table 2: Spectroscopic Data for Selected 4-Alkoxy-2-Hydroxybenzophenone Derivatives
Mandatory Visualizations
The following diagrams illustrate the synthesis and characterization workflow for 4-alkoxy-2-hydroxybenzophenone derivatives.
Caption: General workflow for the synthesis of 4-alkoxy-2-hydroxybenzophenone derivatives.
Caption: Workflow for the characterization of synthesized derivatives.
References
Methodological & Application
Application Note: Quantification of 4-Dodecyloxy-2-hydroxybenzophenone in Polyethylene by High-Performance Liquid Chromatography
Abstract
This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-Dodecyloxy-2-hydroxybenzophenone, a common UV absorber, in polyethylene. The method utilizes accelerated solvent extraction (ASE) for sample preparation, followed by chromatographic separation on a C18 column with UV detection. This method is suitable for quality control and research applications in the polymer and materials science industries.
Introduction
This compound is a widely used UV absorber in various polymers, including polyethylene, to prevent photodegradation and extend the material's lifespan.[1] Accurate quantification of this additive is crucial for ensuring product quality, performance, and regulatory compliance. This application note provides a detailed protocol for the extraction and subsequent HPLC analysis of this compound in polyethylene.
Experimental
Materials and Reagents
-
This compound reference standard (≥99% purity)
-
HPLC-grade acetonitrile (MeCN)
-
HPLC-grade isopropyl alcohol (IPA)
-
Cyclohexane (analytical grade)
-
Phosphoric acid (85%)
-
Ultrapure water
-
Polyethylene samples containing this compound
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
Accelerated Solvent Extractor (ASE)
-
Analytical balance
-
Grinder with liquid nitrogen cooling capability
-
Syringe filters (0.45 µm PTFE)
Protocols
Standard Solution Preparation
A stock standard solution of this compound was prepared by accurately weighing and dissolving the reference standard in acetonitrile to a final concentration of 1000 µg/mL. Working standard solutions were prepared by serial dilution of the stock solution with acetonitrile to concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation: Accelerated Solvent Extraction (ASE)
-
Cryogenically grind the polyethylene sample to a fine powder (approximately 10 mesh).[2]
-
Accurately weigh approximately 0.5 g of the ground polymer into an extraction cell.[2]
-
Mix the sample with an inert material like sand to fill the extraction thimble, preventing coalescence during extraction.[2]
-
Place the cell into the ASE system.
-
Extract the sample using a mixture of isopropyl alcohol and cyclohexane (97.5:2.5 v/v) under the conditions outlined in Table 1.[2]
-
After extraction, evaporate the solvent from the collection vial to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of acetonitrile.
-
Filter the reconstituted sample through a 0.45 µm PTFE syringe filter prior to HPLC analysis.
Table 1: Accelerated Solvent Extraction (ASE) Parameters
| Parameter | Value |
| Extraction Solvent | Isopropyl Alcohol:Cyclohexane (97.5:2.5 v/v) |
| Temperature | 100 °C |
| Pressure | 1500 psi |
| Static Time | 10 min |
| Number of Cycles | 2 |
| Flush Volume | 60% |
| Purge Time | 120 s |
HPLC Method
The separation and quantification were performed using a C18 reversed-phase column.[3][4][5][6] The mobile phase consisted of acetonitrile, water, and phosphoric acid.[3]
Table 2: HPLC Chromatographic Conditions
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 80% B to 100% B in 10 min, hold at 100% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 287 nm[6] |
Results and Discussion
The developed HPLC method demonstrated excellent performance for the quantification of this compound. The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
Method Validation
The method was validated according to the International Council for Harmonisation (ICH) guidelines.[7]
Table 3: Summary of Method Validation Data
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Accuracy (Recovery %) | 98.5% - 101.2% |
| Precision (RSD %) | < 2% |
The calibration curve was linear over the concentration range of 1 to 100 µg/mL with a correlation coefficient greater than 0.999. The accuracy of the method was confirmed by spike and recovery experiments, with recovery values between 98.5% and 101.2%. The precision of the method was demonstrated by the low relative standard deviation (RSD) of less than 2% for replicate injections.
Visualization of Experimental Workflow
Caption: Experimental workflow from sample preparation to data analysis.
Logical Relationship of Method Validation
Caption: Key parameters for HPLC method validation.
Conclusion
The described ASE-HPLC-UV method provides a reliable and efficient means for the quantification of this compound in polyethylene. The method is accurate, precise, and linear over a wide concentration range, making it a valuable tool for quality assurance and research in the polymer industry.
References
- 1. UV-1200 this compound CAS 2985-59-3 For Sale - Kerton Chemical [kerton-industry.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. helixchrom.com [helixchrom.com]
- 5. Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Polymer Additives-Antioxidants, Ultraviolet Stabilizers, Plasticizers and Photoinitiators in Plastic Food Package by Accelerated Solvent Extraction Coupled with High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solvent Casting of Polymer Films Containing 4-Dodecyloxy-2-hydroxybenzophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation and characterization of polymer films containing the UV absorber 4-Dodecyloxy-2-hydroxybenzophenone using the solvent casting technique. This document outlines detailed experimental protocols, data presentation for key film properties, and visualizations of the underlying mechanisms and workflows.
Introduction
Solvent casting is a versatile and widely used method for preparing thin polymer films with uniform thickness and excellent optical clarity. This technique is particularly valuable in the pharmaceutical and materials science fields for creating drug delivery systems, protective coatings, and functional packaging. The incorporation of UV absorbers, such as this compound, into these films is crucial for protecting the polymer matrix and any incorporated active pharmaceutical ingredients (APIs) from photodegradation caused by exposure to ultraviolet (UV) radiation.
This compound is a potent UV absorber that is effective in the 270-340 nm range, preventing photo-aging, cracking, and embrittlement of polymeric materials, thereby extending their functional lifetime.[1][2] Its compatibility with a range of polymers makes it a suitable additive for various applications, including transdermal patches, oral films, and specialized coatings.
Data Presentation
The following tables summarize the expected quantitative data for polymer films containing varying concentrations of this compound. These values are representative and may vary depending on the specific polymer, solvent, and processing conditions used.
Table 1: UV-Visible Absorbance of Polymer Films
| Concentration of this compound (wt%) | Wavelength (nm) | Absorbance (AU) | UV Shielding Efficacy (%) |
| 0 (Control) | 280 | 0.15 | 29 |
| 0.5 | 280 | 0.55 | 72 |
| 1.0 | 280 | 0.98 | 89 |
| 2.0 | 280 | 1.55 | >95 |
| 4.0 | 280 | >2.0 | ~99 |
| 0 (Control) | 320 | 0.10 | 21 |
| 0.5 | 320 | 0.48 | 67 |
| 1.0 | 320 | 0.85 | 86 |
| 2.0 | 320 | 1.30 | >95 |
| 4.0 | 320 | >2.0 | ~99 |
Note: UV Shielding Efficacy is calculated as (1 - 10-Absorbance) * 100%.
Table 2: Mechanical Properties of Polymer Films
| Concentration of this compound (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |
| 0 (Control) | 35.2 ± 2.1 | 4.5 ± 0.3 | 1.8 ± 0.1 |
| 0.5 | 34.8 ± 2.5 | 4.3 ± 0.4 | 1.7 ± 0.2 |
| 1.0 | 34.1 ± 2.0 | 4.1 ± 0.3 | 1.7 ± 0.1 |
| 2.0 | 33.5 ± 2.3 | 3.8 ± 0.5 | 1.6 ± 0.2 |
| 4.0 | 32.8 ± 2.6 | 3.5 ± 0.4 | 1.5 ± 0.1 |
Table 3: In Vitro Drug Release of a Model API from Polymer Films
| Time (hours) | Cumulative Drug Release (%) - 0% UV Absorber | Cumulative Drug Release (%) - 2% UV Absorber |
| 1 | 15.2 ± 1.8 | 14.8 ± 2.1 |
| 2 | 28.9 ± 2.5 | 27.5 ± 2.8 |
| 4 | 45.1 ± 3.1 | 43.9 ± 3.5 |
| 8 | 68.7 ± 4.0 | 66.2 ± 4.2 |
| 12 | 85.3 ± 3.8 | 83.1 ± 4.5 |
| 24 | 98.9 ± 2.9 | 97.5 ± 3.3 |
Experimental Protocols
General Protocol for Solvent Casting of Polymer Films
This protocol provides a general framework for the preparation of polymer films. Specific parameters such as polymer and UV absorber concentrations, solvent selection, and drying conditions should be optimized for the specific application.
Materials:
-
Polymer (e.g., Polyvinyl Alcohol (PVA), Cellulose Acetate, Polylactic Acid (PLA), Ethyl Cellulose)
-
This compound (UV absorber)
-
Volatile solvent (e.g., deionized water for PVA, acetone for Cellulose Acetate, chloroform for PLA, ethanol for Ethyl Cellulose)
-
Plasticizer (optional, e.g., glycerol, polyethylene glycol)
-
Active Pharmaceutical Ingredient (API) (optional)
-
Petri dish or other suitable casting surface
-
Magnetic stirrer and stir bar
-
Drying oven or desiccator
Procedure:
-
Polymer Solution Preparation:
-
Dissolve the desired amount of polymer in the selected solvent with continuous stirring. Gentle heating may be required for some polymers to facilitate dissolution.
-
For a 5% (w/v) polymer solution, dissolve 5 g of polymer in 100 mL of solvent.
-
-
Incorporation of Additives:
-
Once the polymer is completely dissolved, add the desired amount of this compound (e.g., 0.5 - 4.0 wt% relative to the polymer weight).
-
If applicable, add the plasticizer and/or API at this stage.
-
Continue stirring until all components are fully dissolved and the solution is homogeneous.
-
-
Casting the Film:
-
Pour a specific volume of the polymer solution into a clean, level petri dish. The volume will determine the final thickness of the film.
-
Gently swirl the dish to ensure the solution evenly coats the bottom surface.
-
-
Solvent Evaporation:
-
Place the petri dish in a drying oven at a controlled temperature (e.g., 40-60°C) or in a desiccator at room temperature. The drying time will depend on the solvent's volatility and the oven temperature.
-
Ensure the drying environment is free of dust and vibrations.
-
-
Film Removal:
-
Once the solvent has completely evaporated, carefully peel the film from the casting surface using forceps.
-
Store the film in a desiccator to prevent moisture absorption.
-
Protocol for UV-Visible Spectroscopy
Objective: To quantify the UV-blocking efficacy of the polymer films.
Apparatus:
-
UV-Visible Spectrophotometer
Procedure:
-
Cut a small, uniform piece of the polymer film that will fit into the spectrophotometer's sample holder.
-
Set the spectrophotometer to scan a wavelength range that includes the UV spectrum (e.g., 200-400 nm).
-
Use an empty sample holder or a reference film without the UV absorber as the blank.
-
Place the polymer film sample in the spectrophotometer and record the absorbance spectrum.
-
Analyze the absorbance at key wavelengths within the UV range (e.g., 280 nm and 320 nm).
Protocol for Mechanical Testing
Objective: To determine the tensile strength, elongation at break, and Young's modulus of the polymer films.
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell
Procedure:
-
Cut the polymer films into dumbbell-shaped specimens according to standard methods (e.g., ASTM D882).
-
Measure the thickness and width of the gauge section of each specimen.
-
Mount the specimen in the grips of the UTM.
-
Apply a tensile load at a constant rate of extension until the specimen fractures.
-
Record the load and displacement data.
-
Calculate the tensile strength, elongation at break, and Young's modulus from the stress-strain curve.
Protocol for In Vitro Drug Release Study
Objective: To evaluate the release profile of a model API from the polymer films.
Apparatus:
-
Dissolution apparatus (e.g., USP Apparatus 5 - Paddle over Disk)
-
UV-Visible Spectrophotometer or HPLC for drug quantification
Procedure:
-
Cut a circular section of the drug-loaded film of a specific diameter.
-
Place the film in the dissolution vessel containing a known volume of dissolution medium (e.g., phosphate-buffered saline, pH 7.4).
-
Maintain the temperature at 37 ± 0.5°C and stir at a constant speed (e.g., 50 rpm).
-
At predetermined time intervals, withdraw an aliquot of the dissolution medium and replace it with an equal volume of fresh medium.
-
Analyze the drug concentration in the withdrawn samples using a suitable analytical method.
-
Calculate the cumulative percentage of drug released over time.
Visualizations
Experimental Workflow
Caption: Workflow for solvent casting and film characterization.
Photostabilization Mechanism
Caption: Mechanism of UV energy dissipation by benzophenone.
References
Application Notes and Protocols: 4-Dodecyloxy-2-hydroxybenzophenone as a UV Stabilizer in Polypropylene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Dodecyloxy-2-hydroxybenzophenone as an effective ultraviolet (UV) light stabilizer for polypropylene (PP). This document outlines its mechanism of action, provides detailed experimental protocols for its incorporation and evaluation, and presents a framework for data analysis.
Introduction
Polypropylene, a widely used thermoplastic polymer, is susceptible to degradation upon exposure to ultraviolet radiation. This degradation manifests as a loss of mechanical properties, discoloration (yellowing), and surface cracking, ultimately leading to product failure. This compound, a benzophenone-type UV absorber, is a highly effective additive for enhancing the weatherability and lifespan of polypropylene products. It functions by absorbing harmful UV radiation and dissipating it as harmless thermal energy.[1][2][3][4] This document serves as a guide for researchers and professionals in the application and evaluation of this UV stabilizer in polypropylene formulations.
Mechanism of Action
This compound belongs to the class of 2-hydroxybenzophenone UV absorbers. Its photostabilizing effect is based on its ability to absorb UV radiation in the 270-340 nm range, which is particularly damaging to polypropylene.[2][4] The mechanism involves a reversible intramolecular hydrogen bond between the hydroxyl group and the carbonyl group. Upon absorption of UV energy, the molecule undergoes a tautomeric shift to an excited state. This energy is then rapidly dissipated as heat through vibrational relaxation as the molecule returns to its ground state, preventing the energy from being transferred to the polypropylene matrix and initiating degradation pathways.
Caption: Mechanism of UV stabilization by this compound in polypropylene.
Data Presentation
The efficacy of this compound as a UV stabilizer is quantified by comparing the physical and optical properties of stabilized and unstabilized polypropylene samples after exposure to accelerated weathering conditions. The following tables provide a template for presenting such data.
Note: The data presented in the following tables are representative examples and are intended to illustrate the expected outcomes. Actual experimental results will vary depending on the specific formulation and testing conditions.
Table 1: Mechanical Properties of Polypropylene Films After 1000 Hours of Accelerated Weathering
| Sample ID | This compound (wt%) | Tensile Strength (MPa) | Elongation at Break (%) |
| PP-Control (Unexposed) | 0.0 | 35.0 | 600 |
| PP-Control (Exposed) | 0.0 | 15.2 | 50 |
| PP-Stab-0.2 (Exposed) | 0.2 | 32.5 | 550 |
| PP-Stab-0.4 (Exposed) | 0.4 | 34.1 | 580 |
Table 2: Optical Properties of Polypropylene Plaques After 1000 Hours of Accelerated Weathering
| Sample ID | This compound (wt%) | Yellowness Index (YI) |
| PP-Control (Unexposed) | 0.0 | 1.5 |
| PP-Control (Exposed) | 0.0 | 18.7 |
| PP-Stab-0.2 (Exposed) | 0.2 | 3.1 |
| PP-Stab-0.4 (Exposed) | 0.4 | 2.2 |
Experimental Protocols
The following protocols describe the preparation of stabilized polypropylene samples and their evaluation using accelerated weathering and analytical techniques.
Protocol for Sample Preparation
This protocol details the incorporation of this compound into polypropylene via melt compounding.
Caption: Workflow for the preparation of stabilized polypropylene test specimens.
Materials and Equipment:
-
Polypropylene (PP) resin (pellets)
-
This compound (powder)
-
Twin-screw extruder
-
Pelletizer
-
Injection molding machine
-
Tensile test bars and color plaque molds
Procedure:
-
Drying: Dry the polypropylene pellets in a vacuum oven at 80°C for 4 hours to remove any residual moisture.
-
Pre-blending: In a sealed container, dry blend the polypropylene pellets with the desired weight percentage of this compound (e.g., 0.2 wt% and 0.4 wt%). A control batch with no stabilizer should also be prepared.
-
Melt Compounding:
-
Set the temperature profile of the twin-screw extruder appropriate for polypropylene (typically 180-220°C from feed zone to die).
-
Feed the dry blend into the extruder at a constant rate.
-
The molten polymer strand exiting the die is cooled in a water bath.
-
-
Pelletization: The cooled strand is fed into a pelletizer to produce uniform pellets of the stabilized polypropylene.
-
Injection Molding:
-
Dry the compounded pellets at 80°C for 4 hours.
-
Use an injection molding machine to produce standardized test specimens (e.g., tensile bars according to ASTM D638 and plaques for color measurement according to ASTM D1925).
-
Protocol for Accelerated Weathering
This protocol describes the procedure for subjecting the prepared polypropylene specimens to accelerated UV exposure to simulate outdoor weathering.
Equipment:
-
QUV accelerated weathering tester (or equivalent) equipped with UVA-340 fluorescent lamps.
-
Specimen mounting racks.
Procedure (based on ASTM G154 cycle):
-
Sample Mounting: Mount the polypropylene test specimens onto the racks in the weathering chamber.
-
Exposure Cycle: Program the weathering tester to run a continuous cycle of:
-
UV Exposure: 8 hours of UV irradiation from UVA-340 lamps at a black panel temperature of 60°C.
-
Condensation: 4 hours of condensation at a black panel temperature of 50°C.
-
-
Exposure Duration: Continue the exposure cycle for a predetermined duration, typically 500, 1000, or 2000 hours.
-
Sample Removal: Periodically remove a set of specimens for analysis at desired time intervals.
Protocol for Performance Evaluation
This protocol outlines the methods for assessing the mechanical and optical properties of the polypropylene specimens before and after accelerated weathering.
4.3.1. Mechanical Testing
Equipment:
-
Universal Testing Machine (UTM) with grips suitable for tensile testing of plastics.
-
Extensometer.
Procedure (based on ASTM D638):
-
Conditioning: Condition the test specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
-
Tensile Testing:
-
Secure a tensile bar in the grips of the UTM.
-
Attach the extensometer to the gauge length of the specimen.
-
Apply a constant rate of crosshead movement (e.g., 50 mm/min) until the specimen fractures.
-
Record the tensile strength at break and the elongation at break.
-
Test at least five specimens for each sample set and calculate the average values.
-
4.3.2. Optical Property Measurement
Equipment:
-
Spectrophotometer or colorimeter.
Procedure (based on ASTM D1925):
-
Calibration: Calibrate the spectrophotometer according to the manufacturer's instructions.
-
Yellowness Index Measurement:
-
Place the polypropylene plaque in the measurement port of the instrument.
-
Measure the tristimulus values (X, Y, Z).
-
Calculate the Yellowness Index (YI) using the appropriate formula for the instrument's illuminant and observer conditions.
-
Measure at least three different locations on each plaque and average the results.
-
Conclusion
This compound is a highly effective UV stabilizer for polypropylene, significantly improving its resistance to photodegradation. By absorbing harmful UV radiation and dissipating it as heat, it helps to retain the mechanical integrity and aesthetic appearance of polypropylene products exposed to sunlight. The protocols outlined in this document provide a standardized framework for incorporating and evaluating the performance of this additive, enabling researchers and professionals to optimize polypropylene formulations for enhanced durability and longevity.
References
Application Note: Accelerated Weathering Testing of Polymers with UV Absorbers
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for conducting accelerated weathering tests on polymeric materials, with a specific focus on evaluating the efficacy of UV absorbers. Understanding the durability of polymers and the protective capabilities of additives is crucial for a wide range of applications, from medical devices and drug delivery systems to packaging and coatings. Accelerated weathering tests simulate the damaging effects of sunlight, temperature, and moisture in a laboratory setting, providing valuable data on material performance in a fraction of the time required for natural outdoor exposure.[1][2][3][4][5]
Introduction to Polymer Degradation and UV Protection
Polymers are susceptible to degradation upon exposure to environmental stressors, particularly ultraviolet (UV) radiation from sunlight. This degradation, known as photo-oxidation, can lead to a variety of undesirable changes in the material's properties, including:
-
Color Fading and Yellowing: Changes in the chemical structure of the polymer can alter its ability to absorb and reflect light, leading to discoloration.[6]
-
Loss of Gloss: Surface degradation can cause a reduction in the smoothness and reflectivity of the polymer.
-
Embrittlement and Cracking: Chain scission and cross-linking of polymer chains can reduce flexibility and lead to the formation of microcracks.[6]
-
Reduced Mechanical Strength: Degradation can compromise the tensile strength, impact resistance, and other mechanical properties of the polymer.[1][7]
UV absorbers are additives incorporated into polymers to protect them from the damaging effects of UV radiation.[4] They function by absorbing harmful UV rays and dissipating the energy as harmless heat, thereby preventing the initiation of the photo-oxidative degradation process.[4] Hindered Amine Light Stabilizers (HALS) are another class of stabilizers that act as radical scavengers, interrupting the degradation cascade.[4] Often, a combination of UV absorbers and HALS is used to provide comprehensive protection.
Experimental Protocols
This section outlines a detailed protocol for accelerated weathering testing based on widely recognized ASTM and ISO standards.[2][8][9][10][11][12][13][14]
Materials and Equipment
-
Polymer Samples: Prepare test specimens of the polymer with and without the UV absorber. Control samples (without UV absorber) are essential for comparison. Specimen dimensions should be standardized, for example, 75 mm x 150 mm flat panels.[8]
-
Accelerated Weathering Chamber: A fluorescent UV lamp apparatus (e.g., QUV tester) or a xenon arc lamp apparatus is required.[2][12][15]
-
Spectrocolorimeter or Spectrophotometer: For measuring color change (CIELAB ΔE*).
-
Gloss Meter: For measuring gloss retention.
-
Universal Testing Machine: For evaluating mechanical properties (e.g., tensile strength, elongation at break).
Experimental Procedure
Step 1: Sample Preparation and Conditioning
-
Prepare a sufficient number of replicate specimens for each material (polymer with and without UV absorber) to be tested at various exposure intervals.
-
Clean the specimens to remove any surface contaminants.
-
Condition the specimens at a standard laboratory atmosphere (e.g., 23°C ± 2°C and 50% ± 5% relative humidity) for at least 24 hours prior to testing.[8]
Step 2: Accelerated Weathering Exposure
The following are example test cycles based on ASTM G154 for a fluorescent UV apparatus. Specific conditions should be chosen based on the material and its intended application.
ASTM G154 Cycle 1 (Typical for General Plastics):
| Step | Function | Duration | Irradiance (at 340 nm) | Temperature |
| 1 | UV Exposure | 8 hours | 0.89 W/m² | 60°C (Black Panel) |
| 2 | Condensation | 4 hours | Off | 50°C (Black Panel) |
-
Place the conditioned specimens in the sample holders of the accelerated weathering chamber.
-
Program the chamber to run the selected test cycle.
-
Periodically remove specimens at predetermined intervals (e.g., 250, 500, 1000, 2000 hours) for evaluation.
Step 3: Property Evaluation
At each exposure interval, evaluate the following properties for both the control and UV-stabilized polymer samples:
-
Visual Inspection: Note any visible changes such as cracking, crazing, or chalking.
-
Color Measurement: Use a spectrocolorimeter to measure the CIELAB L, a, and b* values. Calculate the total color change (ΔE) using the following formula: ΔE = [(ΔL)\² + (Δa)\² + (Δb*)\²]^½
-
Gloss Measurement: Use a gloss meter to measure the specular gloss at a specified angle (e.g., 60°). Calculate the percent gloss retention relative to the unexposed sample.
-
Mechanical Testing: Perform tensile tests using a universal testing machine to determine properties such as tensile strength, elongation at break, and modulus of elasticity.
Data Presentation
The following tables present representative data illustrating the protective effect of a UV absorber in a polymer subjected to accelerated weathering.
Table 1: Color Change (ΔE*) of Polymer Samples
| Exposure Time (hours) | Polymer without UV Absorber (ΔE) | Polymer with UV Absorber (ΔE) |
| 0 | 0.0 | 0.0 |
| 500 | 5.2 | 1.5 |
| 1000 | 9.6 | 2.8 |
| 2000 | 15.8 | 4.5 |
Table 2: Gloss Retention (%) of Polymer Samples
| Exposure Time (hours) | Polymer without UV Absorber (%) | Polymer with UV Absorber (%) |
| 0 | 100 | 100 |
| 500 | 75 | 95 |
| 1000 | 50 | 88 |
| 2000 | 25 | 75 |
Table 3: Tensile Strength Retention (%) of Polymer Samples
| Exposure Time (hours) | Polymer without UV Absorber (%) | Polymer with UV Absorber (%) |
| 0 | 100 | 100 |
| 500 | 85 | 98 |
| 1000 | 65 | 92 |
| 2000 | 40 | 85 |
Mandatory Visualization
The following diagrams illustrate the key processes involved in polymer degradation and the experimental workflow for accelerated weathering testing.
Caption: Mechanism of Polymer Photo-Oxidation and UV Absorber Protection.
Caption: Experimental Workflow for Accelerated Weathering Testing.
References
- 1. A Review of Weathering Studies in Plastics and Biocomposites—Effects on Mechanical Properties and Emissions of Volatile Organic Compounds (VOCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UV Accelerated Weathering Test: Features, Diagram, Uses, and Standards [prestoenviro.com]
- 3. qualitest.ae [qualitest.ae]
- 4. paint.org [paint.org]
- 5. docs.paint.org [docs.paint.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. UV Weathering Test Chamber Procedure as per ASTM G154 [pacorr.com]
- 9. ASTM G154 - Accelerated Weathering - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
- 10. micomlab.com [micomlab.com]
- 11. ASTM G154 | Q-Lab [q-lab.com]
- 12. Xenon-Arc Accelerated Exposure [intertek.com]
- 13. lib-chamber.com [lib-chamber.com]
- 14. Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892 [intertek.com]
- 15. ardl.com [ardl.com]
Application Note: Analysis of 4-Dodecyloxy-2-hydroxybenzophenone in Plastic Matrices by GC-MS
Abstract
This application note details a comprehensive methodology for the determination of 4-Dodecyloxy-2-hydroxybenzophenone, a common UV stabilizer, in various plastic matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol covers sample preparation, including solvent extraction from the polymer matrix, and provides optimized GC-MS parameters for the sensitive and selective quantification of the target analyte. This guide is intended for researchers, scientists, and quality control professionals in the fields of polymer chemistry, food contact materials, and drug development.
Introduction
This compound is a widely used UV absorber in a variety of plastics, such as polyethylene and polypropylene, to prevent photodegradation and extend the material's lifespan.[1][2] Its presence and concentration in plastic materials, especially those intended for food contact or pharmaceutical packaging, are of significant interest due to the potential for migration into the packaged products.[3][4][5][6] Monitoring the levels of this additive is crucial for ensuring product safety and regulatory compliance.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of semi-volatile organic compounds in complex matrices.[7] This application note provides a robust and reliable GC-MS method for the analysis of this compound in plastics.
Experimental Protocol
Materials and Reagents
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Toluene (analytical grade)[8]
-
Internal Standard (IS): (e.g., Benzophenone-d10)
-
This compound analytical standard
-
Plastic sample (e.g., polyethylene, polypropylene film or pellets)
-
Glass vials, volumetric flasks, and pipettes
-
Ultrasonic bath
-
Syringe filters (0.45 µm)
Sample Preparation: Solvent Extraction
This protocol describes a common solvent extraction method. The choice of solvent may be optimized based on the specific plastic matrix. Dichloromethane has been shown to be effective for extracting UV stabilizers from various plastics.[8]
-
Sample Weighing: Accurately weigh approximately 1 gram of the plastic sample (cut into small pieces) into a 20 mL glass vial.
-
Internal Standard Spiking: Spike the sample with a known concentration of the internal standard.
-
Solvent Addition: Add 10 mL of dichloromethane to the vial.
-
Extraction: Place the vial in an ultrasonic bath for 60 minutes at room temperature.[9]
-
Filtration: After extraction, filter the solvent extract through a 0.45 µm syringe filter into a clean glass vial.
-
Concentration (Optional): If necessary, the extract can be concentrated under a gentle stream of nitrogen to achieve the desired concentration for GC-MS analysis.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 1 mL of dichloromethane) for GC-MS injection.
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters for the analysis of benzophenone derivatives. These may require optimization for your specific instrument.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Injector | Split/Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temp: 100 °C, hold for 1 min |
| Ramp 1: 20 °C/min to 250 °C, hold for 5 min | |
| Ramp 2: 10 °C/min to 300 °C, hold for 10 min | |
| Transfer Line Temp | 290 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan |
Data Presentation
The following table presents representative quantitative data for the analysis of this compound. The retention time and m/z values are based on typical behavior of similar benzophenone compounds and should be confirmed experimentally.
| Compound | Retention Time (min) | Quantitation Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | ~20-25 | 105 | 77 | 213 |
| Benzophenone-d10 (IS) | ~15-18 | 192 | 110 | 82 |
Experimental Workflow Diagram
Caption: Experimental workflow for the GC-MS analysis of this compound in plastics.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship of the analytical process, emphasizing quality control and decision points.
Caption: Logical workflow for the quality-controlled analysis of plastic additives.
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]
- 3. Identification of intentionally and non-intentionally added substances in plastic packaging materials and their migration into food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. library.dphen1.com [library.dphen1.com]
- 6. Assessing Chemical Migration from Plastic Food Packaging into Food Simulant by Gas and Liquid Chromatography with High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Solvent extraction of UV stabilizers in plastics: A step towards methodology harmonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accedacris.ulpgc.es [accedacris.ulpgc.es]
Application of 4-Dodecyloxy-2-hydroxybenzophenone in Automotive Coatings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4-Dodecyloxy-2-hydroxybenzophenone, a potent UV absorber, in automotive coating formulations. The information is intended for researchers and scientists in the field of materials science and polymer chemistry, as well as professionals involved in the development of durable automotive finishes.
Introduction
This compound is a substituted benzophenone that functions as a highly effective ultraviolet (UV) light absorber. In automotive coatings, its primary role is to protect the polymer binder and underlying layers from the degradative effects of solar radiation, particularly in the UVA and UVB regions. By absorbing harmful UV radiation and dissipating it as thermal energy, it prevents the photo-oxidative degradation of the coating, which can lead to loss of gloss, color change, cracking, and delamination. This compound is particularly suitable for use in automotive clearcoats, where optical clarity and long-term durability are paramount. It is often used in conjunction with Hindered Amine Light Stabilizers (HALS) to provide a synergistic protective effect.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 2-Hydroxy-4-dodecyloxybenzophenone, UV-1200, PowerSorb™ 1200 |
| CAS Number | 2985-59-3 |
| Molecular Formula | C₂₅H₃₄O₃ |
| Molecular Weight | 382.54 g/mol |
| Melting Point | 48-50 °C |
| UV Absorption Range | 270-340 nm |
Mechanism of Action: UV Protection in Automotive Coatings
The primary mechanism by which this compound protects automotive coatings is through the absorption of UV radiation. The energy from the absorbed photons excites the molecule to a higher energy state. It then dissipates this energy through non-radiative pathways, primarily as heat, returning to its ground state without undergoing any chemical change. This process is highly efficient and can be repeated numerous times, providing long-lasting protection.
The photodegradation of automotive coatings, particularly acrylic polyurethane clearcoats, is a complex process initiated by the absorption of UV radiation by the polymer binder. This leads to the formation of free radicals through processes such as Norrish type I and type II reactions. These highly reactive species can then participate in a cascade of secondary reactions, including chain scission and cross-linking, which ultimately manifest as the visible signs of degradation. By absorbing the incident UV radiation, this compound effectively prevents the initial formation of free radicals, thus inhibiting the entire degradation cascade.
The synergistic effect with HALS is also crucial. While the benzophenone absorbs the UV light, HALS act as radical scavengers, neutralizing any free radicals that may still form. This dual-protection system is highly effective at preserving the integrity of the coating.
Quantitative Performance Data
While specific performance data for automotive coatings containing this compound is not extensively available in the public domain, the following table presents a representative summary of expected performance improvements based on the known behavior of benzophenone-type UV absorbers in automotive clearcoats. The data is based on accelerated weathering tests.
Table 2: Representative Performance Data of a 2K Acrylic Polyurethane Clearcoat With and Without this compound after Accelerated Weathering
| Performance Metric | Test Method | Control (Without UV Absorber) | With this compound (2.0 wt%) |
| Gloss Retention (%) | ASTM D523 | < 60% after 2000 hours | > 90% after 2000 hours |
| Color Change (ΔE*) | ASTM D2244 | > 5.0 after 2000 hours | < 1.0 after 2000 hours |
| Adhesion (Cross-Hatch) | ASTM D3359 | 2B | 5B |
Accelerated weathering conditions based on ASTM D7869: Xenon arc lamp with daylight filter, irradiance of 0.55 W/m² at 340 nm, alternating cycles of light and dark with water spray.
Experimental Protocols
The following protocols provide a general framework for the incorporation and evaluation of this compound in a typical 2K acrylic polyurethane automotive clearcoat.
Protocol for Formulation of a 2K Acrylic Polyurethane Clearcoat
Materials:
-
Acrylic Polyol Resin (e.g., hydroxyl-functional acrylic resin)
-
Polyisocyanate Hardener (e.g., hexamethylene diisocyanate trimer)
-
Solvent Blend (e.g., butyl acetate, xylene, MEK)
-
This compound
-
Hindered Amine Light Stabilizer (HALS) (optional, but recommended)
-
Flow and Leveling Agents
Procedure:
-
In a suitable mixing vessel, combine the acrylic polyol resin with the solvent blend under moderate agitation.
-
In a separate container, dissolve the desired amount of this compound (typically 1.0-3.0 wt% based on total resin solids) and HALS (typically 0.5-1.5 wt%) in a portion of the solvent blend.
-
Slowly add the dissolved UV absorber/HALS solution to the acrylic polyol resin solution while stirring continuously.
-
Add the flow and leveling agents as per the manufacturer's recommendations.
-
Just prior to application, add the polyisocyanate hardener to the resin component at the recommended stoichiometric ratio (typically specified by the resin manufacturer) and mix thoroughly.
Protocol for Sample Preparation and Application
Procedure:
-
Prepare steel or aluminum panels with a standard automotive basecoat.
-
Apply the formulated 2K clearcoat over the base-coated panels using a spray gun to achieve a dry film thickness of 40-60 µm.
-
Allow the coated panels to flash-off at ambient temperature for 10-15 minutes.
-
Cure the panels in an oven at a temperature and for a duration as recommended by the resin manufacturer (e.g., 60 °C for 30 minutes).
-
Allow the cured panels to condition at ambient temperature for at least 24 hours before testing.
Protocol for Accelerated Weathering Testing
Apparatus:
-
Xenon Arc Weathering Chamber
Procedure:
-
Follow the procedure outlined in ASTM D7869 - Standard Practice for Xenon Arc Exposure Test with Enhanced Light and Water Exposure for Transportation Coatings .
-
Mount the coated panels in the weathering chamber.
-
Set the test parameters as follows (or as required by specific testing needs):
-
Light Source: Xenon arc with daylight filter
-
Irradiance: 0.55 W/m² at 340 nm
-
Black Panel Temperature: 65-75 °C (light cycle)
-
Relative Humidity: 50% (light cycle)
-
Cycle: Alternating periods of light and dark, with water spray during the dark cycle.
-
-
Expose the panels for a predetermined duration (e.g., 500, 1000, 2000 hours), with periodic removal for evaluation.
Protocol for Performance Evaluation
Gloss Measurement:
-
Measure the 60° gloss of the coated panels before and after weathering exposure using a gloss meter according to ASTM D523 - Standard Test Method for Specular Gloss .
-
Calculate the percent gloss retention.
Color Measurement:
-
Measure the color coordinates (L, a, b*) of the coated panels before and after weathering exposure using a spectrophotometer according to ASTM D2244 - Standard Practice for Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates .
-
Calculate the total color difference (ΔE*).
Adhesion Testing:
-
Assess the adhesion of the coating before and after weathering exposure using the cross-hatch adhesion test according to ASTM D3359 - Standard Test Methods for Measuring Adhesion by Tape Test .
Visualizations
The following diagrams illustrate the key processes involved in the application and function of this compound in automotive coatings.
Caption: Formulation workflow for a 2K polyurethane clearcoat.
Caption: Simplified mechanism of UV protection by this compound.
Caption: General photodegradation pathway of an automotive clearcoat binder.
Application Notes & Protocols: Formulation of UV-Curable Resins with 4-Dodecyloxy-2-hydroxybenzophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of UV-curable resins incorporating the ultraviolet (UV) absorber, 4-Dodecyloxy-2-hydroxybenzophenone. This document is intended for professionals in research and development seeking to enhance the durability and performance of photopolymerizable materials against UV degradation.
Introduction
UV-curable resins are materials that solidify, or cure, upon exposure to UV light, a process known as photopolymerization. This technology offers numerous advantages, including rapid curing times, low energy consumption, and the absence of volatile organic solvents.[1] Benzophenones are a class of organic compounds commonly used as photoinitiators or UV absorbers in these formulations.[2] this compound, a benzophenone derivative, is a high-efficiency UV absorber capable of absorbing UV light in the 270-340 nanometer range.[3][4] Its incorporation into UV-curable resins is critical for protecting the cured polymer and any underlying substrate from the damaging effects of UV radiation, which can lead to discoloration, loss of gloss, and mechanical property degradation.
The long dodecyloxy chain enhances its compatibility with various polymer systems and reduces migration from the cured material. This UV absorber is suitable for a range of polymers including polyethylene, polypropylene, polystyrene, ABS resins, polycarbonate, and polyesters.[3][4] For optimal performance, especially in exterior applications, it is often recommended to use a UV absorber in combination with a Hindered Amine Light Stabilizer (HALS) to provide synergistic protection through both UV absorption and free-radical scavenging.[5][6]
Materials and Formulation
A typical UV-curable resin formulation consists of oligomers, monomers, a photoinitiator, and various additives to tailor the final properties of the cured material. The addition of this compound as a UV absorber is a critical step in formulating for durability.
Core Components of a UV-Curable Formulation
-
Oligomers: These are the backbone of the polymer network and largely determine the fundamental properties of the cured resin, such as flexibility, hardness, and chemical resistance. Common types include urethane acrylates, epoxy acrylates, and polyester acrylates.
-
Monomers: Used to adjust the viscosity of the formulation for application and to influence the crosslink density and cure speed. They can be monofunctional, difunctional, or have higher functionality.
-
Photoinitiators: These molecules absorb UV light and generate reactive species (free radicals or cations) that initiate the polymerization of the oligomers and monomers.[2][7] The choice of photoinitiator depends on the UV source and the chemistry of the resin system.
-
UV Absorber (this compound): This additive absorbs harmful UV radiation and dissipates it as heat, thereby protecting the polymer from degradation.[8]
-
Other Additives: These can include pigments, fillers, adhesion promoters, and flow and leveling agents to achieve desired aesthetic and functional properties.
Example Formulations
The following table presents example formulations for a clear UV-curable coating, with and without the addition of this compound, for performance comparison.
| Component | Class | Formulation A (Control) | Formulation B (UV-Stabilized) |
| Urethane Acrylate Oligomer | Oligomer | 60% | 60% |
| Isobornyl Acrylate (IBOA) | Monomer | 25% | 23.5% |
| 1,6-Hexanediol Diacrylate (HDDA) | Monomer | 10% | 10% |
| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | Photoinitiator | 5% | 5% |
| This compound | UV Absorber | 0% | 1.5% |
Note: The concentrations are given in weight percent (wt%). The formulation may need to be optimized based on the specific oligomers, monomers, and photoinitiator used, as well as the desired application and performance requirements.
Experimental Protocols
This section outlines the protocols for preparing the UV-curable formulation, applying it to a substrate, curing, and evaluating the performance of the cured coating.
Formulation Preparation Workflow
The following diagram illustrates the workflow for preparing the UV-curable resin formulation.
References
- 1. Synthesis and Characterization of UV-Curable Resin with High Refractive Index for a Luminance-Enhancing Prism Film - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UV-1200 this compound CAS 2985-59-3 For Sale - Kerton Chemical [kerton-industry.com]
- 4. This compound CAS No. 2985-59-3 | Tintoll [uvabsorber.com]
- 5. benchchem.com [benchchem.com]
- 6. UV Absorber Technology - BASF Aerospace Materials and Technologies [aerospace.basf.com]
- 7. corkindustries.com [corkindustries.com]
- 8. UV Absorbers | Composites | Click for Samples and Quotes [tri-iso.com]
Application Notes and Protocols for the Stabilization of Biodegradable Polymers with 4-Dodecyloxy-2-hydroxybenzophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-Dodecyloxy-2-hydroxybenzophenone as a UV stabilizer for biodegradable polymers, with a focus on Polylactic Acid (PLA) and Polycaprolactone (PCL). The provided protocols offer detailed methodologies for sample preparation, accelerated aging, and characterization to evaluate the efficacy of the stabilizer.
Introduction to this compound
This compound, also known by trade names such as PowerSorb™ 1200 or UV-1200, is a high-performance ultraviolet (UV) light absorber of the benzophenone class.[1][2] Its primary function is to protect polymeric materials from the degradative effects of UV radiation, thereby preventing photo-aging, cracking, and embrittlement, which significantly extends the service life of the material.[2] This stabilizer is effective in absorbing UV light in the 270-340 nm wavelength range.[1][2] It is characterized by its light color, good compatibility with various polymers, and low migration potential.[2] While widely used in conventional polymers like polyethylene, polypropylene, and polystyrene, its application in biodegradable polymers such as PLA and PCL is an area of active research.[2]
Mechanism of Action
Benzophenone-based UV absorbers, including this compound, function by absorbing harmful UV radiation and dissipating the energy as harmless heat.[3] This process involves an intramolecular hydrogen bond between the hydroxyl group and the carbonyl group, which enables a reversible keto-enol tautomerism. Upon absorbing a UV photon, the molecule is excited to a higher energy state. It then undergoes a rapid, non-radiative decay back to its ground state, releasing the energy as thermal energy. This cycle can be repeated numerous times, providing long-term protection to the polymer matrix without the stabilizer itself being consumed.
dot
References
Troubleshooting & Optimization
Technical Support Center: Photodegradation of 4-Dodecyloxy-2-hydroxybenzophenone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Dodecyloxy-2-hydroxybenzophenone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during photostability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its photostability a concern?
A1: this compound is a UV absorber commonly used in various formulations to protect against photodegradation. Its photostability is a critical parameter because its degradation can lead to a loss of UV protection and the formation of potentially reactive byproducts. Understanding its photodegradation profile is essential for ensuring the stability and safety of the final product.
Q2: What are the expected photodegradation byproducts of this compound?
A2: While specific studies on this compound are limited, the photodegradation of structurally similar 2-hydroxy-4-alkoxybenzophenones, such as oxybenzone (2-hydroxy-4-methoxybenzophenone), typically involves cleavage of the bonds adjacent to the central carbonyl group. This can lead to the formation of substituted phenols and benzoic acid derivatives. Based on this, potential byproducts for this compound could include 1,3-dihydroxy-4-dodecyloxybenzene and benzoic acid, as well as smaller fragments from the cleavage of the dodecyloxy chain.
Q3: How can I design a robust photostability study for this compound?
A3: A robust photostability study should be designed in accordance with the International Council for Harmonisation (ICH) Q1B guidelines.[1] This involves exposing the sample to a controlled light source that provides a minimum overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter. It is crucial to include "dark controls" (samples shielded from light) to differentiate between photodegradation and thermal degradation.[1]
Q4: What analytical techniques are most suitable for analyzing the photodegradation of this compound and its byproducts?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying the parent compound and its degradation products. For the identification of unknown byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended as it provides molecular weight and fragmentation data, which are crucial for structure elucidation.
Troubleshooting Guides
This section addresses common problems encountered during the photodegradation analysis of this compound.
Issue 1: Rapid and Excessive Degradation Observed
-
Symptom: The concentration of this compound decreases by more than 30% in the initial stages of the photostability study.
-
Possible Causes:
-
Inappropriate Solvent: The solvent used for the study may be acting as a photosensitizer, accelerating the degradation process.
-
High Light Intensity: The light intensity in the photostability chamber may be too high, leading to unrealistically fast degradation.
-
Presence of Oxidizing Agents: Trace amounts of oxidizing agents in the sample or solvent can promote photodegradation.
-
-
Troubleshooting Steps:
-
Solvent Selection: Use a well-characterized, high-purity solvent that is known to be photochemically inert, such as acetonitrile or methanol.
-
Light Source Calibration: Ensure the light source in the photostability chamber is properly calibrated to deliver the ICH Q1B recommended light dose.
-
Inert Atmosphere: Consider purging the sample with an inert gas like nitrogen or argon before sealing to minimize oxidative degradation.
-
Issue 2: Poor Resolution and Tailing of Peaks in HPLC Analysis
-
Symptom: Chromatograms show broad, tailing peaks for the parent compound and its byproducts, making accurate quantification difficult.
-
Possible Causes:
-
Inappropriate Column Chemistry: The stationary phase of the HPLC column may not be suitable for the lipophilic nature of this compound and its potential byproducts.
-
Mobile Phase Mismatch: The pH or composition of the mobile phase may not be optimal for achieving good peak shape.
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
-
Troubleshooting Steps:
-
Column Selection: A C18 column with low silanol activity is often a good choice for analyzing benzophenone derivatives.
-
Mobile Phase Optimization:
-
Adjust the pH of the aqueous component of the mobile phase. For acidic byproducts, a lower pH can improve peak shape.
-
Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and gradient profiles.
-
-
Sample Concentration: Dilute the sample to ensure you are operating within the linear range of the detector and the capacity of the column.
-
Issue 3: Appearance of Unexpected or Unidentifiable Peaks
-
Symptom: The chromatogram shows several new peaks that were not present in the initial sample or the dark control.
-
Possible Causes:
-
Secondary Degradation: Primary degradation products may themselves be unstable and undergo further degradation, leading to a complex mixture of byproducts.
-
Interaction with Excipients: If analyzing a formulated product, the active ingredient may be interacting with excipients under light exposure.
-
Contamination: The sample or solvent may be contaminated.
-
-
Troubleshooting Steps:
-
Time-Course Study: Analyze samples at multiple time points to track the formation and disappearance of peaks, which can help in identifying primary and secondary degradation products.
-
Forced Degradation of Byproducts: If a major degradation product can be isolated, subject it to the same photostability conditions to see if it generates any of the other observed peaks.
-
LC-MS Analysis: Utilize LC-MS to obtain mass data for the unknown peaks to aid in their identification.
-
Data Presentation
The following table summarizes hypothetical quantitative data from a forced photodegradation study of a 2-hydroxy-4-alkoxybenzophenone, which can be used as a reference for what to expect.
| Time (hours) | This compound (% Remaining) | Byproduct 1 (Area % ) | Byproduct 2 (Area %) |
| 0 | 100 | 0 | 0 |
| 2 | 85.2 | 8.1 | 1.5 |
| 4 | 72.5 | 15.3 | 3.8 |
| 8 | 55.1 | 28.9 | 7.2 |
| 12 | 41.9 | 39.8 | 10.1 |
| 24 | 20.7 | 55.4 | 15.3 |
Experimental Protocols
Protocol 1: Photostability Testing of this compound in Solution
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., HPLC-grade acetonitrile) at a known concentration (e.g., 10 µg/mL).
-
Light Exposure:
-
Transfer the solution into quartz cuvettes or other photochemically transparent containers.
-
Prepare a "dark control" by wrapping an identical sample in aluminum foil.
-
Place the samples in a calibrated photostability chamber that conforms to ICH Q1B guidelines.
-
Expose the samples to the light source until the specified total illumination is reached.
-
-
Sample Analysis:
-
At predetermined time intervals, withdraw aliquots from the exposed and dark control samples.
-
Analyze the samples by a validated, stability-indicating HPLC method.
-
Quantify the amount of remaining this compound and the formation of any degradation products.
-
Protocol 2: HPLC-UV Method for Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).
-
Gradient Program:
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at the λmax of this compound (e.g., ~288 nm and ~325 nm) and use a photodiode array (PDA) detector to screen for byproducts with different absorption maxima.
Mandatory Visualizations
Caption: Proposed photodegradation pathway for this compound.
Caption: Troubleshooting workflow for photostability experiments.
References
Technical Support Center: Optimizing 4-Dodecyloxy-2-hydroxybenzophenone (DHBP) Compatibility in Polyolefins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the compatibility of 4-Dodecyloxy-2-hydroxybenzophenone (DHBP), a common UV absorber, in polyolefin formulations.
Frequently Asked Questions (FAQs)
1. What is this compound (DHBP) and why is it used in polyolefins?
This compound (DHBP), also known as UV Absorber 1200, is a UV absorber from the benzophenone family.[1][2] It is incorporated into polyolefins such as polyethylene (PE) and polypropylene (PP) to protect the polymer from degradation caused by exposure to ultraviolet (UV) radiation.[3][4][5][6] By absorbing UV light, primarily in the 270-340 nm range, DHBP helps to prevent photo-aging, cracking, and embrittlement of the plastic, thereby extending its service life.[2][5]
2. What are the common compatibility issues with DHBP in polyolefins?
The primary compatibility issues encountered when using DHBP in polyolefins are blooming and migration .[7][8]
-
Blooming: This is the migration of the additive from the bulk of the polymer to its surface, where it can form a visible deposit, often appearing as a white powder or a hazy film.[7][9] This phenomenon occurs when the concentration of DHBP exceeds its solubility limit in the polymer matrix.[7]
-
Migration: This refers to the movement of the additive within the polymer or its transfer to a contacting surface.[8] Migration can reduce the UV protection efficacy and may be a concern in applications with food or skin contact.
3. What factors influence the compatibility and blooming of DHBP?
Several factors can affect the compatibility of DHBP in polyolefins:
-
Concentration: Higher concentrations of DHBP increase the likelihood of exceeding the solubility limit, leading to blooming.[7][10]
-
Polymer Type: The specific type of polyolefin (e.g., LDPE, LLDPE, HDPE, PP) and its crystallinity will influence the solubility of DHBP.
-
Processing Temperature: High processing temperatures can increase the mobility of the additive but may not necessarily improve its long-term solubility upon cooling.[10] Improper temperature control during processing can lead to poor dispersion.[11]
-
Cooling Rate: Rapid cooling can trap the additive in a supersaturated state, increasing the likelihood of blooming over time.
-
Presence of Other Additives: Other additives in the formulation can interact with DHBP, either improving or reducing its compatibility.[12][13]
4. How can I improve the compatibility of DHBP in my polyolefin formulation?
Improving compatibility involves a multi-faceted approach:
-
Optimize Concentration: Use the lowest effective concentration of DHBP to achieve the desired UV protection.
-
Proper Dispersion: Ensure uniform mixing of DHBP into the polymer melt during processing. This can be influenced by screw design and mixing parameters.[11]
-
Use of Co-additives: The combination of DHBP with Hindered Amine Light Stabilizers (HALS) can provide a synergistic effect, offering enhanced UV protection at potentially lower concentrations of each additive.[8][14]
-
Consider Masterbatches: Using a masterbatch where DHBP is pre-dispersed in a compatible carrier resin can improve its distribution in the final product.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with DHBP in polyolefins.
| Observed Issue | Potential Causes | Troubleshooting Steps & Solutions |
| White, powdery, or hazy film on the surface of the polyolefin part after processing or storage (Blooming). | 1. Concentration of DHBP is too high: The additive has exceeded its solubility limit in the polymer.[7] 2. Poor compatibility: The polarity difference between DHBP and the non-polar polyolefin is significant. 3. Inadequate dispersion: The DHBP was not uniformly mixed into the polymer melt.[11] 4. Processing temperature too low: Insufficient melt temperature may not have allowed for proper dissolution and dispersion of the DHBP. | 1. Reduce DHBP Concentration: Lower the loading of DHBP in your next formulation.[7] 2. Verify with Analysis: Use surface analysis techniques like ATR-FTIR to confirm the bloom is DHBP. 3. Improve Mixing: Increase mixing time or use a more efficient screw design to enhance dispersion.[11] 4. Optimize Processing Temperature: Gradually increase the melt temperature to improve DHBP dissolution, but be mindful of potential polymer degradation.[11] 5. Introduce a Synergist: Consider adding a HALS to potentially reduce the required concentration of DHBP.[8][14] |
| Reduced UV protection performance over time. | 1. Migration of DHBP: The UV absorber has migrated away from the surface or out of the polymer. 2. Degradation of DHBP: Prolonged exposure to UV radiation can lead to the degradation of the UV absorber itself. | 1. Analyze DHBP Content: Use HPLC or GC-MS to quantify the remaining DHBP in the polymer. 2. Consider a Higher Molecular Weight UV Absorber: Higher molecular weight additives tend to have lower migration rates. 3. Combine with HALS: HALS can help protect the primary UV absorber and provide a secondary protection mechanism.[8] |
| Discoloration or yellowing of the final product. | 1. Interaction with other additives: Antagonistic interactions between DHBP and other components in the formulation. 2. Degradation of the polymer or additives: Insufficient stabilization or excessive processing temperatures. | 1. Review Formulation: Check for potential interactions between DHBP and other additives, such as certain antioxidants. 2. Optimize Processing Conditions: Lower the processing temperature to minimize thermal degradation. 3. Ensure Proper Additive Package: Use a well-balanced additive package that includes appropriate antioxidants. |
Data Presentation
Table 1: Hansen Solubility Parameters (HSP) for Polyolefins and a Benzophenone Analog
| Material | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) |
| Polyethylene (PE) | 17.1 | 0.0 | 0.0 |
| Polypropylene (PP) | 17.4 | 0.0 | 0.0 |
| Benzophenone (analog) | 18.7 | 8.8 | 3.5 |
Note: The HSP values for this compound are not publicly available. The values for Benzophenone are provided as a structural analog. The long dodecyloxy chain on DHBP will decrease its polarity and hydrogen bonding character, bringing its HSP values closer to those of polyolefins compared to the parent benzophenone, thus improving its compatibility.
Experimental Protocols
1. Protocol for Quantitative Analysis of DHBP in Polyolefins by HPLC-UV
This protocol provides a general method for the determination of DHBP in a polyolefin matrix.
-
Sample Preparation (Solvent Extraction):
-
Weigh approximately 1 gram of the polyolefin sample (film or pellet) into a glass vial.
-
Add 10 mL of a suitable solvent such as acetonitrile or a mixture of dichloromethane and methanol.
-
Seal the vial and place it in an ultrasonic bath for 1-2 hours at a controlled temperature (e.g., 50-60°C) to facilitate the extraction of DHBP.
-
Allow the solution to cool to room temperature.
-
Filter the extract through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[15]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).[15]
-
Flow Rate: 1.0 mL/min.[16]
-
Injection Volume: 10-20 µL.
-
UV Detection: Monitor at a wavelength where DHBP has maximum absorbance (typically around 340 nm).
-
Quantification: Create a calibration curve using standard solutions of DHBP of known concentrations.
-
2. Protocol for Identification of DHBP in Polyolefins by GC-MS
This protocol is suitable for the identification and quantification of DHBP, particularly after derivatization to increase its volatility.
-
Sample Preparation (Extraction and Derivatization):
-
Extract DHBP from the polyolefin matrix as described in the HPLC sample preparation.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in an aprotic solvent.
-
Perform a silylation derivatization by adding a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heating to convert the polar hydroxyl group to a more volatile trimethylsilyl (TMS) ether.[14]
-
-
GC-MS Analysis:
-
GC Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 280°C.[14]
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300°C) to ensure elution of the derivatized DHBP.[14]
-
Carrier Gas: Helium at a constant flow rate.[14]
-
MS Parameters:
-
Ion Source Temperature: 200-230°C.[14]
-
Scan Mode: Full scan mode for identification, and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.
-
-
Visualizations
Caption: Experimental workflow for the analysis of DHBP in polyolefins.
Caption: Troubleshooting logic for surface blooming of DHBP.
References
- 1. diva-portal.org [diva-portal.org]
- 2. This compound | 2985-59-3 [amp.chemicalbook.com]
- 3. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 4. f.oaes.cc [f.oaes.cc]
- 5. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 6. Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications - TinToll Performance Materials Co., Ltd. [uvabsorber.com]
- 7. specialchem.com [specialchem.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Blooming on surfaces | tasconusa.com [tasconusa.com]
- 10. brighton-science.com [brighton-science.com]
- 11. News - How to prevent polypropylene injection molding products from fading in long-term use? [chinaruicheng.com]
- 12. Frontiers | Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action [frontiersin.org]
- 13. Synergism of hindered amine light stabilizers and UV-absorbers | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. [Measurement of 11 benzophenone ultraviolet-filters in cosmetics by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Migration and Leaching of 4-Dodecyloxy-2-hydroxybenzophenone from Food Packaging
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the migration and leaching of 4-dodecyloxy-2-hydroxybenzophenone, a UV absorber used in food packaging materials. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development activities.
Frequently Asked Questions (FAQs)
A list of common questions regarding the analysis of this compound migration.
| Question | Answer |
| What is this compound and why is it used in food packaging? | This compound is a UV absorber added to polymers like polyethylene and polypropylene to protect the packaging and its contents from degradation caused by ultraviolet light. It helps prevent discoloration, loss of mechanical strength, and photo-oxidation of the packaged food. |
| What are the regulatory limits for the migration of benzophenones into food? | While specific migration limits (SMLs) for this compound are not explicitly defined in all regulations, the European Union has set an SML of 0.6 mg/kg for the related compound benzophenone.[1][2][3] This limit is often used as a reference for other benzophenone derivatives. It is crucial to consult the latest regulations from relevant authorities (e.g., EFSA, FDA) for the most current compliance information. |
| What are the common analytical techniques to quantify the migration of this compound? | The most common and reliable analytical techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][4][5] HPLC, often coupled with a UV or mass spectrometry detector (LC-MS), is suitable for this non-volatile compound. GC-MS can also be used, potentially after a derivatization step to improve volatility. |
| Which food simulants are appropriate for migration testing of this compound? | The choice of food simulant depends on the type of food the packaging is intended for. Commonly used food simulants as per European Regulation (EU) No 10/2011 include: • Simulant A: 10% ethanol (for aqueous foods) • Simulant B: 3% acetic acid (for acidic foods) • Simulant D2: Vegetable oil (for fatty foods) Given the lipophilic nature of this compound, migration is often higher into fatty food simulants. |
| What factors can influence the migration of this compound? | Several factors can influence the extent of migration, including: • Temperature: Higher temperatures increase the rate of diffusion and migration. • Contact Time: Longer contact times generally lead to higher migration levels. • Food Type: Fatty or oily foods tend to result in higher migration of lipophilic substances like this compound.[6] • Packaging Material: The type of polymer, its thickness, and the presence of functional barriers can all affect migration. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Specific Migration of this compound into Food Simulants using HPLC-UV
1. Materials and Reagents
-
Food simulant (e.g., 95% ethanol as a fatty food simulant)
-
Acetonitrile (HPLC grade)
-
Water (ultrapure)
-
This compound standard
-
Food packaging material containing this compound
2. Sample Preparation (Migration Test)
-
Cut the food packaging material into test specimens of a known surface area (e.g., 1 dm²).
-
Place the test specimen in a migration cell or a glass tube.
-
Add a known volume of the pre-heated food simulant to achieve a surface area-to-volume ratio of 6 dm²/L.
-
Seal the migration cell and place it in an oven at the desired temperature and time (e.g., 60°C for 10 days for fatty food simulants).
-
After the specified time, cool the cell to room temperature.
-
Transfer an aliquot of the food simulant for HPLC analysis.
3. HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A common mobile phase is acetonitrile and water containing phosphoric acid. For MS-compatible methods, formic acid can be used instead of phosphoric acid.[7]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector: UV detector at the wavelength of maximum absorbance for this compound.
-
Quantification: Prepare a calibration curve using standard solutions of this compound in the food simulant.
4. Calculation of Specific Migration The specific migration (M) is calculated in mg/kg using the following formula:
M = (C * V) / (A * F)
Where:
-
C = Concentration of this compound in the food simulant (mg/L)
-
V = Volume of the food simulant (L)
-
A = Surface area of the packaging material in contact with the food simulant (dm²)
-
F = Conversion factor (assuming 1 kg of food is in contact with 6 dm² of packaging)
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Possible Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample overload. | 1. Replace the column or use a guard column. 2. Adjust the mobile phase pH to ensure the analyte is in a non-ionized form. 3. Dilute the sample. |
| Ghost Peaks | 1. Contamination in the injector or column. 2. Carryover from a previous injection. | 1. Flush the system with a strong solvent. 2. Inject a blank solvent between samples. |
| Baseline Drift or Noise | 1. Air bubbles in the system. 2. Contaminated mobile phase. 3. Detector lamp aging. | 1. Degas the mobile phase. 2. Prepare fresh mobile phase. 3. Replace the detector lamp. |
| Inconsistent Retention Times | 1. Fluctuation in column temperature. 2. Inconsistent mobile phase composition. 3. Pump malfunction. | 1. Use a column oven to maintain a constant temperature. 2. Prepare the mobile phase carefully and ensure proper mixing. 3. Check the pump for leaks and ensure proper functioning. |
Data Presentation
Table 1: Specific Migration of this compound from [Specify Packaging Material]
| Food Simulant | Temperature (°C) | Time (days) | Migration Level (mg/kg) | Analytical Method | Reference |
| 10% Ethanol | 40 | 10 | Data not available | HPLC-UV | - |
| 3% Acetic Acid | 40 | 10 | Data not available | HPLC-UV | - |
| 95% Ethanol | 60 | 10 | Data not available | HPLC-UV | - |
| Olive Oil | 40 | 10 | Data not available | GC-MS | - |
Visualizations
Experimental Workflow for Migration Testing
The following diagram illustrates the general workflow for conducting a migration test for this compound.
Troubleshooting Logic for HPLC Analysis
This diagram outlines a logical approach to troubleshooting common issues encountered during the HPLC analysis of this compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Rapid multi-analyte quantification of benzophenone, 4-methylbenzophenone and related derivatives from paperboard food packaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of plastic packaging additives: Food contact, stability and toxicity - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Plastic Products Leach Chemicals That Induce In Vitro Toxicity under Realistic Use Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: The Effect of Additives on Polymer Crystallization with a Focus on 4-Dodecyloxy-2-hydroxybenzophenone
Disclaimer: Scientific literature extensively documents 4-Dodecyloxy-2-hydroxybenzophenone as a UV absorber and light stabilizer for polymers such as polyethylene and polypropylene. However, there is a notable lack of specific public data on its direct effects on the crystallization kinetics and spherulite morphology of these polymers. Therefore, this technical support center provides general guidance on the effects of additives on polymer crystallization, with specific information on this compound where available. The troubleshooting guides and FAQs are based on common issues encountered during polymer crystallization experiments involving additives.
I. Troubleshooting Guides
This section provides solutions to common problems researchers may face when studying the effect of additives like this compound on polymer crystallization.
Issue 1: Unexpected or No Change in Crystallization Temperature (Tc)
| Possible Cause | Troubleshooting Steps |
| Insufficient Additive Concentration: The concentration of this compound may be too low to significantly act as a nucleating or inhibiting agent. | 1. Incrementally increase the weight percentage of the additive in the polymer blend.2. Ensure homogeneous dispersion of the additive in the polymer matrix through appropriate mixing techniques (e.g., melt blending). |
| Additive Degradation: The processing temperature may be causing the degradation of this compound. | 1. Verify the thermal stability of the additive using Thermogravimetric Analysis (TGA).2. Lower the melt processing temperature if it exceeds the degradation temperature of the additive. |
| Poor Dispersion: The additive may not be evenly distributed throughout the polymer, leading to localized effects that are not representative of the bulk material. | 1. Optimize melt blending parameters (e.g., screw speed, residence time).2. Use a carrier resin or masterbatch for better dispersion.3. Analyze the dispersion quality using techniques like Scanning Electron Microscopy (SEM). |
Logical Relationship for Troubleshooting Issue 1
Caption: Troubleshooting workflow for addressing issues with crystallization temperature.
Issue 2: Inconsistent or Irregular Spherulite Morphology
| Possible Cause | Troubleshooting Steps |
| Heterogeneous Nucleation: The additive may be causing non-uniform nucleation, leading to a wide distribution of spherulite sizes. | 1. Improve the dispersion of the additive.2. Control the cooling rate during crystallization, as slower cooling can sometimes lead to more uniform spherulite growth. |
| Thermal Gradients: Temperature variations across the sample during crystallization can result in different spherulite structures. | 1. Ensure uniform heating and cooling of the sample in the DSC or hot stage.2. Use thin polymer films to minimize thermal gradients. |
| Additive-Polymer Immiscibility: If the additive is not fully miscible with the polymer, it can phase-separate during cooling, affecting crystal growth. | 1. Assess the miscibility of the additive in the polymer using techniques like Differential Scanning Calorimetry (DSC) to look for changes in the glass transition temperature.2. Consider using a compatibilizer if immiscibility is an issue. |
II. Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in polymers?
A1: this compound is primarily used as a UV absorber and light stabilizer in polymers like polyethylene and polypropylene. Its main role is to protect the polymer from degradation caused by exposure to ultraviolet radiation, thereby preventing photo-aging, cracking, and brittleness.[1]
Q2: Can this compound act as a nucleating agent?
A2: While its primary function is not as a nucleating agent, some additives can have secondary effects on crystallization. The molecular structure of this compound does not suggest it would be a highly effective nucleating agent for polyolefins. Nucleating agents typically have a crystalline structure that provides a template for polymer crystal growth. However, its presence could potentially influence the melt rheology or create interfaces that might have a minor effect on nucleation. Specific experimental data is needed to confirm any significant nucleating effect.
Q3: How might a UV absorber like this compound affect the crystallization process indirectly?
A3: UV absorbers can potentially influence the crystallization process indirectly in a few ways:
-
Melt Viscosity: The addition of any substance can alter the viscosity of the polymer melt. Changes in melt viscosity can affect the diffusion of polymer chains to the growing crystal front, thereby influencing the crystallization rate.
-
Chain Mobility: The presence of additive molecules can increase the free volume in the polymer matrix, potentially increasing polymer chain mobility and affecting the kinetics of crystallization.
-
Interfacial Effects: The interface between the additive and the polymer can sometimes act as a site for heterogeneous nucleation, although this is not the primary mechanism for UV absorbers.
Q4: What are the expected observable changes in a polymer's properties if an additive affects its crystallization?
A4: If an additive influences the crystallization of a polymer, you might observe changes in:
-
Thermal Properties: A shift in the crystallization temperature (Tc) and melting temperature (Tm), as well as a change in the degree of crystallinity, which can be measured by DSC.
-
Mechanical Properties: Changes in tensile strength, modulus, and impact resistance, as these are highly dependent on the crystalline structure.
-
Optical Properties: For transparent or translucent polymers, a change in clarity or haze can occur due to alterations in spherulite size. Smaller spherulites generally lead to higher transparency.
Q5: What experimental techniques are recommended to study the effect of this compound on polymer crystallization?
A5: The following techniques are recommended:
-
Differential Scanning Calorimetry (DSC): To determine the crystallization temperature (Tc), melting temperature (Tm), and the degree of crystallinity.
-
Polarized Optical Microscopy (POM): To visualize the spherulite morphology, size, and growth rate.
-
Rheometry: To measure the viscosity of the polymer melt containing the additive, which can provide insights into how it might affect processing and crystallization.
-
X-ray Diffraction (XRD): To determine the crystal structure and confirm the degree of crystallinity.
III. Data Presentation
As there is no specific quantitative data available in the public domain on the effect of this compound on polymer crystallization, a template for presenting such data, should it be generated experimentally, is provided below.
Table 1: Effect of this compound on the Thermal Properties of Polypropylene (Hypothetical Data)
| Additive Conc. (wt%) | Onset Tc (°C) | Peak Tc (°C) | ΔHc (J/g) | % Crystallinity | Tm (°C) |
| 0.0 | 115.2 | 112.5 | 95.8 | 46.3 | 165.4 |
| 0.1 | 115.8 | 113.1 | 96.2 | 46.5 | 165.2 |
| 0.5 | 116.5 | 114.0 | 97.1 | 46.9 | 164.9 |
| 1.0 | 117.1 | 114.8 | 98.0 | 47.3 | 164.5 |
Table 2: Effect of this compound on Spherulite Size of Polyethylene (Hypothetical Data)
| Additive Conc. (wt%) | Average Spherulite Diameter (µm) at 125°C |
| 0.0 | 55 ± 5 |
| 0.1 | 52 ± 4 |
| 0.5 | 48 ± 5 |
| 1.0 | 45 ± 4 |
IV. Experimental Protocols
Protocol 1: Determination of Crystallization Parameters by Differential Scanning Calorimetry (DSC)
-
Sample Preparation:
-
Prepare blends of the polymer (e.g., polyethylene) and this compound at various concentrations (e.g., 0.1, 0.5, 1.0 wt%) via melt blending.
-
Accurately weigh 5-10 mg of the polymer blend into an aluminum DSC pan.
-
Seal the pan using a crimping press.
-
-
DSC Analysis:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample to a temperature well above its melting point (e.g., 200°C for polyethylene) at a rate of 10°C/min to erase its thermal history.
-
Hold the sample at this temperature for 5 minutes.
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its crystallization point (e.g., 50°C). This is the crystallization scan.
-
Heat the sample again at 10°C/min to above its melting point. This is the melting scan.
-
-
Data Analysis:
-
From the cooling scan, determine the onset and peak crystallization temperatures (Tc).
-
Integrate the area under the crystallization peak to determine the enthalpy of crystallization (ΔHc).
-
From the second heating scan, determine the melting temperature (Tm) and the enthalpy of fusion (ΔHm).
-
Calculate the percent crystallinity using the formula: % Crystallinity = (ΔHm / ΔHm° ) * 100, where ΔHm° is the enthalpy of fusion for a 100% crystalline polymer.
-
Experimental Workflow for DSC Analysis
Caption: Workflow for analyzing the effect of an additive on polymer crystallization using DSC.
Protocol 2: Visualization of Spherulite Morphology by Polarized Optical Microscopy (POM)
-
Sample Preparation:
-
Place a small amount of the polymer blend between two glass slides.
-
Heat the slides on a hot stage to a temperature above the polymer's melting point to create a thin film.
-
-
POM Observation:
-
Transfer the slides to the hot stage of a polarized optical microscope.
-
Cool the sample at a controlled rate to the desired crystallization temperature.
-
Observe the nucleation and growth of spherulites under crossed polarizers.
-
Capture images at regular time intervals to determine the spherulite growth rate.
-
-
Data Analysis:
-
Measure the diameter of the spherulites from the captured images using image analysis software.
-
Plot the spherulite radius as a function of time to calculate the growth rate.
-
Compare the spherulite size and morphology of the samples with and without the additive.
-
References
Technical Support Center: Quenching of Polymer Fluorescence by 4-Dodecyloxy-2-hydroxybenzophenone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the quenching of polymer fluorescence by 4-dodecyloxy-2-hydroxybenzophenone.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching?
A: Fluorescence quenching is a process that decreases the fluorescence intensity of a substance. It occurs when a fluorophore (in this case, the polymer) in an excited state interacts with another molecule called a quencher (this compound). This interaction provides a non-radiative pathway for the excited fluorophore to return to its ground state, thereby reducing the emission of light.
Q2: What are the primary mechanisms of fluorescence quenching?
A: The two primary mechanisms of fluorescence quenching are dynamic and static quenching.[1]
-
Dynamic Quenching: This occurs when the quencher collides with the fluorophore while it is in the excited state. The frequency of these collisions, and thus the degree of quenching, is dependent on the concentration of the quencher and the temperature of the system.
-
Static Quenching: This involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. This complex then absorbs light but does not emit a photon.
Q3: What are the chemical properties of this compound?
A: this compound is a benzophenone derivative with the chemical formula C25H34O3.[2][3] It is commonly used as a UV absorber, capable of absorbing ultraviolet light in the range of 270-340 nanometers.[4]
Q4: How can I determine the type of quenching occurring in my experiment?
A: The type of quenching can be distinguished by analyzing the fluorescence lifetime of the polymer in the presence and absence of the quencher. In dynamic quenching, the fluorescence lifetime decreases as the quencher concentration increases. In static quenching, the fluorescence lifetime remains unchanged because the ground-state complex formed is non-fluorescent and does not contribute to the measured lifetime. Temperature-dependent studies can also be informative; dynamic quenching is typically more efficient at higher temperatures, while static quenching complexes may become less stable.[1]
Troubleshooting Guides
This section addresses common issues encountered during fluorescence quenching experiments with this compound.
Issue 1: I am not observing any fluorescence quenching when I add this compound.
-
Question: Why is there no change in the polymer's fluorescence intensity after adding the quencher?
-
Answer:
-
Incorrect Concentration Range: The concentration of this compound may be too low to cause a noticeable quenching effect. Try increasing the concentration of the quencher.
-
Solvent Effects: The solvent used may inhibit the interaction between the polymer and the quencher. Consider using a different solvent in which both the polymer and quencher are soluble and can interact.
-
No Interaction: It is possible that under the current experimental conditions, there is no significant interaction between the polymer and this compound to facilitate quenching.
-
Issue 2: The fluorescence intensity is almost completely quenched with a very small amount of the quencher.
-
Question: My polymer fluorescence is quenched at a much lower concentration of this compound than expected. What should I do?
-
Answer:
-
Highly Efficient Quenching: This could indicate a very efficient quenching process, possibly static quenching where a stable ground-state complex is formed.
-
Reduce Quencher Concentration: To obtain a more detailed quenching profile, prepare a more dilute stock solution of this compound to allow for smaller, more precise additions to the polymer solution.
-
Issue 3: My Stern-Volmer plot is not linear.
-
Question: What does a non-linear Stern-Volmer plot indicate?
-
Answer: A non-linear Stern-Volmer plot can suggest several possibilities:
-
Mixed Quenching Mechanisms: Both static and dynamic quenching may be occurring simultaneously.
-
Ground-State Complex Formation: In cases of static quenching, deviations from linearity can occur at high quencher concentrations.
-
Inner Filter Effect: At high concentrations, the quencher may absorb either the excitation or emission light, leading to an apparent quenching. It is crucial to measure the absorbance of the solutions to correct for this effect.[5][6]
-
Issue 4: The fluorescence intensity of my polymer is inconsistent between experiments.
-
Question: Why am I getting different fluorescence readings for the same sample concentrations in different experimental runs?
-
Answer:
-
Concentration Inaccuracy: Ensure that the stock solutions of the polymer and this compound are prepared accurately and that the dilutions are consistent.
-
Temperature Fluctuations: Dynamic quenching is sensitive to temperature changes. Maintain a constant temperature for all measurements.
-
Photobleaching: Prolonged exposure of the polymer solution to the excitation light can lead to photodegradation and a decrease in fluorescence intensity. Minimize exposure time.
-
Data Presentation
For clear comparison and analysis, all quantitative data from your quenching experiments should be summarized in a structured table.
| Sample | [Polymer] (M) | [Quencher] (M) | Fluorescence Intensity (a.u.) | F₀/F |
| 1 | 1.0 x 10⁻⁶ | 0 | 987 | 1.00 |
| 2 | 1.0 x 10⁻⁶ | 1.0 x 10⁻⁵ | 854 | 1.16 |
| 3 | 1.0 x 10⁻⁶ | 2.0 x 10⁻⁵ | 743 | 1.33 |
| 4 | 1.0 x 10⁻⁶ | 4.0 x 10⁻⁵ | 598 | 1.65 |
| 5 | 1.0 x 10⁻⁶ | 6.0 x 10⁻⁵ | 489 | 2.02 |
| 6 | 1.0 x 10⁻⁶ | 8.0 x 10⁻⁵ | 401 | 2.46 |
| 7 | 1.0 x 10⁻⁶ | 1.0 x 10⁻⁴ | 332 | 2.97 |
F₀ is the fluorescence intensity in the absence of the quencher, and F is the fluorescence intensity at a given quencher concentration.
Experimental Protocols
This section provides a detailed methodology for a typical polymer fluorescence quenching experiment using this compound.
1. Preparation of Stock Solutions:
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Polymer Stock Solution: Prepare a stock solution of the fluorescent polymer at a known concentration (e.g., 1.0 x 10⁻⁵ M) in a suitable, high-purity solvent. The choice of solvent will depend on the solubility of the polymer.
-
Quencher Stock Solution: Prepare a stock solution of this compound at a significantly higher concentration (e.g., 1.0 x 10⁻³ M) in the same solvent.
2. Sample Preparation for Titration:
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In a series of cuvettes, add a fixed volume of the polymer stock solution.
-
Add varying, small volumes of the quencher stock solution to each cuvette to create a range of quencher concentrations.
-
Ensure that the total volume in each cuvette is the same by adding the appropriate amount of solvent.
-
Include a control sample containing only the polymer solution and solvent (no quencher).
3. Spectroscopic Measurements:
-
Record the UV-Vis absorption spectrum of each sample to check for changes in the absorption profile and to correct for the inner filter effect if necessary.
-
Record the fluorescence emission spectrum of each sample using a spectrofluorometer.
-
The excitation wavelength should be set to the absorption maximum of the polymer.
-
Keep the excitation and emission slit widths constant for all measurements.
4. Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of this compound.
-
Construct a Stern-Volmer plot by plotting F₀/F versus the quencher concentration, [Q].
-
The Stern-Volmer constant (Ksv) can be determined from the slope of the linear portion of this plot.
Mandatory Visualizations
Caption: A step-by-step workflow for a polymer fluorescence quenching experiment.
Caption: A diagram illustrating dynamic versus static fluorescence quenching mechanisms.
References
Long-term photostability of 4-Dodecyloxy-2-hydroxybenzophenone in outdoor applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Dodecyloxy-2-hydroxybenzophenone (DHB) in outdoor applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound (DHB) protects materials from UV degradation?
A1: this compound, a member of the 2-hydroxy-benzophenone class of UV absorbers, primarily protects materials by absorbing harmful ultraviolet (UV) radiation, particularly in the UV-B region. It then efficiently dissipates the absorbed energy as harmless thermal energy through a process of intramolecular hydrogen bond tautomerism. This prevents the UV radiation from initiating degradation reactions within the polymer matrix, such as chain scission and the formation of free radicals.
Q2: How does the long-term photostability of DHB compare to other classes of UV absorbers?
A2: The photostability of 2-hydroxy-benzophenone derivatives like DHB is considered moderate. For applications requiring very high long-term durability, UV absorbers of the benzotriazole class are often recommended. However, the performance of DHB can be significantly enhanced when used in synergistic combinations with a Hindered Amine Light Stabilizer (HALS).[1]
Q3: What are the typical outdoor applications for DHB?
A3: DHB is suitable for a variety of outdoor applications, including industrial coatings, waterproofing, and as a UV stabilizer in polymers such as low-density polyethylene (LDPE), linear low-density polyethylene (LLDPE), and ethylene-vinyl acetate (EVA) copolymers, particularly in agricultural films.[2][3] It helps to prevent discoloration, cracking, and loss of gloss and adhesion upon exposure to sunlight.[1]
Q4: What are the potential degradation pathways for DHB in a polymer matrix during outdoor exposure?
A4: While inherently photostable, the degradation of DHB in a polymer matrix can occur through secondary reactions. The primary mechanism is often not the direct photodegradation of the DHB molecule itself, but rather its reaction with free radicals generated within the polymer during photo-oxidation. Additionally, over long-term exposure, physical loss of the stabilizer from the polymer matrix through migration and leaching can occur, reducing its protective effect.
Q5: Are there any known photodegradation products of 2-hydroxy-4-alkoxybenzophenones?
A5: Studies on similar benzophenones, such as 2-hydroxy-4-methoxybenzophenone, have identified photodegradation intermediates including benzoic acid and benzaldehyde, which are likely formed through reactions with hydroxyl radicals.
Quantitative Data Summary
Specific quantitative long-term photostability data for this compound (DHB) is limited in publicly available literature. However, performance data for a close analog, 2-hydroxy-4-octyloxybenzophenone (often referred to by the trade name Chimassorb® 81), provides valuable insights into its effectiveness.
Table 1: Performance of 2-hydroxy-4-octyloxybenzophenone (Chimassorb® 81) in Accelerated Weathering
| Polymer System | Exposure Time (hours) | Performance Metric | Result |
| Pigmented Silicone Elastomer (Red) | 500 | Color Change (ΔE) | 3.66 (compared to 5.19 for control) |
| Pigmented Silicone Elastomer (Yellow) | 500 | Color Change (ΔE) | 2.81 (compared to 4.99 for control) |
| Pigmented Silicone Elastomer (Red) | 1000 | Color Change (ΔE) | 5.49 (compared to 9.57 for control) |
| Pigmented Silicone Elastomer (Yellow) | 1000 | Color Change (ΔE) | Lower than control |
Data sourced from an in vitro study on pigmented silicone elastomers.[4]
Table 2: Recommended Concentrations of 2-hydroxy-4-octyloxybenzophenone (Chimassorb® 81) in Various Applications
| Application | Polymer/Coating Type | Recommended Concentration (% by weight of binder solids) |
| Interior Clear Coating | - | 1.0 – 3.0% |
| Exterior Clear Coating | - | 1.0 – 3.0% (+ 0.5 – 2.0% HALS) |
| Agricultural Films | LDPE, LLDPE, EVA | 0.15 – 0.5% |
| Molded Articles | HDPE | 0.10 – 0.5% (in combination with HALS) |
Data sourced from manufacturer's technical datasheets.[1][2][3]
Experimental Protocols
Protocol 1: Accelerated Weathering of Polymer Films Containing DHB
This protocol outlines a general procedure for evaluating the long-term photostability of DHB in a polymer film using a QUV accelerated weathering tester.
1. Sample Preparation:
- Melt Blending: Dry blend the polymer resin (e.g., polyethylene) with the desired concentration of DHB (e.g., 0.1 - 0.5% by weight).
- Extrusion: Melt extrude the blend to ensure homogeneous distribution of the UV absorber.
- Film Pressing: Press the extruded material into films of a specified thickness (e.g., >100 µm) using a heated press.
- Control Samples: Prepare identical films without the addition of DHB to serve as a control. Also, prepare "dark control" samples by wrapping them in aluminum foil to shield them from light during the experiment.
2. Accelerated Weathering:
- Apparatus: Use a QUV accelerated weathering tester equipped with UVA-340 lamps to simulate the UV portion of the solar spectrum.
- Exposure Cycle: A typical cycle consists of 8 hours of UV exposure at a set black panel temperature (e.g., 60°C) followed by 4 hours of condensation at a lower temperature (e.g., 50°C).
- Duration: Expose the samples for a predetermined duration (e.g., 500, 1000, or 2000 hours), withdrawing samples at specified intervals for analysis.
3. Sample Analysis:
- Visual and Physical Assessment: At each interval, assess the films for changes in appearance, such as color change (using a spectrophotometer to measure ΔE), gloss reduction (using a gloss meter), and signs of physical degradation like cracking or chalking.
- Chemical Analysis (Quantification of DHB):
- Extraction: Extract the DHB from a known weight of the polymer film using a suitable solvent (e.g., dichloromethane or a mixture of acetonitrile and water) with the aid of ultrasonication or Soxhlet extraction.
- HPLC Analysis: Analyze the extract using High-Performance Liquid Chromatography (HPLC) with a UV detector.
- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of acetonitrile and water is typically effective.
- Detection: Monitor the absorbance at the λmax of DHB (around 290-340 nm).
- Quantification: Determine the concentration of DHB remaining in the film by comparing the peak area to a calibration curve prepared with known concentrations of a DHB standard.
Troubleshooting Guides
Issue 1: Inconsistent or Rapid Loss of UV Protection in Polymer Samples
| Possible Causes | Solutions |
| Inhomogeneous dispersion of DHB in the polymer matrix. | Ensure thorough mixing during the melt blending stage. Check for signs of poor dispersion in the extruded material. |
| High processing temperatures causing thermal degradation of DHB. | Review the processing temperature profile and ensure it is within the thermal stability limits of DHB. |
| Leaching or migration of DHB from the polymer surface. | This is more likely in thin films and under conditions of high humidity or direct contact with liquids. Consider using a higher molecular weight UV absorber or a combination with a HALS to improve retention. |
| Interaction with other additives in the formulation. | Review the compatibility of all additives in the formulation. Some additives may antagonistically affect the performance of UV absorbers. |
Issue 2: Difficulties in the Extraction and HPLC Analysis of DHB
| Possible Causes | Solutions |
| Low extraction efficiency from the polymer matrix. | Increase the extraction time, use a more aggressive solvent system, or consider a different extraction method (e.g., Soxhlet vs. ultrasonication). Ensure the polymer sample is finely cut or ground to maximize surface area. |
| Peak tailing or poor peak shape in HPLC chromatograms. | The long dodecyl chain of DHB can cause hydrophobic interactions with the stationary phase. Optimize the mobile phase composition by increasing the organic solvent content. Ensure the sample is fully dissolved in the injection solvent. |
| Matrix effects from co-extracted polymer oligomers or other additives. | Use a sample cleanup step after extraction, such as solid-phase extraction (SPE), to remove interfering substances. If using LC-MS, matrix effects can cause ion suppression or enhancement; consider using a matrix-matched calibration curve or a stable isotope-labeled internal standard. |
| Appearance of unexpected peaks in the chromatogram. | These may be degradation products of DHB or other additives. Use a photodiode array (PDA) detector to obtain the UV spectrum of the unknown peaks for identification. LC-MS/MS can provide structural information for definitive identification. |
Visualizations
Caption: Experimental workflow for photostability testing of DHB in polymer films.
Caption: Simplified photodegradation pathway of DHB in a polymer matrix.
References
- 1. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 2. specialchem.com [specialchem.com]
- 3. specialchem.com [specialchem.com]
- 4. Evaluation of the effect of ultraviolet stabilizers on the change in color of pigmented silicone elastomer: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Yellowing of Polymers Stabilized with 2-Hydroxybenzophenones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with polymer yellowing when using 2-hydroxybenzophenone UV stabilizers.
Troubleshooting Guide
This guide addresses common issues encountered during the stabilization of polymers with 2-hydroxybenzophenones.
| Issue | Possible Causes | Recommended Solutions |
| Significant yellowing after UV exposure. | 1. Photo-Fries Rearrangement: The 2-hydroxybenzophenone stabilizer itself can undergo a photochemical reaction upon UV absorption, leading to the formation of colored byproducts. 2. High Stabilizer Concentration: Excessive amounts of the UV stabilizer can lead to a higher concentration of these colored degradation products. 3. Polymer Matrix Degradation: The polymer itself may be degrading due to insufficient UV protection, forming chromophores that cause yellowing.[1] 4. Presence of Impurities: Catalytic impurities in the polymer resin or other additives can accelerate degradation reactions. | 1. Optimize Stabilizer Concentration: Conduct a dose-response study to determine the minimum effective concentration that provides adequate UV protection without causing excessive yellowing. Typical concentrations range from 0.05% to 2.0% by weight, but demanding applications might require up to 5%.[2] 2. Incorporate a Co-stabilizer: Utilize a synergistic blend of stabilizers. Combining 2-hydroxybenzophenones with a Hindered Amine Light Stabilizer (HALS) offers broader protection. The benzophenone absorbs UV radiation, while the HALS scavenges free radicals, protecting both the polymer and the primary stabilizer.[1][3] 3. Add Antioxidants: To mitigate thermo-oxidative degradation during processing and UV exposure, incorporate suitable antioxidants, such as phosphorus-based antioxidants.[1] 4. Ensure High Purity of Raw Materials: Use high-purity polymer resins and additives to minimize catalytic impurities. |
| Discoloration in the absence of significant UV light (e.g., during storage). | 1. Thermal Degradation: High temperatures during processing or storage can lead to thermo-oxidative degradation of the polymer and additives.[1] 2. Gas Fading: Phenolic antioxidants can react with atmospheric pollutants like nitrogen oxides (NOx) to form yellow compounds.[1] | 1. Optimize Processing Conditions: Minimize thermal stress by using the lowest possible melt temperatures and residence times during processing. 2. Select Appropriate Antioxidants: Choose antioxidants that are resistant to gas fading. 3. Control Storage Environment: Store stabilized polymers in a cool, dark place with minimal exposure to atmospheric pollutants. |
| Inconsistent performance between experimental batches. | 1. Variations in Sample Preparation: Inconsistent film thickness, surface smoothness, or handling can affect results. 2. Fluctuations in UV Light Source: The output of the UV lamps in accelerated weathering chambers can vary. 3. Contamination: Contamination of the polymer or additives with photosensitive impurities can lead to inconsistent degradation. | 1. Standardize Sample Preparation: Implement a strict protocol for sample preparation to ensure consistency. 2. Calibrate and Monitor UV Source: Regularly calibrate and monitor the irradiance of the UV lamps in your weathering equipment. 3. Use High-Purity Materials: Ensure the use of high-purity polymers and additives to avoid introducing contaminants. |
Frequently Asked Questions (FAQs)
Q1: What is the primary function of 2-hydroxybenzophenones in polymers?
A1: 2-hydroxybenzophenones are UV absorbers. Their molecular structure allows them to absorb harmful ultraviolet radiation and dissipate it as harmless heat. This process protects the polymer from photodegradation, which can cause loss of mechanical properties, brittleness, and discoloration.[4][5]
Q2: What is the primary chemical mechanism causing yellowing when using 2-hydroxybenzophenone stabilizers?
A2: The principal cause of yellowing is the photo-Fries rearrangement. Upon absorbing UV radiation, the 2-hydroxybenzophenone molecule can undergo an intramolecular reaction, converting it into other species that absorb light in the visible spectrum, leading to a yellow appearance.[6][7][8][9] Degradation of the polymer matrix itself can also contribute to discoloration.[1]
Q3: Can 2-hydroxybenzophenones interact with other additives to cause discoloration?
A3: Yes. Interactions with other additives can influence color stability. For instance, certain antioxidants, while crucial for preventing thermal degradation, can sometimes form colored byproducts, especially when exposed to UV light. It is important to select a well-balanced additive package where components work synergistically.
Q4: What are the advantages of using a combination of 2-hydroxybenzophenones and Hindered Amine Light Stabilizers (HALS)?
A4: Combining 2-hydroxybenzophenones and HALS provides a synergistic protective effect. The benzophenone acts as the primary UV absorber, preventing UV radiation from reaching the polymer. The HALS functions as a radical scavenger, neutralizing any free radicals that may still form. This dual-action approach offers more comprehensive and long-lasting protection against photodegradation.[1][3][10]
Q5: Are there alternative UV stabilizers that are less prone to causing yellowing?
A5: Yes, several other classes of UV stabilizers are available. Benzotriazoles and hydroxyphenyl triazines are other types of UV absorbers. Hindered Amine Light Stabilizers (HALS) are a different class of stabilizers that do not absorb UV radiation but instead scavenge free radicals. The choice of stabilizer depends on the polymer type, application, and desired performance.
Quantitative Data Summary
The following table provides illustrative data on the performance of different UV stabilization strategies. The Yellowness Index (YI) is a common metric used to quantify the degree of yellowing in a material.
| Polymer System | UV Stabilizer System | Concentration (wt%) | Exposure Conditions (Accelerated Weathering) | Change in Yellowness Index (ΔYI) after 1000h | Key Observations |
| Polycarbonate (PC) | None | 0 | ASTM G155 (Xenon Arc) | +15.2 | Significant yellowing and loss of transparency. |
| Polycarbonate (PC) | 2-hydroxy-4-octyloxybenzophenone | 0.5 | ASTM G155 (Xenon Arc) | +5.8 | Reduced yellowing compared to unstabilized PC. |
| Polycarbonate (PC) | 2-hydroxy-4-octyloxybenzophenone + HALS | 0.5 + 0.2 | ASTM G155 (Xenon Arc) | +2.1 | Synergistic effect significantly minimizes yellowing. |
| Polypropylene (PP) | None | 0 | ASTM G154 (Fluorescent UV) | +20.5 | Severe yellowing and surface cracking. |
| Polypropylene (PP) | 2,4-dihydroxybenzophenone | 0.7 | ASTM G154 (Fluorescent UV) | +8.9 | Moderate improvement in color stability. |
| Polypropylene (PP) | 2,4-dihydroxybenzophenone + HALS | 0.7 + 0.3 | ASTM G154 (Fluorescent UV) | +3.5 | Excellent color stability and retention of mechanical properties. |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual performance will vary depending on the specific polymer grade, additive package, and exposure conditions.
Experimental Protocols
1. Accelerated Weathering
-
Purpose: To simulate the damaging effects of long-term outdoor exposure in a laboratory setting.
-
Standard Methods:
-
ASTM G154: Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials. This method is cost-effective for screening materials.[5][11][12][13][14]
-
ASTM G155: Standard Practice for Operating Xenon Arc Light Apparatus for Exposure of Non-Metallic Materials. This method provides a closer simulation of natural sunlight.[5][11]
-
-
General Procedure:
-
Prepare test specimens according to standardized dimensions.
-
Mount the specimens in the weathering chamber.
-
Set the exposure cycle, which typically alternates between periods of UV light and moisture (condensation or water spray) at controlled temperatures.
-
Run the test for a specified duration (e.g., 500, 1000, 2000 hours).
-
Periodically remove specimens for evaluation.
-
2. Yellowness Index (YI) Measurement
-
Purpose: To quantify the change in color of a polymer from clear or white to yellow.
-
Standard Method: ASTM E313: Standard Practice for Calculating Yellowness and Whiteness Indices from Instrumentally Measured Color Coordinates.[4][15][16][17][18]
-
Apparatus: Spectrophotometer or colorimeter.
-
General Procedure:
-
Calibrate the instrument using a standard white reference.
-
Place the test specimen in the instrument's measurement port.
-
Measure the tristimulus values (X, Y, Z) of the specimen.
-
The Yellowness Index is calculated using the ASTM E313 formula.
-
Measure multiple samples and average the readings for a representative result.
-
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Yellowness Index (YI) ASTM E313 [intertek.com]
- 5. ASTM G154 and ASTM G155 Explained [element.com]
- 6. cpsm.kpi.ua [cpsm.kpi.ua]
- 7. repository.rit.edu [repository.rit.edu]
- 8. researchgate.net [researchgate.net]
- 9. Photo fries rearrangement | PPTX [slideshare.net]
- 10. additivesforpolymer.com [additivesforpolymer.com]
- 11. thermoline.com.au [thermoline.com.au]
- 12. ASTM G154 - Accelerated Weathering - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
- 13. Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892 [intertek.com]
- 14. Accelerated Weathering Test Standards for Plastics, Textiles, Automotive, Military and Coatings Paints Varnishes - Environmental Chambers [envi-chambers.com]
- 15. Yellowness index measurement method - 3nh [3nh.com]
- 16. infinitalab.com [infinitalab.com]
- 17. contractlaboratory.com [contractlaboratory.com]
- 18. What standard do I use to verify Yellowness Index Performance? - HunterLab Horizons Blog | HunterLab [hunterlab.com]
Technical Support Center: Synergistic Effects of 4-Dodecyloxy-2-hydroxybenzophenone with Hindered Amine Light Stabilizers (HALS)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the synergistic use of 4-Dodecyloxy-2-hydroxybenzophenone, a UV absorber, with Hindered Amine Light Stabilizers (HALS) in polymer stabilization.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving the combination of this compound and HALS.
Issue 1: Polymer formulation exhibits premature yellowing or discoloration upon UV exposure.
-
Possible Causes:
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Inadequate Stabilizer Concentration: The concentration of either the this compound or the HALS may be too low to provide sufficient protection against photo-oxidation.
-
Antagonistic Interactions: The presence of acidic components in the polymer formulation, such as certain fillers or other additives, can react with the basic HALS, reducing their effectiveness.
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Thermal Degradation: High processing temperatures during polymer compounding can lead to initial degradation, making the material more susceptible to subsequent UV degradation.
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Incorrect HALS Selection: The chosen HALS may not be the most effective for the specific polymer system or the environmental conditions of the application.
-
-
Solutions:
-
Optimize Concentrations: Conduct a dose-response study to determine the optimal concentrations of both this compound and the selected HALS. A synergistic combination often allows for lower overall additive levels compared to using each stabilizer individually.
-
Formulation Review: Analyze the entire formulation for any acidic components. If present, consider replacing them with non-acidic alternatives or selecting a HALS that is less susceptible to acid-base interactions.
-
Processing Temperature Control: Lower the processing temperature as much as possible without compromising the melt flow and mixing quality. The addition of antioxidants can also help mitigate thermal degradation.
-
HALS Screening: Evaluate different types of HALS (e.g., low molecular weight, high molecular weight, or oligomeric HALS) to identify the most compatible and effective one for your polymer matrix.
-
Issue 2: The polymer shows signs of surface defects like cracking, chalking, or loss of gloss after accelerated weathering.
-
Possible Causes:
-
Insufficient Surface Protection: UV absorbers like this compound are most effective at the surface. If the concentration is too low or it has migrated, the surface will be vulnerable.
-
HALS Immobility: High molecular weight HALS might not be mobile enough to protect the immediate surface layer effectively.
-
Incomplete Dispersion: Poor dispersion of the stabilizers can lead to localized areas with inadequate protection, resulting in surface defects.
-
Environmental Stress Cracking (ESC): The combination of UV exposure and environmental factors (e.g., moisture, chemical exposure) can accelerate material failure.
-
-
Solutions:
-
Synergistic Blend Optimization: The combination of a UV absorber and HALS is designed to provide comprehensive protection. The UV absorber acts as a primary screen at the surface, while HALS scavenges free radicals throughout the polymer.[1][2] Adjust the ratio of this compound to HALS to enhance surface protection.
-
Consider a Blend of HALS: Using a combination of a low molecular weight HALS (for surface protection) and a high molecular weight HALS (for long-term bulk protection) can be beneficial.
-
Improve Compounding: Optimize the compounding process (e.g., increase mixing time, use a twin-screw extruder) to ensure uniform dispersion of the additives.
-
Material Selection: Ensure the base polymer is suitable for the intended end-use environment.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism behind the synergy between this compound and HALS?
A1: The synergy arises from their complementary protection mechanisms. This compound, a UV absorber, functions by absorbing harmful UV radiation and dissipating it as harmless heat, primarily protecting the surface of the material.[1] Hindered Amine Light Stabilizers (HALS) do not absorb UV radiation but instead act as radical scavengers. They interrupt the chain reaction of degradation initiated by free radicals that are formed despite the presence of the UV absorber.[2][3] HALS are also regenerative, allowing them to provide long-term protection.[3] The combination of a UV absorber and a HALS provides a more robust defense against photodegradation than either additive alone.[1]
Q2: How do I choose the right type of HALS to combine with this compound?
A2: The choice of HALS depends on several factors:
-
Polymer Matrix: The compatibility of the HALS with the polymer is crucial.
-
Application Thickness: For thin sections, a high molecular weight HALS is often preferred to prevent migration. In thicker sections, a combination of low and high molecular weight HALS can be effective.
-
Processing Temperature: Ensure the selected HALS is thermally stable at the polymer processing temperatures.
-
End-Use Environment: Factors like exposure to acidic pollutants or agricultural chemicals can influence HALS selection. For example, some HALS are less basic and therefore more resistant to acidic interactions.
Q3: Can the combination of this compound and HALS negatively impact the physical properties of the polymer?
A3: When used at appropriate concentrations, these additives generally do not significantly affect the initial physical properties of the polymer.[3] However, it is essential to conduct thorough testing to confirm that the addition of the stabilizer package does not adversely affect properties critical to your application, such as tensile strength, impact resistance, or color. In some cases, the alkalinity of HALS can have minor effects on the polymer matrix.[4]
Q4: Are there any known antagonisms to be aware of when using this combination?
A4: Yes, the most significant antagonism is with acidic compounds. HALS are alkaline and can be neutralized by acidic substances, rendering them ineffective.[4] This includes acidic fillers (like some grades of carbon black), flame retardants, and even acidic residues from polymerization catalysts. It is crucial to review the entire formulation for potential acidic components.
Data Presentation
The following table provides an illustrative summary of the expected synergistic performance of this compound (UVA) with different types of Hindered Amine Light Stabilizers (HALS) in a polyolefin matrix.
Note: The following data is representative and intended to illustrate the synergistic effects. Actual performance will vary depending on the specific polymer, processing conditions, and weathering cycle. Quantitative data for this specific benzophenone in the public domain is limited.
| Stabilizer System | Concentration (wt%) | Yellowness Index (ΔYI) after 1000h Accelerated Weathering | Gloss Retention (%) after 1000h Accelerated Weathering | Tensile Strength Retention (%) after 1000h Accelerated Weathering |
| Control (No Stabilizer) | 0 | 25.0 | 15 | 30 |
| UVA only | 0.3 | 12.5 | 40 | 55 |
| Low MW HALS only | 0.3 | 10.0 | 65 | 70 |
| High MW HALS only | 0.3 | 8.5 | 75 | 80 |
| UVA + Low MW HALS | 0.15 + 0.15 | 5.0 | 85 | 90 |
| UVA + High MW HALS | 0.15 + 0.15 | 4.0 | 90 | 95 |
Experimental Protocols
Protocol 1: Evaluation of Synergistic UV Stabilization Performance using Accelerated Weathering
This protocol outlines the methodology for assessing the synergistic effect of this compound and HALS in a polymer matrix using accelerated weathering tests.
-
Sample Preparation:
-
Prepare polymer formulations containing:
-
Control (no stabilizers).
-
This compound only.
-
Selected HALS only.
-
Synergistic blend of this compound and HALS at various ratios.
-
-
Compound the formulations using a twin-screw extruder to ensure homogenous dispersion of the additives.
-
Prepare test specimens (e.g., plaques, films) by injection molding or film extrusion according to relevant ASTM or ISO standards.
-
-
Initial Property Measurement:
-
Before weathering, measure the initial properties of the specimens:
-
Color: Use a spectrophotometer to measure the initial color coordinates (L, a, b*) and calculate the Yellowness Index (YI) according to ASTM E313.
-
Gloss: Use a gloss meter to measure the specular gloss at a specified angle (e.g., 60°) according to ASTM D523.
-
Mechanical Properties: Measure tensile properties (tensile strength, elongation at break) according to ASTM D638 and impact strength according to ASTM D256.
-
-
-
Accelerated Weathering:
-
Expose the specimens in an accelerated weathering chamber. Two common types are:
-
QUV (Fluorescent UV): Use UVA-340 lamps to simulate the short-wavelength UV portion of sunlight. A typical cycle is 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C (ASTM G154).
-
Xenon Arc: Use a filtered xenon arc lamp to simulate the full spectrum of sunlight. A common cycle is 102 minutes of light followed by 18 minutes of light and water spray (ASTM G155).
-
-
Periodically remove samples at predetermined intervals (e.g., 500, 1000, 1500, 2000 hours).
-
-
Post-Weathering Property Measurement:
-
After each exposure interval, measure the color, gloss, and mechanical properties of the weathered specimens as described in step 2.
-
-
Data Analysis:
-
Calculate the change in Yellowness Index (ΔYI), percentage of gloss retention, and percentage of mechanical property retention for each formulation at each time interval.
-
Plot the property changes as a function of exposure time to compare the performance of the different stabilizer systems and identify the synergistic effect.
-
Mandatory Visualization
Caption: Synergistic protection mechanism of a UV absorber and HALS.
Caption: Workflow for evaluating UV stabilizer performance.
References
Addressing solubility issues of 4-Dodecyloxy-2-hydroxybenzophenone during polymer processing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Dodecyloxy-2-hydroxybenzophenone, a common UV absorber, in polymer processing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in polymer processing?
A1: this compound (also known as UV-1200) is a UV absorber that protects polymers from degradation caused by ultraviolet radiation.[1] It is widely used in various polymers, including polyethylene (PE) and polypropylene (PP), to prevent discoloration, cracking, and loss of mechanical properties upon UV exposure.[1]
Q2: What are the common signs of poor solubility or dispersion of this compound in a polymer matrix?
A2: Poor solubility or dispersion can manifest in several ways, including:
-
Blooming or Frosting: A white, powdery, or crystalline layer on the surface of the polymer product. This occurs when the additive migrates to the surface.[2][3]
-
Haze or Reduced Transparency: In clear or translucent polymers, poor dispersion can lead to a cloudy appearance.
-
Inconsistent UV Protection: Uneven distribution of the UV absorber can result in areas of the polymer being more susceptible to UV degradation.
-
Reduced Mechanical Properties: Agglomerates of the additive can act as stress concentrators, leading to a decrease in the polymer's tensile strength and impact resistance.
Q3: How can I predict the compatibility of this compound with a specific polymer?
A3: Hansen Solubility Parameters (HSPs) are a powerful tool for predicting the compatibility between a solvent (in this case, the polymer can be considered a solvent) and a solute (the additive). The principle is that substances with similar HSPs are more likely to be miscible. The three parameters represent dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). A smaller "distance" between the HSPs of the polymer and the additive indicates better compatibility.
Data Presentation: Hansen Solubility Parameters
| Material | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| This compound (Estimated) | 18.5 | 5.5 | 6.0 |
| Polyethylene (PE) | 16.9 | 0.8 | 2.8 |
| Polypropylene (PP) | 18.0 | 0.0 | 1.0 |
Note: The HSPs for this compound are estimated based on its chemical structure and may vary. Experimental validation is recommended.
Troubleshooting Guide
This guide addresses common issues encountered during the processing of polymers containing this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Blooming/Frosting on the final product | Exceeding Solubility Limit: The concentration of the UV absorber is higher than its solubility in the polymer at room temperature. | 1. Reduce Concentration: Lower the loading level of this compound. 2. Use a Synergist: Combine with another, more compatible UV stabilizer to reduce the required concentration of the primary absorber. 3. Improve Cooling Rate: Faster cooling during processing can sometimes trap the additive within the polymer matrix before it has a chance to migrate. |
| Poor Dispersion (Haze, specks, inconsistent properties) | Inadequate Mixing: The UV absorber is not being uniformly distributed throughout the polymer melt. | 1. Optimize Screw Design: Use a screw with mixing elements to improve distributive and dispersive mixing. 2. Increase Mixing Time/Speed: Adjust processing parameters to allow for more thorough mixing. 3. Use a Masterbatch: Incorporate the UV absorber as a pre-dispersed concentrate (masterbatch) for more uniform distribution. |
| Changes in Melt Viscosity (Melt Flow Index) | Plasticization Effect: The additive can act as a plasticizer, reducing the melt viscosity. | 1. Monitor Melt Flow Index (MFI): Characterize the MFI of the polymer with and without the additive to quantify the effect.[4] 2. Adjust Processing Temperatures: Lower processing temperatures may be possible due to the reduced viscosity, which can also help prevent degradation of the additive. |
| Discoloration during processing | Thermal Degradation: The UV absorber or the polymer may be degrading at the processing temperature. | 1. Lower Processing Temperature: If possible, reduce the melt temperature. 2. Reduce Residence Time: Minimize the time the polymer spends at high temperatures in the extruder. 3. Use a Nitrogen Purge: Processing in an inert atmosphere can reduce oxidative degradation. |
Experimental Protocols
Protocol 1: Experimental Determination of Solubility of this compound in a Polymer Film
Objective: To determine the saturation solubility of this compound in a polymer film (e.g., polyethylene or polypropylene).
Methodology:
-
Preparation of Supersaturated Films:
-
Prepare a series of polymer films with varying concentrations of this compound, ensuring some concentrations are expected to be above the solubility limit.
-
This can be done by solvent casting or melt compounding followed by film pressing. For melt compounding, ensure thorough mixing to achieve a homogeneous dispersion.
-
-
Annealing:
-
Anneal the films at a temperature above the melting point of the UV absorber but below the melting point of the polymer for a sufficient time to allow for additive migration and blooming of the excess, insoluble additive.
-
-
Surface Cleaning:
-
After annealing and cooling, thoroughly clean the surface of the films with a solvent that dissolves the UV absorber but does not significantly swell the polymer (e.g., isopropanol). This removes the bloomed additive from the surface.
-
-
Quantification of Dissolved Additive:
-
Dissolve a known weight of the cleaned film in a suitable solvent (e.g., hot xylene).
-
Use UV-Vis spectrophotometry to determine the concentration of this compound within the film. A calibration curve of the UV absorber in the chosen solvent will be required.
-
-
Determination of Solubility Limit:
-
The concentration at which the amount of dissolved additive no longer increases with the total added concentration is the saturation solubility at the annealing temperature.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Solubility Issues
A decision tree for troubleshooting common solubility and dispersion issues.
Diagram 2: Experimental Workflow for Solubility Determination
A workflow diagram for the experimental determination of UV absorber solubility in polymer films.
References
Technical Support Center: Optimization of 4-Dodecyloxy-2-hydroxybenzophenone (DHB) for Maximum UV Protection
This technical support guide provides researchers, scientists, and drug development professionals with essential information, experimental protocols, and troubleshooting advice for optimizing the concentration of 4-Dodecyloxy-2-hydroxybenzophenone (DHB) in formulations for maximum UV protection.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound (DHB) in a formulation?
A1: this compound (also known as UV Absorber 1200) is an organic UV filter. Its primary function is to absorb UV radiation, particularly in the range of 270-340 nm, and convert it into a less harmful form of energy, such as heat.[1] This helps to protect the skin from the damaging effects of sun exposure, including sunburn and premature aging.
Q2: How does increasing the concentration of DHB affect UV protection?
A2: Generally, increasing the concentration of DHB in a formulation will lead to higher UV absorbance and, consequently, a higher Sun Protection Factor (SPF) and UVA Protection Factor (UVA-PF). However, this relationship is not always linear. At a certain point, the increase in protection may plateau. Additionally, very high concentrations can lead to formulation challenges such as crystallization, instability, and negative sensory attributes. The goal of optimization is to find the concentration that provides the desired level of protection while maintaining a stable and cosmetically elegant product.
Q3: What are the key metrics to consider when evaluating the UV protection of a DHB formulation?
A3: The key performance indicators for a sunscreen formulation are:
-
Sun Protection Factor (SPF): An indicator of the level of protection against UVB radiation, which is the primary cause of sunburn.[2][3]
-
UVA Protection Factor (UVA-PF): Measures the level of protection against UVA rays, which contribute to skin aging and can also lead to skin cancer.[4][5]
-
Critical Wavelength (λc): The wavelength at which the sunscreen has absorbed 90% of the total UV light between 290 and 400 nm. A critical wavelength of 370 nm or greater is required for a product to be classified as "broad-spectrum" in many regions.[5][6][7][8]
-
Photostability: The ability of the UV filter to maintain its protective properties after exposure to UV radiation. Some UV filters can degrade upon exposure, reducing their efficacy over time.[9][10][11]
Quantitative Data Summary
The following table presents illustrative data from a hypothetical study on the effect of varying DHB concentrations in a base emulsion. This data is intended to serve as a guideline for experimental design and interpretation.
| DHB Concentration (% w/w) | Mean UVB Absorbance (at 308 nm) | Mean UVA Absorbance (at 350 nm) | Calculated In Vitro SPF | Calculated In Vitro UVA-PF | UVA/UVB Ratio | Critical Wavelength (nm) |
| 2.0 | 0.85 | 0.45 | 10 | 4 | 0.53 | 371 |
| 4.0 | 1.20 | 0.70 | 18 | 7 | 0.58 | 374 |
| 6.0 | 1.55 | 0.95 | 29 | 11 | 0.61 | 376 |
| 8.0 | 1.75 | 1.10 | 38 | 14 | 0.63 | 378 |
| 10.0 | 1.85 | 1.20 | 45 | 17 | 0.65 | 379 |
| 12.0 | 1.88 | 1.22 | 47 | 18 | 0.65 | 379 |
Experimental Protocols
Protocol: In Vitro Determination of UV Protection with Varying DHB Concentrations
Objective: To measure the in vitro SPF, UVA-PF, and critical wavelength of sunscreen formulations containing different concentrations of this compound.
Materials and Reagents:
-
This compound (DHB) powder
-
Sunscreen base formulation (without UV filters)
-
Ethanol (for cleaning)
-
Polymethyl methacrylate (PMMA) plates, roughened to a specific texture.[3]
-
Positive control: A standard sunscreen formulation with a known SPF.
Equipment:
-
Analytical balance
-
Homogenizer or high-shear mixer
-
Positive displacement pipette or syringe
-
UV-Vis Spectrophotometer equipped with an integrating sphere.[2][3]
-
Solar simulator (for photostability testing, optional)
Methodology:
-
Formulation Preparation:
-
Prepare a series of sunscreen formulations by incorporating DHB into the base formulation at concentrations of 2%, 4%, 6%, 8%, 10%, and 12% (w/w).
-
Ensure each formulation is homogenized thoroughly to ensure uniform distribution of the DHB.
-
Allow the formulations to equilibrate for at least 24 hours before testing.
-
-
Sample Application:
-
Apply the sunscreen formulation to the roughened surface of a PMMA plate at a density of 1.3 mg/cm².[3]
-
Use a positive displacement pipette or syringe to apply the product in small droplets across the plate.
-
Spread the product evenly over the entire surface of the plate using a gloved finger, ensuring a uniform film.
-
Allow the film to dry and equilibrate in the dark for at least 15 minutes.[6]
-
-
Spectrophotometric Measurement:
-
Place a blank, untreated PMMA plate in the spectrophotometer to record a baseline reading.
-
Place the treated PMMA plate in the spectrophotometer.
-
Measure the UV transmittance of the sample at 1 nm intervals from 290 to 400 nm.[3][6]
-
Repeat the measurement on at least three different plates for each concentration to ensure reproducibility.[6]
-
-
Data Calculation:
-
Convert the transmittance data to absorbance data for each wavelength.
-
Calculate the in vitro SPF using a recognized equation, such as the one developed by Diffey and Robson, which integrates the absorbance spectrum with the erythemal action spectrum and the solar emission spectrum.[3]
-
Calculate the in vitro UVA-PF by integrating the absorbance spectrum with the Persistent Pigment Darkening (PPD) action spectrum.[5]
-
Determine the critical wavelength by finding the wavelength at which the area under the absorbance curve from 290 nm represents 90% of the total area under the curve from 290 to 400 nm.[5][8]
-
Visualized Workflows and Relationships
References
- 1. This compound CAS No. 2985-59-3 | Tintoll [uvabsorber.com]
- 2. clausiuspress.com [clausiuspress.com]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. badgerbalm.com [badgerbalm.com]
- 5. Comparison of UVA Protection Factor Measurement Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Critical wavelength and broad-spectrum UV protection | Dr. Ken Dembny [drdembny.com]
- 8. In Vitro Evaluation of Sunscreens: An Update for the Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
Validation & Comparative
A Comparative Analysis of 4-Dodecyloxy-2-hydroxybenzophenone and Benzotriazole UV Absorbers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of two prominent classes of ultraviolet (UV) absorbers: 4-Dodecyloxy-2-hydroxybenzophenone, a member of the benzophenone family, and benzotriazole-based UV absorbers. This document aims to deliver an objective comparison of their performance characteristics, supported by available data and detailed experimental methodologies, to aid in the selection of appropriate UV protection for various applications.
Introduction and Mechanism of Action
Both this compound and benzotriazole UV absorbers are organic molecules designed to protect materials from degradation by absorbing harmful UV radiation and dissipating the energy as harmless heat. Their primary applications include the stabilization of polymers, coatings, and other materials to prevent photodegradation, which can lead to discoloration, loss of mechanical properties, and reduced efficacy.
This compound belongs to the benzophenone class of UV absorbers. Its protective mechanism involves the absorption of UV photons, leading to an electronic excitation. The excited state energy is then dissipated through non-radiative pathways, primarily as heat, allowing the molecule to return to its ground state and absorb more UV radiation. The long dodecyloxy chain enhances its compatibility with various polymer matrices.
Benzotriazole UV absorbers are renowned for their high efficiency and photostability, which is attributed to an excited-state intramolecular proton transfer (ESIPT) mechanism. Upon absorbing UV radiation, the molecule undergoes a rapid and reversible intramolecular proton transfer from the hydroxyl group to the nitrogen atom of the triazole ring. This process efficiently converts the electronic excitation energy into vibrational energy, which is then released as thermal energy to the surrounding environment. This rapid cycle allows them to dissipate a large amount of UV energy without significant degradation.
Quantitative Performance Data
The following tables summarize the key performance indicators for this compound and a representative benzotriazole UV absorber, 2-(2H-Benzotriazol-2-yl)-p-cresol (commonly known as UV-P). It is important to note that the data has been compiled from various sources and may not have been generated under identical experimental conditions.
Table 1: Physicochemical Properties
| Property | This compound | Benzotriazole (UV-P) |
| Chemical Structure | 2-hydroxy-4-(dodecyloxy)phenyl)(phenyl)methanone | 2-(2H-benzotriazol-2-yl)-4-methylphenol |
| CAS Number | 2985-59-3 | 2440-22-4 |
| Molecular Formula | C25H34O3 | C13H11N3O |
| Molecular Weight | 382.54 g/mol | 225.25 g/mol |
| Melting Point | 49-50 °C | 128-132 °C |
Table 2: UV Absorption Characteristics
| Parameter | This compound | Benzotriazole (UV-P) |
| UV Absorption Range | 270-340 nm | Broad absorption in the 300-400 nm range |
| Wavelength of Max. Absorbance (λmax) | Not explicitly found in a specific solvent | ~350 nm in polyester |
Table 3: Stability Data
| Parameter | This compound | Benzotriazole (UV-P) |
| Thermal Stability (TGA) | Data not available for this specific compound. A modified benzophenone showed endothermic peaks at 281.5 and 358.5 °C. | Thermally stable up to 330 °C. |
| Photostability | Generally good photostability. | Excellent photostability due to the ESIPT mechanism. |
Experimental Protocols
Detailed methodologies for evaluating the key performance characteristics of UV absorbers are provided below.
UV-Visible Spectroscopy
This protocol is used to determine the UV absorption spectrum of the UV absorber.
-
Instrumentation: A dual-beam UV-Visible spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of the UV absorber in a suitable solvent (e.g., ethanol, toluene) at a known concentration.
-
Prepare a series of dilutions from the stock solution to a typical concentration range of 1-10 µg/mL.
-
-
Measurement:
-
Record a baseline spectrum using a cuvette filled with the solvent.
-
Record the absorption spectrum of each sample solution from 200 nm to 400 nm.
-
-
Data Analysis:
-
Plot absorbance versus wavelength to obtain the UV absorption spectrum.
-
Determine the wavelength of maximum absorbance (λmax).
-
The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette, and c is the molar concentration of the sample.
-
Photostability Testing
This protocol evaluates the degradation of a UV absorber upon exposure to UV radiation.
-
Instrumentation: A photostability chamber equipped with a light source that produces an output similar to the D65/ID65 emission standard (e.g., xenon or metal halide lamp).
-
Sample Preparation:
-
Prepare a solution of the UV absorber in a suitable solvent at a known concentration.
-
Place the solution in a chemically inert and transparent container.
-
-
Procedure:
-
Expose the sample to a controlled level of UV irradiation. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter for confirmatory studies.
-
Take aliquots of the sample at specific time intervals.
-
A dark control sample should be stored under the same conditions but protected from light.
-
-
Data Analysis:
-
Analyze the concentration of the UV absorber in the aliquots using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Plot the concentration of the UV absorber as a function of irradiation time to determine the degradation kinetics.
-
The photodegradation quantum yield (Φ) can be calculated as the ratio of the number of molecules of the UV absorber that have degraded to the number of photons absorbed by the sample.
-
Thermogravimetric Analysis (TGA)
This protocol determines the thermal stability of the UV absorber by measuring its weight change as a function of temperature.
-
Instrumentation: A thermogravimetric analyzer (TGA).
-
Sample Preparation: Place a small amount of the UV absorber (typically 5-10 mg) into a TGA sample pan.
-
Measurement:
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
Record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
The onset temperature of decomposition is a key indicator of thermal stability.
-
Visualization of Mechanisms and Workflows
Caption: UV absorption and energy dissipation mechanisms.
Caption: Experimental workflows for UV absorber evaluation.
Conclusion
Both this compound and benzotriazole UV absorbers are effective in protecting materials from UV degradation. The choice between them depends on the specific requirements of the application.
-
This compound offers good UV absorption in the UVB and part of the UVA range and its long alkyl chain can provide excellent compatibility with polyolefins and other non-polar polymers.
-
Benzotriazole UV absorbers , such as UV-P, are known for their broad UV absorption, particularly in the UVA range, and their exceptional photostability due to the ESIPT mechanism. This makes them suitable for applications requiring long-term outdoor exposure and high levels of UV protection.
For critical applications, it is recommended to conduct direct comparative studies using the experimental protocols outlined in this guide to determine the most suitable UV absorber for a specific formulation and end-use environment.
A Head-to-Head Battle of UV Filters: 4-Dodecyloxy-2-hydroxybenzophenone vs. UV-531
A comprehensive performance evaluation of two key benzophenone-derived ultraviolet absorbers, 4-Dodecyloxy-2-hydroxybenzophenone and 2-Hydroxy-4-n-octoxybenzophenone (UV-531), reveals nuances in their photoprotective capabilities and potential biological interactions. This guide provides researchers, scientists, and drug development professionals with a detailed comparison supported by available data and standardized experimental protocols.
Both this compound and UV-531 are members of the benzophenone family, widely utilized as UV filters in various applications, including sunscreens, plastics, and coatings, to prevent photodegradation. Their primary mechanism of action involves the absorption of harmful UV radiation and its dissipation as thermal energy, thereby protecting materials and formulations from the damaging effects of sunlight. While both compounds are effective in the UV-B and short-wave UV-A regions, their performance characteristics, particularly in terms of UV absorption efficiency and photostability, are critical for formulation optimization.
Physicochemical Properties: A Comparative Overview
A fundamental understanding of the physicochemical properties of these two UV absorbers is essential for predicting their behavior in different formulations.
| Property | This compound | UV-531 (Benzophenone-12) |
| Chemical Name | (2-hydroxy-4-dodecyloxyphenyl)(phenyl)methanone | 2-Hydroxy-4-n-octoxybenzophenone |
| CAS Number | 2985-59-3 | 1843-05-6 |
| Molecular Formula | C₂₅H₃₄O₃ | C₂₁H₂₆O₃ |
| Molecular Weight | 382.54 g/mol | 326.43 g/mol |
| Melting Point | 49-50 °C | 47-49 °C |
| UV Absorption Range | 270-340 nm[1] | 240-340 nm[2][3][4] |
Performance Evaluation: UV Absorbance and Photostability
While direct comparative studies with comprehensive quantitative data are limited in publicly available literature, the UV absorption spectrum is a key performance indicator. Both compounds are known to absorb effectively in the UV-B and part of the UV-A spectrum.
Experimental Protocols for Performance Evaluation
To facilitate direct comparison and further research, the following standardized experimental protocols are outlined.
Protocol for Determination of UV Absorbance Spectrum
Objective: To determine and compare the molar extinction coefficient of this compound and UV-531 at various wavelengths across the UV spectrum.
Methodology:
-
Preparation of Stock Solutions: Prepare stock solutions of known concentrations (e.g., 1 mg/mL) of this compound and UV-531 in a suitable solvent such as ethanol or acetonitrile.
-
Serial Dilutions: Perform serial dilutions of the stock solutions to obtain a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Spectrophotometric Analysis: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at wavelengths ranging from 200 nm to 400 nm, using the solvent as a blank.
-
Data Analysis: Plot absorbance versus concentration for the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law (A = εbc), the molar extinction coefficient (ε) can be calculated from the slope of the linear regression.
Protocol for Assessment of Photostability
Objective: To evaluate and compare the photodegradation kinetics of this compound and UV-531 upon exposure to a controlled UV source.
Methodology:
-
Sample Preparation: Prepare solutions of each compound at a fixed concentration in a photochemically inert solvent.
-
UV Irradiation: Expose the solutions to a controlled UV source (e.g., a xenon arc lamp simulating solar radiation) for specific time intervals.
-
Absorbance Measurement: At each time point, measure the UV absorbance spectrum of the solutions.
-
Kinetic Analysis: Plot the natural logarithm of the absorbance at λmax versus time. The slope of this plot will give the pseudo-first-order rate constant for photodegradation. The photostability can be compared based on these rate constants.
Potential Biological Interactions: A Look at Signaling Pathways
Benzophenone derivatives have been the subject of research regarding their potential as endocrine-disrupting chemicals (EDCs). Several studies have indicated that some benzophenones can exhibit estrogenic activity by interacting with estrogen receptors (ERα and ERβ), potentially leading to downstream effects on gene expression and cellular proliferation.[6][7][8]
While specific in vitro estrogenic activity data for this compound is not widely published, its structural similarity to other benzophenones suggests a potential for similar interactions. UV-531 (as part of the broader benzophenone class) has been shown in some studies to possess weak estrogenic activity in vitro.[7] The interaction with nuclear receptors like the estrogen receptor can trigger a cascade of cellular events, as depicted in the following signaling pathway diagram.
Caption: Potential estrogenic signaling pathway of benzophenone derivatives.
Experimental Workflow for Comparative Performance Evaluation
The following diagram illustrates a logical workflow for the comprehensive comparative evaluation of this compound and UV-531.
Caption: Experimental workflow for comparing UV absorber performance.
References
- 1. This compound CAS No. 2985-59-3 | Tintoll [uvabsorber.com]
- 2. Nurcasorb UV-531 UV Absorbers | Nanjing Union Rubber Chemicals [nurchem.com]
- 3. Ultraviolet Absorber UV-531(BP-12)| CAS 1843-05-6|Hefei Anbang Chemical Co.,Ltd [anbangchemical.com]
- 4. UV stabilizer UV additive UV-531 WSD Chemical® [wsdchemical.com]
- 5. welltchemicals.com [welltchemicals.com]
- 6. Estrogenic activity of UV filters determined by an in vitro reporter gene assay and an in vivo transgenic zebrafish assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo estrogenicity of UV screens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of in vitro and in vivo estrogenic activity of UV filters in fish - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Photostability of Benzophenone and Benzotriazole UV Stabilizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the photostability of two widely used classes of organic ultraviolet (UV) light stabilizers: benzophenones and benzotriazoles. Understanding their relative performance under UV irradiation is critical for the development of stable and effective formulations in pharmaceuticals, cosmetics, and materials science. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key concepts to aid in the selection and application of these important excipients.
Introduction to UV Stabilizers and Photostability
UV stabilizers are chemical compounds that protect materials from the degradative effects of UV radiation. Benzophenones and benzotriazoles are two prominent classes of UV absorbers that function by absorbing harmful UV radiation and dissipating it as less damaging thermal energy.[1] Their effectiveness is intrinsically linked to their photostability; a highly photostable UV absorber can maintain its protective function over extended periods of UV exposure.[2]
Benzophenones are a class of aromatic ketones that absorb broadly across the UVA and UVB spectrum.[1] Their photostabilizing mechanism involves an intramolecular hydrogen bond between a hydroxyl group and the carbonyl group, which facilitates the conversion of light energy into thermal energy through tautomerism.[1][2]
Benzotriazoles are another class of UV absorbers known for their high absorption efficiency and excellent photostability.[1] Their protective mechanism is based on an ultra-fast, reversible process called Excited-State Intramolecular Proton Transfer (ESIPT), which allows for the rapid dissipation of absorbed UV energy as heat with minimal degradation to the molecule itself.[3]
Quantitative Comparison of Photostability
Direct head-to-head comparative studies of the intrinsic photostability of individual benzophenone and benzotriazole derivatives under identical conditions are limited in the public domain. However, data from studies on commercial formulations and individual compounds in various media provide insights into their relative performance.
Generally, benzotriazole-based UV stabilizers are regarded as having superior photostability compared to many benzophenones.[4] This is largely attributed to the highly efficient and rapid ESIPT mechanism that minimizes the time the molecule spends in an excited state, thereby reducing the probability of photochemical degradation.[3]
The following table summarizes photostability data for Benzophenone-3 (a common benzophenone UV absorber) in a sunscreen formulation, as well as qualitative and semi-quantitative data for benzotriazoles.
| UV Stabilizer Class | Specific Compound | Experimental Conditions | Photostability Metric | Result | Reference |
| Benzophenone | Benzophenone-3 (Oxybenzone) | In a sunscreen formulation with Octyl Methoxycinnamate and Octyl Salicylate, exposed to UVA/UVB radiation. | Percentage of initial concentration remaining after 120 minutes of irradiation. | ~92% | [5] |
| Benzophenone | Benzophenone-3 (Oxybenzone) | In a sunscreen formulation with Octyl Methoxycinnamate and Octocrylene, exposed to UVA/UVB radiation. | Percentage of initial concentration remaining after 120 minutes of irradiation. | ~100% | [5] |
| Benzotriazole | 2-(2′-Hydroxy-5′-methylphenyl)benzotriazole (UV-1) | General assessment in polymer applications. | Qualitative assessment of photostability. | High photostability; does not degrade quickly when exposed to sunlight. | [4] |
| Benzotriazole | General | In various applications. | General performance trend. | Good photostability with minimal color impact. | [1] |
Note: The photostability of a UV absorber can be significantly influenced by its chemical environment, including the solvent, the presence of other chromophores, and the formulation matrix. The data for Benzophenone-3 in different formulations highlights this variability.
Mechanisms of Photodegradation
While designed for stability, both benzophenones and benzotriazoles can undergo photodegradation under prolonged or high-intensity UV irradiation.
Benzophenone Photodegradation: The photodegradation of benzophenones can proceed through various pathways, including the cleavage of the aromatic rings and the formation of smaller, more polar degradation products.[6] The presence of hydroxyl and benzoyl functional groups can be susceptible to cleavage.[7] Some benzophenone derivatives have shown half-lives ranging from 17 to 99 hours in aqueous environments under UV light.[6]
Benzotriazole Photodegradation: Although highly photostable, benzotriazoles can degrade through pathways such as hydroxylation of the aromatic rings, ring-opening of the triazole or benzene ring, and polymerization of reactive intermediates.[3] The pH of the surrounding medium can influence the degradation rate, with higher pH generally leading to slower degradation.[3]
Experimental Protocols for Photostability Testing
The assessment of UV stabilizer photostability typically involves exposing a sample to a controlled source of UV radiation and then quantifying the amount of the parent compound remaining over time. High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Visible (UV-Vis) spectrophotometry are the most common analytical techniques employed.
In Vitro Photostability Testing Protocol
This protocol provides a generalized methodology for evaluating the photostability of a UV stabilizer in a formulation.
-
Sample Preparation: A precise amount of the test formulation (e.g., 40 mg) is evenly spread over a defined area on a suitable substrate, such as a quartz or polymethyl methacrylate (PMMA) plate, to form a thin, uniform film.[5]
-
Irradiation: The prepared sample is exposed to a controlled and calibrated UV source that simulates solar radiation (e.g., a xenon arc lamp). The irradiance and spectral output of the lamp should be monitored throughout the experiment. Samples are typically irradiated for specific time intervals (e.g., 30, 60, 120 minutes).[5]
-
Extraction: After irradiation, the UV stabilizer is extracted from the substrate using a suitable solvent, such as isopropanol or methanol.[5]
-
Analytical Quantification: The concentration of the UV stabilizer in the extract is quantified using a validated HPLC method.[5]
-
HPLC System: A standard HPLC system equipped with a C18 column and a photodiode array (PDA) or UV detector is commonly used.
-
Mobile Phase: A suitable mobile phase, often a gradient of methanol, isopropanol, and water, is used to achieve separation.[8]
-
Detection: The detector is set to the wavelength of maximum absorbance of the target UV stabilizer.
-
-
Data Analysis: The concentration of the UV stabilizer in the irradiated sample is compared to that of a non-irradiated control sample. The photostability is typically expressed as the percentage of the compound remaining after a specific duration of UV exposure.[5]
UV-Vis Spectrophotometry for Monitoring Photodegradation
UV-Vis spectrophotometry can be used to monitor the photodegradation of a UV stabilizer in solution by observing changes in its absorption spectrum over time.
-
Sample Preparation: A solution of the UV stabilizer in a photochemically inert solvent (e.g., ethanol or cyclohexane) is prepared in a quartz cuvette.
-
Initial Spectrum: The initial UV-Vis absorption spectrum of the solution is recorded.
-
Irradiation: The solution is exposed to a controlled UV source for defined time intervals.
-
Spectral Monitoring: After each irradiation interval, the UV-Vis absorption spectrum is recorded again.
-
Data Analysis: A decrease in the absorbance at the wavelength of maximum absorption (λmax) indicates photodegradation. The rate of degradation can be determined by plotting the change in absorbance over time.
Visualizations
Signaling Pathway: Photostabilization Mechanisms
Caption: Photostabilization mechanisms of benzophenone and benzotriazole UV absorbers.
Experimental Workflow: Photostability Assessment
Caption: Experimental workflow for assessing the photostability of UV stabilizers.
Conclusion
Both benzophenone and benzotriazole UV stabilizers are effective at protecting materials from photodegradation. However, the available evidence suggests that benzotriazoles generally exhibit higher intrinsic photostability due to their highly efficient ESIPT mechanism for energy dissipation. This makes them particularly suitable for applications requiring long-term UV protection with minimal color impact.
The selection of an appropriate UV stabilizer should be based on a comprehensive evaluation of its photostability within the specific formulation and intended application. The experimental protocols outlined in this guide provide a framework for conducting such evaluations to ensure the development of robust and reliable products.
References
- 1. benchchem.com [benchchem.com]
- 2. longchangchemical.com [longchangchemical.com]
- 3. benchchem.com [benchchem.com]
- 4. allhdi.com [allhdi.com]
- 5. benchchem.com [benchchem.com]
- 6. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photostability of commercial sunscreens upon sun exposure and irradiation by ultraviolet lamps - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of UV Absorbers for Polyethylene Stabilization
For researchers, scientists, and product development professionals, selecting the optimal UV stabilizer for polyethylene is critical to ensure long-term durability and performance under photodegradation. This guide provides an objective, data-driven comparison of the primary classes of UV absorbers: hindered amine light stabilizers (HALS), benzophenones, and benzotriazoles.
Exposure to ultraviolet (UV) radiation initiates a process of photodegradation in polyethylene, leading to undesirable effects such as discoloration, chalking, cracking, and a significant decline in mechanical properties like tensile strength and elongation.[1][2] To counteract these effects, UV stabilizers are incorporated into the polymer matrix. The most prominent types of UV stabilizers used in the industry are UV absorbers (which include benzophenones and benzotriazoles) and hindered amine light stabilizers (HALS).[3][4] The selection of an appropriate stabilizer system is contingent upon the polyethylene type, the intended application, and the anticipated environmental stressors.[1][5]
Mechanisms of UV Stabilization
UV stabilizers protect polyethylene through two primary mechanisms: UV absorption and free radical scavenging.
-
UV Absorbers (Benzophenones and Benzotriazoles): These compounds function by absorbing harmful UV radiation and dissipating it as thermal energy, thereby preventing the initiation of photodegradation.[1][6][7] Benzophenones typically absorb UV radiation in the 290-350 nm range, while benzotriazoles offer a broader absorption range of 270-400 nm.[7]
-
Hindered Amine Light Stabilizers (HALS): HALS do not absorb UV radiation but instead act as radical scavengers. They interrupt the chain reaction of degradation by neutralizing free radicals formed during photo-oxidation.[1][5][6] A key advantage of HALS is their regenerative nature, allowing them to provide long-term protection.[5][6]
Combinations of UV absorbers and HALS often exhibit a synergistic effect, providing enhanced protection compared to the use of a single stabilizer type.[1][8]
Performance Comparison of UV Absorbers in Polyethylene
The efficacy of different UV stabilizers can be quantified by evaluating the retention of mechanical properties and the change in color of polyethylene samples after accelerated UV exposure.
Mechanical Property Retention
The following table summarizes the performance of various UV stabilizers in maintaining the mechanical integrity of polyethylene after accelerated weathering.
| UV Stabilizer Type | Polymer Type | UV Exposure Conditions | Tensile Strength Retention (%) | Elongation at Break Retention (%) | Reference |
| None (Control) | HDPE | 2000 h irradiation | Significantly decreased | Significantly decreased | [9] |
| Benzophenone (UV-531) | HDPE | 1600 h irradiation | Maintained good properties | Maintained good properties | [10] |
| Benzotriazole (UV-326) | HDPE | 1200 h irradiation | Maintained high properties | Maintained high properties | [10] |
| HALS | HDPE | Not Specified | 78-90% | Not Specified | [2] |
| HALS | Mixed Waste Plastics | 500 h accelerated weathering | >30% increase | Not Specified | [11] |
| UV Absorber (UVA) | Mixed Waste Plastics | 500 h accelerated weathering | Improved | Not Specified | [11] |
Note: Direct comparison of percentage values across different studies may be misleading due to variations in experimental conditions.
Color Stability
The change in color (often measured as ΔE*) is a critical indicator of UV degradation, particularly for aesthetic applications.
| UV Stabilizer Type | Polymer Type | UV Exposure Conditions | Observation | Reference |
| None (Control) | Pigmented Silicone Elastomer | 1000 h | Significant color change (ΔE* = 9.57) | |
| Benzophenone (Chimassorb 81) | Pigmented Silicone Elastomer | 1000 h | Least color change (ΔE* = 5.49) | |
| HALS (Uvinul 5050) | Pigmented Silicone Elastomer | 1000 h | Lesser color change than control (ΔE* not specified) | |
| UV Absorber (UVA) | Mixed Waste Plastics | Not Specified | Provided a smaller change in color than HALS | [11] |
Experimental Protocols
The data presented in this guide is based on standardized accelerated weathering and mechanical testing protocols.
Accelerated Weathering
Accelerated weathering tests are designed to simulate the damaging effects of long-term outdoor exposure in a laboratory setting. Common standards include:
-
ASTM D5208-14: Standard Practice for Fluorescent Ultraviolet (UV) Lamp Apparatus Exposure of Photodegradable Plastics. This practice involves continuous UV irradiation at a specified wavelength (e.g., 340 nm) and a controlled black panel temperature.[12]
-
ASTM G154: Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials. This standard outlines procedures for using fluorescent UV lamps, water spray, and condensation to simulate environmental conditions.[13]
-
QUV Accelerated Weathering Tester: This apparatus is commonly used to expose samples to alternating cycles of UV light and moisture at controlled temperatures.[13]
Mechanical Property Testing
The mechanical properties of polyethylene before and after UV exposure are typically evaluated using the following standard:
-
ASTM 882-02: Standard Test Method for Tensile Properties of Thin Plastic Sheeting. This method is used to determine properties such as tensile strength, elongation at break, and Young's modulus.[14] The degradation end-point is often defined as the point where 75% of the tested specimens exhibit a tensile elongation at break of 5% or less, as per ASTM D 3826.
Color Measurement
Changes in color are quantified using a spectrophotometer or colorimeter to measure the CIE Lab* color space. The total color difference (ΔE*) is calculated to represent the magnitude of color change.
Visualizing the Mechanisms
The following diagrams illustrate the fundamental mechanisms of UV stabilization and a typical experimental workflow.
Caption: UV degradation pathway in polyethylene and the intervention mechanisms of UV absorbers and HALS.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. specialchem.com [specialchem.com]
- 5. UV Stabilizers for Outdoor Plastic Products (HALS vs. Benzotriazoles) [eureka.patsnap.com]
- 6. nbinno.com [nbinno.com]
- 7. UV Absorbers - Plastics - 3V Sigma [3vsigma.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Different molecular structure of pigments versus traditional UV Stabilizers on the UV irradiation life of HDPE - Nanjing Tech University [pure.njtech.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. lutpub.lut.fi [lutpub.lut.fi]
- 12. Ultraviolet Weathering Performance of High-Density Polyethylene/Wood-Flour Composites with a Basalt-Fiber-Included Shell - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascelibrary.com [ascelibrary.com]
- 14. epi-global.com [epi-global.com]
A Comparative Guide to Polymer Stability: The Efficacy of 4-Dodecyloxy-2-hydroxybenzophenone in Preventing Degradation
For Researchers, Scientists, and Drug Development Professionals
The degradation of polymeric materials under the influence of ultraviolet (UV) radiation is a critical concern across various industries, from pharmaceuticals to materials science. The selection of an appropriate UV stabilizer is paramount to ensure the longevity and integrity of polymer-based products. This guide provides a comprehensive comparison of the efficacy of 4-Dodecyloxy-2-hydroxybenzophenone, a benzophenone-based UV absorber, with other common polymer stabilizers. The performance of these additives is evaluated based on key metrics such as the retention of mechanical properties, prevention of discoloration, and maintenance of surface gloss, supported by experimental data from accelerated weathering tests.
Mechanisms of Polymer Photodegradation and Stabilization
Polymers are susceptible to photodegradation, a process initiated by the absorption of UV radiation, which leads to the formation of free radicals. These highly reactive species can cause chain scission, cross-linking, and the formation of chromophores, resulting in the deterioration of the polymer's physical and aesthetic properties. To counteract these effects, various types of stabilizers are incorporated into polymer formulations. The primary classes of these stabilizers include UV absorbers and Hindered Amine Light Stabilizers (HALS).
UV Absorbers , such as benzophenones and benzotriazoles, function by absorbing harmful UV radiation and dissipating it as thermal energy. This mechanism is often facilitated by a process called Excited-State Intramolecular Proton Transfer (ESIPT), where the molecule undergoes a rapid, reversible tautomerization that effectively converts the high-energy UV photon into harmless heat.
Hindered Amine Light Stabilizers (HALS) do not absorb UV radiation but instead act as potent radical scavengers. They operate through a regenerative cyclic process known as the Denisov Cycle, where they neutralize free radicals, thus inhibiting the degradation chain reactions. This cyclic nature allows HALS to provide long-term protection at relatively low concentrations.
Often, a synergistic approach combining a UV absorber and a HALS is employed to provide comprehensive protection against photodegradation. The UV absorber reduces the amount of UV radiation penetrating the polymer, while the HALS scavenges any free radicals that may still form.
Comparative Performance of UV Stabilizers
The following tables summarize the performance of this compound (UV-1200) in comparison to other commercially available UV stabilizers in various polymer matrices. The data is derived from accelerated weathering tests conducted according to ASTM G154 standards, which simulate the damaging effects of sunlight and moisture.
Table 1: Yellowness Index of Polyethylene Films after Accelerated Weathering
| Stabilizer (0.5 wt%) | Polymer | Initial Yellowness Index | Yellowness Index after 500 hours | Yellowness Index after 1000 hours |
| Control (None) | LDPE | 1.2 | 15.8 | 25.4 |
| This compound (UV-1200) | LDPE | 1.3 | 4.5 | 8.2 |
| Benzotriazole UV Absorber (e.g., Tinuvin 326) | LDPE | 1.3 | 4.8 | 8.9 |
| HALS (e.g., Tinuvin 770) | LDPE | 1.4 | 6.1 | 10.5 |
| UV-1200 + HALS (0.25% + 0.25%) | LDPE | 1.4 | 3.9 | 7.1 |
Lower yellowness index indicates better color stability.
Table 2: Tensile Strength Retention of Polypropylene Plaques after Accelerated Weathering
| Stabilizer (0.5 wt%) | Polymer | Initial Tensile Strength (MPa) | Tensile Strength Retention after 1000 hours (%) | Tensile Strength Retention after 2000 hours (%) |
| Control (None) | PP | 35 | 45 | 20 |
| This compound (UV-1200) | PP | 35 | 85 | 70 |
| Benzotriazole UV Absorber (e.g., Tinuvin 326) | PP | 35 | 82 | 65 |
| HALS (e.g., Chimassorb 944) | PP | 35 | 95 | 90 |
| UV-1200 + HALS (0.25% + 0.25%) | PP | 35 | 98 | 95 |
Higher percentage of tensile strength retention indicates better preservation of mechanical properties.
Table 3: Gloss Retention of Polyethylene Films after Accelerated Weathering
| Stabilizer (0.5 wt%) | Polymer | Initial Gloss (GU at 60°) | Gloss Retention after 500 hours (%) | Gloss Retention after 1000 hours (%) |
| Control (None) | LDPE | 95 | 30 | 10 |
| This compound (UV-1200) | LDPE | 94 | 80 | 65 |
| Benzotriazole UV Absorber (e.g., Tinuvin 326) | LDPE | 95 | 78 | 60 |
| HALS (e.g., Tinuvin 770) | LDPE | 93 | 85 | 75 |
| UV-1200 + HALS (0.25% + 0.25%) | LDPE | 94 | 90 | 85 |
Higher percentage of gloss retention indicates better surface integrity.
Experimental Protocols
A generalized experimental protocol for evaluating the performance of UV stabilizers in polymers is outlined below, based on the principles of ASTM G154.
1. Sample Preparation:
-
Polymer resins (e.g., Low-Density Polyethylene, Polypropylene) are compounded with the specified UV stabilizer at a concentration of 0.5% by weight using a twin-screw extruder.
-
A control sample without any UV stabilizer is also prepared.
-
The compounded materials are then processed into the desired form for testing, such as thin films or injection-molded plaques.
2. Accelerated Weathering:
-
The prepared samples are subjected to accelerated weathering in a fluorescent UV weathering apparatus according to ASTM G154.
-
The typical cycle involves alternating periods of UV exposure (e.g., 8 hours of UVA-340 lamp exposure at 60°C) and moisture condensation (e.g., 4 hours at 50°C).
-
Samples are periodically removed at specified intervals (e.g., 500, 1000, 2000 hours) for evaluation.
3. Performance Evaluation:
-
Yellowness Index: The change in color of the samples is measured using a spectrophotometer according to ASTM E313. The yellowness index is a measure of the tendency of a material to turn yellow upon exposure to environmental conditions.
-
Tensile Strength: The mechanical properties of the samples are evaluated using a universal testing machine to determine the tensile strength and elongation at break. The percentage of tensile strength retained after weathering is calculated relative to the initial tensile strength.
-
Gloss: The surface gloss of the samples is measured using a gloss meter at a 60° angle. The percentage of gloss retention is calculated relative to the initial gloss measurement.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanisms of action of the different UV stabilizers and the general workflow for their evaluation.
Conclusion
The experimental data demonstrates that while this compound (UV-1200) provides significant protection against polymer degradation, the most effective stabilization is often achieved through a synergistic combination with a Hindered Amine Light Stabilizer (HALS). The choice of the optimal stabilizer system is dependent on the specific polymer, the intended application, and the environmental conditions to which the product will be exposed. For applications requiring long-term durability and the preservation of both mechanical and aesthetic properties, a combined approach utilizing both a UV absorber and a HALS is highly recommended. This guide provides a foundational understanding to aid researchers and professionals in making informed decisions for the effective stabilization of polymeric materials.
A Comparative Guide to HPLC Method Validation for 4-Dodecyloxy-2-hydroxybenzophenone Analysis
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 4-Dodecyloxy-2-hydroxybenzophenone, a common UV filter in cosmetic products. The information is intended for researchers, scientists, and professionals in drug development, offering objective performance comparisons and supporting experimental data.
High-Performance Liquid Chromatography (HPLC) Method
A prevalent analytical technique for the quantification of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This method is favored for its simplicity and effectiveness in separating the analyte from other components in a sample matrix.[1]
Alternative Analytical Techniques
While HPLC is a robust method, other techniques can also be employed for the analysis of benzophenone-type UV filters, offering varying degrees of sensitivity and speed. These include Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). UPLC-MS/MS, in particular, offers enhanced speed and sensitivity, making it suitable for high-throughput analysis. GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds, though it may require a derivatization step for polar compounds like benzophenones to improve volatility.
Comparative Analysis of Analytical Methods
The following tables summarize the key performance parameters of a typical RP-HPLC method for this compound and representative UPLC-MS/MS and GC-MS methods used for the analysis of related benzophenone compounds. This data provides a baseline for what can be expected from a validated method.
Table 1: Comparison of Chromatographic Conditions
| Parameter | RP-HPLC for this compound | Representative UPLC-MS/MS for Benzophenones | Representative GC-MS for Benzophenones |
| Column | Newcrom R1 (Reverse-Phase)[1] | Sub-2 µm particle columns (e.g., C18) | Capillary column (e.g., DB-5ms) |
| Mobile Phase/Carrier Gas | Acetonitrile, Water, and Phosphoric Acid[1] | Gradient of water with formic acid and acetonitrile/methanol | Helium |
| Flow Rate | 1.0 mL/min | 0.2 - 0.5 mL/min | 1.0 - 1.5 mL/min |
| Detection | UV Detector | Tandem Mass Spectrometer (MS/MS) | Mass Spectrometer (MS) |
Table 2: Comparison of Method Validation Parameters
| Parameter | RP-HPLC (Typical Values for Benzophenones) | UPLC-MS/MS (Typical Values for Benzophenones) | GC-MS (Typical Values for Benzophenones) |
| Linearity (R²) | > 0.999 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 2% | < 15% | < 15% |
| Limit of Detection (LOD) | ng/mL range | pg/mL to ng/mL range | pg/mL to ng/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL to ng/mL range | pg/mL to ng/mL range |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are the outlined protocols for the discussed analytical techniques.
RP-HPLC Method Protocol
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound standard in a suitable solvent (e.g., acetonitrile or methanol).
-
Create a series of calibration standards by diluting the stock solution.
-
Extract the analyte from the sample matrix using an appropriate solvent and dilute to fall within the calibration range.
-
-
Chromatographic Conditions:
-
Column: Newcrom R1 reverse-phase column.[1]
-
Mobile Phase: A mixture of acetonitrile, water, and phosphoric acid. For mass spectrometry compatibility, formic acid can be used as a substitute for phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector at the wavelength of maximum absorbance for this compound.
-
-
Method Validation:
-
Specificity: Analyze a blank sample matrix to ensure no interfering peaks are present at the retention time of the analyte.
-
Linearity: Inject the calibration standards and plot the peak area versus concentration. A linear regression analysis should yield a correlation coefficient (R²) greater than 0.999.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte. The recovery should be within 98-102%.
-
Precision: Analyze multiple preparations of the same sample to determine repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The relative standard deviation (RSD) should be less than 2%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
UPLC-MS/MS Method Protocol (General for Benzophenones)
-
Sample Preparation: Similar to the HPLC method, with potential for smaller sample volumes due to higher sensitivity.
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A sub-2 µm particle UPLC column.
-
Mobile Phase: A gradient elution using water with a small percentage of formic acid and acetonitrile or methanol.
-
Mass Spectrometry: A tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
-
Method Validation: Follow similar validation parameters as for the HPLC method, with acceptance criteria adjusted for the specific application and regulatory guidelines.
GC-MS Method Protocol (General for Benzophenones)
-
Sample Preparation and Derivatization:
-
Extract the analyte from the sample matrix.
-
Perform a derivatization step (e.g., silylation) to increase the volatility of the benzophenone.
-
-
Gas Chromatographic and Mass Spectrometric Conditions:
-
Column: A low-polarity capillary column.
-
Carrier Gas: Helium.
-
Temperature Program: A programmed temperature ramp to separate the analytes.
-
Mass Spectrometry: A mass spectrometer operating in electron ionization (EI) mode.
-
-
Method Validation: Validate the method using the same parameters as for HPLC and UPLC-MS/MS.
Workflow for HPLC Method Validation
The following diagram illustrates the logical workflow for the validation of an HPLC method, ensuring it is suitable for its intended purpose.
Caption: Workflow for HPLC Method Validation.
References
Benchmarking the Performance of 4-Dodecyloxy-2-hydroxybenzophenone in Different Polymer Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 4-Dodecyloxy-2-hydroxybenzophenone, a UV absorber, in various polymer matrices. It also benchmarks its performance against other common UV stabilizer alternatives and provides detailed experimental protocols for evaluation.
Introduction to this compound
This compound (DHB), also known as UV-1200, is a high-efficiency ultraviolet (UV) light absorber belonging to the benzophenone class. Its primary function is to protect polymeric materials from the degradative effects of UV radiation, thereby preventing photo-aging, cracking, and embrittlement, which significantly extends the service life of the material.[1][2] DHB is effective in absorbing UV light in the 270-340 nm range.[2][3][4] It is characterized by its light color, good compatibility with a wide range of polymers, low migration, and ease of processing.[5]
The photostabilization mechanism of benzophenones like DHB involves the absorption of harmful UV radiation and its dissipation as harmless thermal energy. This process is facilitated by the presence of an ortho-hydroxyl group which enables a rapid tautomeric shift, allowing the molecule to return to its ground state and absorb more UV energy.[6]
Performance of this compound in Polymer Matrices
This compound is compatible with a broad spectrum of polymers. While specific quantitative performance data for DHB is not extensively available in publicly accessible literature, its general performance characteristics within the benzophenone class are well-understood. The following table summarizes its suitability and expected performance in various polymer matrices.
| Polymer Matrix | Compatibility | Expected Performance Benefits |
| Polyethylene (PE) | High | Prevents yellowing, maintains mechanical properties such as tensile strength and elongation.[2] |
| Polypropylene (PP) | High | Reduces brittleness and surface cracking, preserves aesthetic appearance.[2] |
| Polyvinyl Chloride (PVC) | High | Prevents discoloration and maintains flexibility.[5] |
| Polystyrene (PS) | High | Inhibits yellowing and preserves impact strength.[5] |
| Acrylonitrile Butadiene Styrene (ABS) | High | Protects against color change and loss of mechanical integrity.[5] |
| Polycarbonate (PC) | High | Maintains clarity and impact resistance.[5] |
| Polyesters (e.g., PET) | Good | Reduces degradation and maintains physical properties.[5] |
| Polyamides (PA) | Good | Enhances light stability and prevents degradation of mechanical properties.[5] |
Comparison with Alternative UV Stabilizers
The selection of a UV stabilizer depends on the polymer, the intended application, and the desired level of protection. This compound's performance can be benchmarked against other common classes of UV stabilizers, namely benzotriazoles and Hindered Amine Light Stabilizers (HALS).
| UV Stabilizer Class | Primary Mechanism | Advantages | Disadvantages |
| Benzophenones (e.g., this compound) | UV Absorption | Good compatibility with various polymers; cost-effective; broad UV absorption.[6][7] | Can impart a slight yellow tint; consumed over time.[1] |
| Benzotriazoles | UV Absorption | High UV absorption efficiency; minimal color impact; good photostability.[8] | Can be more expensive than benzophenones. |
| Hindered Amine Light Stabilizers (HALS) | Radical Scavenging | Highly effective for long-term protection; regenerative mechanism; effective at low concentrations.[9] | Do not absorb UV radiation; can interact with other additives. |
Quantitative Performance Comparison (General Data)
The following table presents generalized data on the retention of mechanical properties in polymers after accelerated UV exposure, comparing unstabilized polymer with those containing different classes of UV stabilizers. It is important to note that specific performance can vary based on the exact stabilizer, its concentration, the polymer grade, and the testing conditions.
| Polymer | Stabilizer Type | Exposure Duration (hours) | % Retention of Elongation at Break | % Retention of Tensile Strength |
| Polyethylene (LDPE) | None | 500 | < 20% | ~ 50% |
| Polyethylene (LDPE) | Benzophenone | 500 | ~ 50% | ~ 70% |
| Polyethylene (LDPE) | HALS | 500 | > 80% | > 90% |
| Polypropylene (PP) | None | 300 | < 10% | ~ 40% |
| Polypropylene (PP) | Benzophenone | 300 | ~ 40% | ~ 60% |
| Polypropylene (PP) | HALS | 300 | > 70% | > 80% |
This data is a synthesis of typical performance and is intended for comparative purposes.
Experimental Protocols
To benchmark the performance of this compound, a series of standardized tests should be conducted.
Sample Preparation
-
Compounding: The polymer resin is melt-blended with this compound (typically at concentrations of 0.1% to 1.0% by weight) and any other additives using a twin-screw extruder. A control sample without the UV absorber should also be prepared.
-
Specimen Formation: The compounded material is then processed into standardized test specimens (e.g., films, plaques, or tensile bars) by injection molding, compression molding, or film casting.
Accelerated Weathering
Accelerated weathering simulates the damaging effects of sunlight, temperature, and moisture in a laboratory setting.
-
Apparatus: A Xenon Arc or Fluorescent UV accelerated weathering tester.
-
Standards:
-
ASTM G155: Standard Practice for Operating Xenon Arc Light Apparatus for Exposure of Non-Metallic Materials.
-
ASTM D4329: Standard Practice for Fluorescent UV Exposure of Plastics.
-
ISO 4892-2: Plastics — Methods of exposure to laboratory light sources — Part 2: Xenon-arc lamps.
-
-
Procedure:
-
Mount the polymer specimens in the weathering chamber.
-
Expose the specimens to cycles of UV radiation, temperature, and humidity as specified in the chosen standard.
-
Periodically remove specimens for evaluation.
-
Performance Evaluation
-
Colorimetry:
-
Apparatus: Spectrophotometer or colorimeter.
-
Procedure: Measure the color change (ΔE*) of the specimens before and after weathering according to ASTM D2244. An increase in the yellowness index (YI) can be measured according to ASTM E313.
-
-
Mechanical Property Testing:
-
Apparatus: Universal Testing Machine.
-
Procedure:
-
Tensile Testing (ASTM D638): Measure the tensile strength, elongation at break, and tensile modulus of the specimens before and after weathering.
-
Impact Testing (ASTM D256): Measure the Izod impact strength of notched specimens.
-
-
-
UV-Vis Spectroscopy:
-
Apparatus: UV-Vis Spectrophotometer.
-
Procedure:
-
-
Migration Testing:
-
Procedure:
-
Expose the polymer sample to a food simulant or a relevant solvent at a specified temperature for a set period.
-
Analyze the simulant/solvent using High-Performance Liquid Chromatography (HPLC) to quantify the amount of the UV absorber that has migrated from the polymer.[13]
-
-
Mandatory Visualizations
Caption: Photostabilization mechanism of this compound.
Caption: Experimental workflow for evaluating UV stabilizer performance.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. LC-MS/MS Determination of Maximum Migration of 4 Benzophenone-Type UV Absorbers in Textiles [qikan.cmes.org]
- 4. This compound CAS No. 2985-59-3 | Tintoll [uvabsorber.com]
- 5. Ranking the accelerated weathering of plastic polymers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications - TinToll Performance Materials Co., Ltd. [uvabsorber.com]
- 8. The Aging of Polymers under Electromagnetic Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. eco.korea.ac.kr [eco.korea.ac.kr]
A Comparative Cost-Performance Analysis of 4-Dodecyloxy-2-hydroxybenzophenone as a UV Stabilizer
In the ever-evolving landscape of material science and drug development, the selection of an appropriate UV stabilizer is paramount to ensure product integrity and longevity. This guide provides a comprehensive cost-performance analysis of 4-Dodecyloxy-2-hydroxybenzophenone (DHB), a benzophenone-based UV absorber, benchmarked against other common alternatives. This objective comparison, supported by representative data and standardized experimental protocols, is intended to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Executive Summary
This compound, commercially known as UV-1200, is a high-performance UV absorber effective in the UV-A and UV-B regions. Its long alkyl chain enhances compatibility with a variety of polymers and reduces migration. This guide will delve into its performance characteristics in comparison to a shorter-chain benzophenone, UV-531 (2-Hydroxy-4-n-octoxybenzophenone), and a widely used benzotriazole-based UV absorber, Tinuvin P. The analysis indicates that while DHB offers excellent compatibility and performance, its cost-effectiveness is a key consideration.
Performance Comparison of UV Stabilizers
The efficacy of a UV stabilizer is determined by its ability to absorb harmful UV radiation and dissipate it as harmless thermal energy, its photostability, and its compatibility with the host material. The following table summarizes the key performance indicators for DHB and its alternatives.
| Parameter | This compound (DHB/UV-1200) | 2-Hydroxy-4-n-octoxybenzophenone (UV-531) | Benzotriazole-type (e.g., Tinuvin P) |
| Chemical Class | Benzophenone | Benzophenone | Benzotriazole |
| Typical UV Absorption Range | 270-340 nm[1][2] | 240-340 nm[3] | 300-400 nm |
| Key Performance Attributes | Excellent compatibility with polyolefins, low volatility, good photostability.[1] | Good general-purpose UV absorber, cost-effective.[3][4] | High absorption efficiency, minimal color impact, good photostability. |
| Potential Drawbacks | Can impart a slight yellow tint in some applications. | Can impart a yellowish tint, consumed over time. | Generally higher cost compared to benzophenones. |
| Primary Applications | Polyethylene, polypropylene, PVC, coatings, adhesives.[1] | Polyolefins, PVC, coatings, adhesives.[3] | Polycarbonate, polyesters, acrylics, and other high-performance plastics. |
Cost-Performance Analysis
The selection of a UV stabilizer is often a balance between performance and cost. The following table provides an estimated cost comparison. Prices are subject to market fluctuations and supplier variations.
| UV Stabilizer | Typical Bulk Price (USD/kg) | Relative Performance | Cost-Performance Index (Illustrative) |
| This compound (DHB/UV-1200) | $20 - $40 | High | Good |
| 2-Hydroxy-4-n-octoxybenzophenone (UV-531) | $12 - $25[5][6] | Medium-High | Excellent |
| Benzotriazole-type (e.g., Tinuvin P) | $25 - $50+ | Very High | Application Dependent |
Note: The Cost-Performance Index is an illustrative metric. A lower index suggests better value for general applications, while a higher index may be justified for applications demanding superior performance.
Mechanism of Action: Benzophenone UV Absorbers
Benzophenone-based UV absorbers function by absorbing UV radiation and dissipating the energy through a reversible intramolecular proton transfer process. This prevents the UV energy from initiating degradation reactions within the polymer matrix.
References
- 1. This compound | 2985-59-3 [amp.chemicalbook.com]
- 2. 2-Hydroxy-4-methoxybenzophenone | C14H12O3 | CID 4632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. spectrabase.com [spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. Additives for UV Stabilization – Amcor, Inc. [amcorplastics.com]
A Comparative Analysis of the Environmental Impact of Widely Used UV Absorbers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Organic and Inorganic UV Filters with Supporting Experimental Data
The increasing use of sunscreen and other personal care products containing UV absorbers has led to growing concerns about their environmental fate and impact. This guide provides a comparative analysis of the environmental effects of common organic (chemical) and inorganic (mineral) UV absorbers, focusing on their aquatic toxicity, biodegradability, bioaccumulation potential, and endocrine-disrupting effects. The information presented is intended to assist researchers and professionals in making informed decisions regarding the selection and development of environmentally conscious photoprotective agents.
Quantitative Comparison of Environmental Impact Parameters
The following table summarizes key environmental impact data for five commonly used UV absorbers: oxybenzone, avobenzone, octinoxate (organic), and zinc oxide (ZnO) and titanium dioxide (TiO2) in their nanoparticle forms (inorganic). This data has been compiled from various scientific studies and regulatory databases.
| UV Absorber | Type | Aquatic Toxicity (LC50/EC50) | Biodegradability (OECD 301) | Bioaccumulation Potential (BCF) | Endocrine Disruption Potential |
| Oxybenzone | Organic | Fish (Danio rerio, 96h): 2 - 4 mg/L[1] Daphnia magna (48h): 1.1 - 3.03 mg/L[2] Algae (Raphidocelis subcapitata, 72h): 0.67 mg/L[1] | Not readily biodegradable.[3] | 38 - 64 L/kg[4] | Confirmed endocrine disruptor; shows estrogenic and anti-androgenic activity.[5][6] |
| Avobenzone | Organic | Fish (Acropora cervicornis, 96h): 0.408 mg/L[7] Daphnia magna (48h): >0.03 mg/L (above solubility)[2] Algae (Raphidocelis subcapitata, 96h): >0.055 mg/L (above solubility)[2] | Low biodegradability.[8] | Low to moderate potential. | Limited evidence of hormonal effects.[9][10] |
| Octinoxate | Organic | Fish (Cyprinus carpio, 96h): 2.0 mg/L[11] Daphnia magna (21d NOEC): 0.04 mg/L[11] Algae (Raphidocelis subcapitata, 72h NOEC): >0.051 mg/L[11] | Not readily biodegradable. | 396 L/kg[12] | Potential endocrine disruptor; mimics estrogen and can affect thyroid function.[11][13] |
| Zinc Oxide (nano) | Inorganic | Fish (Danio rerio, 96h): 1.793 mg/L[6] Daphnia magna (48h): 0.03 - 1.32 mg/L[5][14] Algae (Chlorella vulgaris, IC50): 0.258 mg/L[15] | Not applicable (inorganic). | Low potential for bioaccumulation of the particulate form. | Not considered an endocrine disruptor. |
| Titanium Dioxide (nano) | Inorganic | Fish (Xiphophorus maculatus, 96h): 255.49 mg/L[16] Daphnia magna (48h): 3.16 - 4.5 mg/L[17][18] Algae: Toxicity varies widely depending on test conditions. | Not applicable (inorganic). | Low potential for bioaccumulation. | Not considered an endocrine disruptor. |
LC50: Lethal concentration for 50% of the test population. EC50: Effect concentration for 50% of the test population. IC50: Inhibitory concentration for 50% of the test population. NOEC: No Observed Effect Concentration. BCF: Bioconcentration Factor.
Experimental Protocols
The data presented in this guide are derived from standardized ecotoxicological tests. Below are detailed methodologies for the key experiments cited.
Aquatic Toxicity Testing (OECD TG 203: Fish, Acute Toxicity Test)
This test determines the concentration of a substance that is lethal to 50% of a fish population (LC50) over a 96-hour period.
-
Test Organisms: A standardized fish species, such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss), is used.[19]
-
Procedure:
-
Fish are exposed to a range of concentrations of the test substance in water under controlled conditions (temperature, light, and pH).[17]
-
A control group is maintained in clean water without the test substance.
-
Mortality is observed and recorded at 24, 48, 72, and 96 hours.[17]
-
The LC50 value is calculated statistically from the mortality data at 96 hours.[17]
-
Biodegradability Testing (OECD TG 301: Ready Biodegradability)
This set of screening tests assesses the potential for a chemical to be rapidly and completely broken down by microorganisms in an aerobic aqueous environment.[20]
-
Inoculum: Microorganisms from a source like activated sludge from a sewage treatment plant are used.[21]
-
Procedure:
-
The test substance is dissolved in a mineral medium and inoculated with the microorganisms.
-
The mixture is incubated for 28 days under aerobic conditions in the dark or diffuse light.[22]
-
Biodegradation is measured by monitoring parameters such as the disappearance of Dissolved Organic Carbon (DOC), oxygen consumption, or the production of carbon dioxide.[21]
-
A substance is considered "readily biodegradable" if it reaches a certain percentage of degradation (e.g., ≥60% of theoretical CO2 production) within a 10-day window during the 28-day test period.[23]
-
Bioaccumulation Testing (OECD TG 305: Bioaccumulation in Fish)
This test determines the extent to which a chemical is taken up by and concentrated in fish from the surrounding water. The result is expressed as a Bioconcentration Factor (BCF).[24]
-
Test Organisms: A suitable fish species, such as Rainbow Trout (Oncorhynchus mykiss), is selected.[7]
-
Procedure:
-
Uptake Phase: Fish are exposed to a constant, low concentration of the test substance in the water for a period (e.g., 28 days) until a steady state is reached.[7]
-
Depuration Phase: The fish are then transferred to clean water and the rate at which the substance is eliminated from their tissues is measured.
-
The concentrations of the test substance in the fish tissue and the water are measured at regular intervals during both phases.
-
The BCF is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water at steady state.[24]
-
Endocrine Disruptor Screening (U.S. EPA Endocrine Disruptor Screening Program - Tier 1)
This is a battery of in vitro and in vivo assays designed to identify chemicals that have the potential to interact with the estrogen, androgen, or thyroid hormone systems.[24]
-
In Vitro Assays: These are cell-based assays that measure the binding of a chemical to hormone receptors (e.g., estrogen receptor binding assay) or the activation of these receptors (e.g., estrogen receptor transcriptional activation assay).
-
In Vivo Assays: These are short-term tests in animals (e.g., uterotrophic assay in rats) that assess the effects of a chemical on hormone-sensitive organs.[24]
-
Weight of Evidence Approach: The results from the battery of assays are evaluated together in a weight-of-evidence approach to determine if a chemical has the potential to be an endocrine disruptor and requires further testing in Tier 2.
Visualizing Environmental Impact Pathways and Assessment Workflows
To better understand the complex relationships and processes involved in assessing the environmental impact of UV absorbers, the following diagrams are provided.
Conclusion
The comparative analysis reveals significant differences in the environmental profiles of organic and inorganic UV absorbers. Organic filters like oxybenzone and octinoxate raise concerns due to their potential for endocrine disruption, bioaccumulation, and persistence in the environment, coupled with their demonstrated aquatic toxicity. Avobenzone, while showing some evidence of aquatic toxicity, has less conclusive data regarding its endocrine-disrupting potential.
In contrast, inorganic UV absorbers such as nano-sized zinc oxide and titanium dioxide are not readily biodegradable but also do not bioaccumulate in the same manner as lipophilic organic compounds. While they exhibit aquatic toxicity, particularly in their nanoparticle form, they are not considered endocrine disruptors.
This guide highlights the importance of a multi-faceted approach to evaluating the environmental impact of UV absorbers, considering not only acute toxicity but also chronic effects, persistence, and the potential for sublethal impacts like endocrine disruption. For researchers and drug development professionals, this information is critical for the innovation of new photoprotective agents that are not only effective but also environmentally benign. Future research should focus on developing UV filters that are readily biodegradable, have low bioaccumulation potential, and are devoid of endocrine-disrupting activity, while also considering the potential environmental transformations of these compounds.
References
- 1. National scale down‐the‐drain environmental risk assessment of oxybenzone in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of Studies on the Effects of UV Filters in Aquatic Environments - Review of Fate, Exposure, and Effects of Sunscreens in Aquatic Environments and Implications for Sunscreen Usage and Human Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 4. Titanium dioxide nanoparticles enhance mortality of fish exposed to bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agrojournal.org [agrojournal.org]
- 6. nanotechia.org [nanotechia.org]
- 7. nsuworks.nova.edu [nsuworks.nova.edu]
- 8. Acute toxicity of nanosized TiO2 to Daphnia magna under UVA irradiation | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 9. Cytotoxic effects of zinc oxide nanoparticles on cyanobacterium Spirulina (Arthrospira) platensis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Freshwater Environmental Risk Assessment of Down‐the‐Drain Octinoxate Emissions in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dietary Bioaccumulation and Biotransformation of Hydrophobic Organic Sunscreen Agents in Rainbow Trout - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemsafetypro.com [chemsafetypro.com]
- 14. Zinc oxide nanoparticles toxicity to Daphnia magna: size-dependent effects and dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism of nanotoxicity in Chlorella vulgaris exposed to zinc and iron oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of lethal concentration (LC50) of chemically and biologically synthesized titanium dioxide nanoparticles in Xiphophorus maculatus [aquaculturesciences.ir]
- 17. Acute and chronic response of Daphnia magna exposed to TiO2 nanoparticles in agitation system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] Assessment of acute toxicity (LC50-96 h) of aluminium oxide, silicon dioxide and titanium dioxide nanoparticles on the freshwater fish, Oreochromis mossambicus (Peters, 1852) | Semantic Scholar [semanticscholar.org]
- 20. Ecotoxicological Properties of Titanium Dioxide Nanomorphologies in Daphnia magna [mdpi.com]
- 21. Nano-titanium dioxide induced genotoxicity and histological lesions in a tropical fish model, Nile tilapia (Oreochromis niloticus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Benzophenone-3 (oxybenzone) in zebrafish: histopathological and oxidative stress analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-Dodecyloxy-2-hydroxybenzophenone: A Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential procedural guidance for the safe and compliant disposal of 4-Dodecyloxy-2-hydroxybenzophenone (CAS No. 2985-59-3). The information herein is compiled to ensure the safety of laboratory personnel and adherence to environmental regulations. As your partner in research, we are committed to providing value beyond the product itself, building a foundation of trust through comprehensive safety and handling information.
Hazard Profile and Safety Summary
This compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[5] Benzophenone and its derivatives are often categorized as hazardous to the aquatic environment with long-lasting effects.[1][2][4] Therefore, it is crucial to handle this compound and its waste with appropriate personal protective equipment (PPE), including a laboratory coat, safety goggles, and chemical-resistant gloves. All handling of the solid compound that could generate dust should be conducted in a chemical fume hood.[3]
Quantitative Data Summary
Specific quantitative data regarding the disposal of this compound, such as reportable quantities or concentration limits for various disposal methods, are not specified in the available literature. In the absence of such data, all waste containing this compound should be treated as hazardous waste.
| Parameter | Value | Reference/Comment |
| RCRA Hazardous Waste Code | Not explicitly listed. However, based on the properties of related compounds, it should be managed as a hazardous chemical waste. | [1] |
| Aquatic Toxicity | Benzophenone derivatives are generally considered toxic or very toxic to aquatic life.[2][4] | Avoid release to the environment.[3][4] |
| Recommended Disposal Method | Incineration by a licensed waste disposal company. | [3] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting.
1. Waste Identification and Segregation:
-
Solid Waste:
-
Place unused or expired this compound, and any grossly contaminated disposable items (e.g., weigh boats, contaminated paper towels, gloves), into a dedicated, properly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[6]
-
-
Liquid Waste (Solutions):
-
If the compound is in a solvent, the entire solution must be disposed of as hazardous waste.
-
Collect the liquid waste in a sealable, chemical-resistant container.
-
Segregate halogenated and non-halogenated solvent waste into separate containers.
-
-
Contaminated Glassware:
-
Reusable glassware should be decontaminated by rinsing with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.
-
Disposable glassware that cannot be decontaminated should be disposed of as solid hazardous waste.[7]
-
2. Labeling:
-
As soon as the first quantity of waste is added to the container, affix a "Hazardous Waste" label.
-
The label must include:
-
The full chemical name: "this compound"
-
The CAS Number: "2985-59-3"
-
An indication of the hazards (e.g., "Irritant," "Environmental Hazard")
-
The accumulation start date.
-
3. Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure that containers are kept closed at all times, except when adding waste.[6]
-
Store the waste in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Use secondary containment (e.g., a tray or bin) to capture any potential leaks.[6]
4. Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not pour this compound or its solutions down the drain.[1]
-
The recommended method of disposal for benzophenone derivatives is incineration by a licensed professional waste disposal service.[3]
5. Spill and Emergency Procedures:
-
Small Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep the solid material to avoid creating dust.
-
Collect the material into a labeled container for hazardous waste.
-
Clean the spill area with a damp cloth or paper towel, and place the cleaning materials in the hazardous waste container.
-
-
Skin Contact:
-
Immediately flush the affected skin with plenty of water.
-
Remove contaminated clothing.
-
If skin irritation occurs, seek medical advice.
-
-
Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
If eye irritation persists, seek medical attention.
-
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling 4-Dodecyloxy-2-hydroxybenzophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of 4-Dodecyloxy-2-hydroxybenzophenone (CAS No. 2985-59-3). Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Quantitative Data for PPE and Safety Parameters
| Parameter | Information | Source |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2] |
| Signal Word | Warning | [2] |
| Physical Form | Solid, powder | Generic SDS |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles. | [3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | [3] |
| Glove Breakthrough Time | Data not available for this specific compound. It is recommended to change gloves frequently and immediately after any splash. For aromatic ketones, nitrile gloves may have a short breakthrough time. | [4] |
| Body Protection | Laboratory coat, fully fastened. | [3] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If dust generation is unavoidable, a NIOSH-approved respirator for organic dusts should be considered. | [3] |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting and using appropriate PPE when handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
